tert-Butyl acrylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSCDLOGDJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-27-3 | |
| Record name | Poly(tert-butyl acrylate) | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8029652 | |
| Record name | tert-Butyl acrylate | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS] | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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| Record name | tert-Butyl acrylate | |
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Boiling Point |
120 °C | |
| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
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Flash Point |
66 °F OC | |
| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.879 AT 25 °C | |
| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
1663-39-4 | |
| Record name | tert-Butyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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| Record name | tert-Butyl acrylate | |
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| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester | |
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| Record name | tert-Butyl acrylate | |
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| Record name | tert-butyl acrylate | |
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| Record name | TERT-BUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M2CD1O3G | |
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| Record name | 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5452 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
tert-Butyl Acrylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of tert-Butyl acrylate (tBA). A versatile monomer, tBA is integral to the synthesis of a wide array of polymers with applications spanning from coatings and adhesives to advanced materials in drug development. This document summarizes its key quantitative data, outlines experimental protocols for property determination, and visualizes fundamental chemical processes involving this compound.
Physical Properties
This compound is a clear, colorless liquid. A summary of its key physical properties is presented in Table 1 for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₇H₁₂O₂ | - | - | [1][2][3][4] |
| Molecular Weight | 128.17 | g/mol | - | [1][5] |
| Density | 0.875 - 0.883 | g/cm³ | at 20-25°C | [1][2][3][6] |
| Boiling Point | 119 - 127 | °C | at 1013 hPa | [1][2][3][6][7] |
| 61 - 63 | °C | at 60 mmHg | [8][9][10] | |
| Melting/Freezing Point | -69 to -70 | °C | - | [2][3][6][8] |
| Flash Point | 14 - 19 | °C | Closed Cup | [2][3][7][11] |
| Refractive Index | 1.4080 - 1.4120 | - | at 20-25°C | [1][4][7][8] |
| Vapor Pressure | 20 | mbar (hPa) | at 23.4°C | [2][6] |
| Viscosity | 0.90 | mPa·s | at 20°C | [6] |
| Water Solubility | ~2 | g/L | at 20°C | [2] |
| Insoluble | - | - | [7][12] | |
| Solubility in Organics | Soluble | - | Ether, Alcohol | [12] |
| Polymer Tg | 44 - 50 | °C | - |
Chemical Properties
The chemical behavior of this compound is primarily dictated by its ester group and the acrylate's carbon-carbon double bond. This structure allows it to readily undergo polymerization and other addition reactions.
Table 2: Chemical Properties and Specifications of this compound
| Property | Value | Units | Citations |
| Purity (GC) | min. 98.0 - 99.0 | % | [7] |
| Acid Value | max. 0.1 | % | |
| Water Content | max. 0.04 | % | |
| Inhibitor | 10 - 20 ppm MEHQ | - | [4] |
2.1 Reactivity and Polymerization
This compound is a monofunctional monomer known for the high reactivity characteristic of acrylates.[6] It readily forms homopolymers and can be copolymerized with a wide range of other monomers, including:
-
(Meth)acrylic acid and its salts, amides, and esters
-
Acrylonitrile
-
Maleic acid esters
-
Vinyl acetate
-
Vinyl chloride
-
Styrene
-
Butadiene[13]
The bulky tert-butyl ester group provides significant hydrophobicity and steric hindrance, which imparts unique properties to the resulting polymers, such as increased hardness, chemical resistance, and weatherability.[6] This bulky group also protects the ester from alkaline hydrolysis.[6]
2.2 Stability and Storage
To prevent spontaneous polymerization, this compound is typically stabilized with an inhibitor, commonly hydroquinone monomethyl ether (MEHQ).[1][4] For the stabilizer to be effective, the presence of dissolved oxygen is required. Therefore, tBA must be stored under air, never under an inert gas atmosphere. The recommended storage temperature should not exceed 35°C.
Synthesis and Polymerization Pathways
3.1 Synthesis of this compound
A common industrial method for synthesizing this compound is the acid-catalyzed esterification of acrylic acid with isobutylene.[1][14] This reaction benefits from high atom economy.
References
- 1. delltech.com [delltech.com]
- 2. photonics.com [photonics.com]
- 3. hinotek.com [hinotek.com]
- 4. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 5. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]
- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 12. ASTM D93 - Flash Point Test - Situ Biosciences [situbiosciences.com]
- 13. kelid1.ir [kelid1.ir]
- 14. CN110950760B - A kind of technology of synthesizing this compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis and Purification of tert-Butyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl acrylate (TBA), a critical monomer in the production of various polymers used in research and pharmaceutical applications. This document details the primary synthesis methodologies, purification protocols, and essential safety considerations.
Introduction
This compound is an important acrylic ester characterized by its bulky tert-butyl group. This structural feature imparts unique properties to polymers derived from it, such as high hydrophobicity, thermal stability, and a tendency to undergo acid-catalyzed hydrolysis to yield poly(acrylic acid). These characteristics make TBA a valuable monomer in the synthesis of a wide range of materials, including coatings, adhesives, and smart polymers for drug delivery systems. This guide will focus on the two principal methods for its synthesis: direct esterification of acrylic acid with isobutylene and the reaction of acryloyl chloride with tert-butanol.
Synthesis of this compound
There are two primary routes for the synthesis of this compound, each with its own set of advantages and challenges.
Direct Esterification of Acrylic Acid with Isobutylene
This method is a widely used industrial process for the synthesis of this compound.[1] It involves the acid-catalyzed addition of acrylic acid to isobutylene.
Reaction:
CH₂=CHCOOH + CH₂=C(CH₃)₂ → CH₂=CHCOOC(CH₃)₃
Catalyst: Strong acids such as p-toluenesulfonic acid are commonly employed as catalysts.[1]
Reaction Conditions: The reaction is typically carried out in a closed system under pressure due to the gaseous nature of isobutylene at ambient temperatures. The use of a microchannel reactor has been shown to be effective for this exothermic reaction, offering high conversion rates and selectivity.[1]
The following protocol is based on the process described in patent CN110950760B.[1]
-
Catalyst Preparation: A mixture of acrylic acid and p-toluenesulfonic acid is prepared. The mass ratio of acrylic acid to p-toluenesulfonic acid can range from 1:0.005 to 1:0.03.
-
Reaction Setup: A microchannel reactor is used for the reaction. The acrylic acid-catalyst mixture and liquefied isobutylene are preheated separately before being introduced into a T-shaped mixing module connected to the microchannel reactor.
-
Reaction Execution: The reactants are fed into the microchannel reactor at a controlled volume ratio of acrylic acid to liquefied isobutylene (e.g., 0.95:1). The reaction is maintained at a specific temperature (e.g., 45 °C) and pressure (e.g., 0.4 MPa) for a defined residence time (e.g., 45 minutes).
-
Product Collection: The reaction mixture exiting the reactor is collected.
Reaction of Acryloyl Chloride with tert-Butanol
This method provides an alternative laboratory-scale synthesis of this compound. It involves the reaction of a tertiary alcohol with an acid chloride.
Reaction:
CH₂=CHCOCl + (CH₃)₃COH → CH₂=CHCOOC(CH₃)₃ + HCl
Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct.
The following is a generalized laboratory procedure.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butanol and a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A non-nucleophilic base, such as pyridine, is added to the flask. The flask is cooled in an ice bath.
-
Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the stirred solution from the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure complete conversion.
-
Work-up: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
Purification of this compound
Regardless of the synthesis method, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalysts. It is crucial to handle the monomer in the presence of a polymerization inhibitor to prevent spontaneous polymerization.
Purification Protocol
The following is a general purification procedure that can be adapted for the product from either synthesis route.[2]
-
Inhibitor Removal: The crude product, which may contain a polymerization inhibitor from the starting materials or added during work-up, is first washed with a dilute aqueous sodium hydroxide solution (e.g., 5% w/v) to remove acidic inhibitors like hydroquinone or its monomethyl ether. This is followed by washing with deionized water until the washings are neutral.
-
Drying: The washed organic layer is dried over a suitable drying agent, such as anhydrous calcium chloride.[2]
-
Distillation: The dried product is filtered to remove the drying agent and then purified by vacuum distillation.[2] It is essential to add a fresh polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol, to the distillation flask to prevent polymerization at elevated temperatures. The fraction boiling at the correct temperature and pressure is collected.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Comparison of Synthesis Methods
| Parameter | Direct Esterification of Acrylic Acid with Isobutylene | Reaction of Acryloyl Chloride with tert-Butanol |
| Catalyst/Reagent | p-Toluenesulfonic acid | Pyridine or Triethylamine |
| Reaction Temperature | 40-45 °C[1] | 0 °C to Room Temperature |
| Reaction Pressure | 0.4-0.6 MPa[1] | Atmospheric |
| Conversion of Limiting Reagent | > 97% (Isobutylene)[1] | Typically high, >90% |
| Selectivity to Product | > 98%[1] | Generally high, but can be affected by side reactions |
| Key Byproducts | Di-isobutylene, poly(acrylic acid) | Pyridinium hydrochloride, poly(this compound) |
| Industrial Scalability | High | Moderate, more suited for laboratory scale |
Table 2: Physical and Purity Data of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [3] |
| Boiling Point | 61-63 °C at 60 mmHg[2] |
| Purity (after distillation) | ≥ 99% |
| Typical Inhibitor | Monomethyl ether hydroquinone (MEHQ)[4] |
| Inhibitor Concentration | 10-100 ppm[3] |
Safety Precautions
This compound is a flammable liquid and a skin and respiratory irritant. It is also a sensitizer. Therefore, appropriate safety precautions must be taken during its synthesis, purification, and handling.
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container with a proper inhibitor. Avoid storage under an inert atmosphere as oxygen is required for many common inhibitors to function effectively.[4]
Conclusion
The synthesis of this compound can be successfully achieved through either direct esterification of acrylic acid with isobutylene or the reaction of acryloyl chloride with tert-butanol. The choice of method depends on the desired scale of production and available resources, with the former being more suitable for industrial applications and the latter for laboratory-scale synthesis. Proper purification, including washing, drying, and vacuum distillation in the presence of an inhibitor, is critical to obtain a high-purity monomer suitable for polymerization and other applications in research and development. Adherence to strict safety protocols is essential throughout all stages of handling this chemical.
References
Navigating the Hazards: A Technical Guide to the Safe Handling of Tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl acrylate (TBA) is a versatile monofunctional monomer crucial in the synthesis of a wide array of polymers. Its unique molecular structure, featuring a bulky hydrophobic tert-butyl group, imparts desirable properties such as chemical resistance, hydrophobicity, and weatherability to the resulting polymers.[1] These characteristics make it a valuable component in the production of coatings, adhesives, fibers, plastics, and inks.[2] However, the same reactivity that makes this compound a valuable precursor also presents significant health and safety challenges. This in-depth technical guide provides a comprehensive overview of the health and safety considerations, experimental protocols, and handling procedures necessary for the safe utilization of this compound in a laboratory and drug development setting.
Physicochemical and Hazardous Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. It is a clear, colorless liquid with a characteristic odor.[3] Notably, it is highly flammable and its vapors can form explosive mixtures with air.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [5] |
| Boiling Point | 119-127 °C | [3] |
| Melting/Freezing Point | -69 °C | [3] |
| Flash Point | 14-19 °C | [2] |
| Density | 0.875 - 0.883 g/cm³ at 20-25 °C | [3][4] |
| Vapor Pressure | 20 mbar at 23.4 °C | [3] |
| Water Solubility | Insoluble to approx. 2 g/L at 20°C | [2] |
| Auto-ignition Temperature | 400 °C | [2][6] |
Table 2: Hazard Classifications
| Hazard | Classification | References |
| Flammable liquids | Category 2 | [7][8] |
| Acute toxicity, Oral | Category 4 (Harmful if swallowed) | [7][8] |
| Acute toxicity, Dermal | Category 4 (Harmful in contact with skin) | [7][8] |
| Acute toxicity, Inhalation | Category 3/4 (Toxic or harmful if inhaled) | [6][8][9] |
| Skin corrosion/irritation | Category 2 (Causes skin irritation) | [6][8] |
| Skin sensitization | Category 1 (May cause an allergic skin reaction) | [6][8] |
| Specific target organ toxicity – single exposure | Category 3 (May cause respiratory irritation) | [8] |
| Hazardous to the aquatic environment, long-term | Category 2 (Toxic to aquatic life with long lasting effects) | [6][7] |
Toxicological Profile and Health Effects
This compound poses several health risks upon exposure. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[10] Symptoms of overexposure may include narcosis, unconsciousness, and in severe cases, even death.[10]
A significant concern with this compound is its potential to cause skin sensitization, leading to an allergic skin reaction upon repeated contact.[6][8] It may also exacerbate pre-existing dermatitis.[10] Long-term or repeated exposure to the respiratory tract may lead to diseases of the airways.[10]
Table 3: Acute Toxicity Data
| Exposure Route | Species | Value | References |
| Oral LD50 | Rat | 1060 mg/kg | [10] |
| Inhalation LC50 | Rat | 7 mg/l (4 h) | [9] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is paramount to minimizing the risks associated with this compound.
Risk Assessment and Control Measures
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.
References
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. This compound (t-BA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 3. jamorin.com [jamorin.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. download.basf.com [download.basf.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. download.basf.com [download.basf.com]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
An In-depth Technical Guide to the Solubility Parameters of Tert-butyl Acrylate and its Polymer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility parameters of tert-butyl acrylate (tBA) and its corresponding homopolymer, poly(this compound) (PtBA). Understanding these parameters is crucial for a wide range of applications, including polymer synthesis, formulation development, and the design of drug delivery systems. This document details both experimentally-derived and theoretically-calculated solubility parameters, outlines the methodologies for their determination, and presents logical workflows for these processes.
Introduction to Solubility Parameters
Solubility parameters provide a numerical estimation of the intermolecular interactions within a material. They are instrumental in predicting the miscibility of polymers and solvents, a cornerstone of formulation science. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.
-
Hildebrand Solubility Parameter (δ): This single-value parameter represents the square root of the cohesive energy density of a material, quantifying the energy required to vaporize a unit volume of the substance. It is particularly useful for nonpolar systems.
-
Hansen Solubility Parameters (HSP): This three-component parameter offers a more nuanced view of intermolecular forces by dividing the total Hildebrand value into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Materials with similar HSPs are likely to be miscible.
Quantitative Data Summary
The following tables summarize the solubility parameters for this compound and poly(this compound).
Table 1: Solubility Parameters of this compound (Monomer)
| Parameter | Value | Unit | Data Source |
| Hansen Parameters | |||
| Dispersion (δD) | 15.1 | (MPa)¹ᐟ² | Calculated |
| Polar (δP) | 3.4 | (MPa)¹ᐟ² | Calculated |
| Hydrogen Bonding (δH) | 5.6 | (MPa)¹ᐟ² | Calculated |
| Hildebrand Parameter | |||
| Total (δt) | 16.5 | (MPa)¹ᐟ² | Calculated from HSP |
Table 2: Solubility Parameters of Poly(this compound) (Polymer)
| Parameter | Value | Unit | Data Source |
| Hansen Parameters | |||
| Dispersion (δD) | 16.9 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |
| Polar (δP) | 4.2 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |
| Hydrogen Bonding (δH) | 5.9 | (MPa)¹ᐟ² | Calculated (Van Krevelen) |
| Hildebrand Parameter | |||
| Total (δt) | 18.2 | (MPa)¹ᐟ² | Calculated from HSP |
Experimental and Theoretical Methodologies
The determination of solubility parameters can be approached through both experimental techniques and theoretical calculations. For polymers, which cannot be easily vaporized, indirect experimental methods and group contribution calculations are standard.
Experimental Protocol: Inverse Gas Chromatography (IGC)
Inverse Gas Chromatography is a powerful and reliable method for determining the solubility parameters of polymers. In this technique, the polymer of interest is coated onto an inert support and packed into a column. A series of well-characterized solvent probes are then injected into the column, and their retention times are measured.
Methodology:
-
Column Preparation: A known amount of poly(this compound) is dissolved in a suitable solvent (e.g., THF) and coated onto an inert chromatographic support (e.g., Chromosorb). The coated support is then dried under vacuum to remove the solvent and packed into a gas chromatography column.
-
Probe Injection: A series of probe molecules with known solubility parameters are injected into the column individually at a controlled temperature and carrier gas flow rate.
-
Retention Volume Measurement: The retention time for each probe is measured, and from this, the specific retention volume (Vg) is calculated.
-
Thermodynamic Parameter Calculation: The Flory-Huggins interaction parameter (χ) between the polymer and each solvent probe is determined from the specific retention volume.
-
Solubility Parameter Determination: The solubility parameter of the polymer is then determined by plotting the interaction parameters of the probes against their known solubility parameters. The polymer's solubility parameter corresponds to the point of minimum interaction (maximum solubility).
Theoretical Protocol: Van Krevelen Group Contribution Method
The Van Krevelen group contribution method is a widely used theoretical approach to estimate the Hansen solubility parameters of a polymer based on its chemical structure. This method assumes that each functional group in the repeating monomer unit contributes a specific value to the overall solubility parameter.
Methodology:
-
Identify Repeating Unit: The chemical structure of the poly(this compound) repeating unit is identified.
-
Deconstruct into Functional Groups: The repeating unit is broken down into its constituent functional groups (e.g., -CH2-, -CH<, >C<, -COO-, -C(CH3)3).
-
Sum Group Contributions: The group contribution values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components are taken from established tables. These values are summed for all groups within the repeating unit.
-
Determine Molar Volume: The molar volume (V) of the repeating unit is also calculated by summing the group contributions for volume.
-
Calculate Hansen Parameters: The Hansen parameters are then calculated using the following equations:
-
δd = ΣFdi / V
-
δp = (ΣFpi²)^0.5 / V
-
δh = (ΣEhi / V)^0.5
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the experimental and theoretical determination of polymer solubility parameters.
An In-depth Technical Guide to the Copolymerization of Tert-butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the copolymerization of tert-butyl acrylate (tBA), a versatile monomer widely utilized in the synthesis of advanced polymer architectures. Its bulky tert-butyl group offers unique properties, such as thermal stability and a facile route to obtaining poly(acrylic acid) segments via post-polymerization hydrolysis. This guide is designed to be a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development, offering detailed data, experimental protocols, and visual aids to facilitate a deeper understanding of tBA's copolymerization potential.
Reactivity of this compound in Copolymerization
The copolymerization behavior of a monomer is fundamentally characterized by its reactivity ratios (r). These ratios, r₁ and r₂, describe the relative preference of a propagating radical chain ending in monomer 1 to add another monomer 1 (homopropagation) versus monomer 2 (cross-propagation). The following table summarizes the reactivity ratios for the copolymerization of this compound (M₁) with a variety of comonomers (M₂). This data is crucial for predicting copolymer composition and tailoring polymer properties.
| Comonomer (M₂) | r₁ (tBA) | r₂ | Polymerization Method | Reference |
| Styrene (S) | 0.09 - 0.12 | 0.40 - 0.49 | Nitroxide-Mediated Polymerization (NMP) | [1] |
| 4-Acetoxystyrene | ~0.2 | ~0.3 | Radical Polymerization | [2] |
| Methyl Methacrylate (MMA) | ~0.3 | ~1.9 | Not Specified | |
| tert-Butyl Methacrylate (tBMA) | Not Specified | > 1 | Radical Polymerization | [3] |
| N-tert-Butylacrylamide (NTB) | 0.83 | 1.13 | Free Radical Polymerization | [4] |
| Quinolinylacrylate (QA) | 8.0 | 0.60 - 0.61 | Free Radical Polymerization | |
| Vinyl Acetate (VAc) | ~4.5 | ~0.2 | Free Radical Polymerization | [5] |
| Methyl Acrylate (MA) | 1.12 | 0.71 | Radical Polymerization | [6] |
Note: Reactivity ratios can be influenced by the polymerization method, solvent, and temperature. The values presented here are indicative and should be used as a guide.
Thermal Properties of this compound Copolymers
The thermal properties of copolymers, such as the glass transition temperature (Tg) and decomposition temperature (Td), are critical for determining their application range. The incorporation of tBA can significantly influence these properties. The bulky tert-butyl group generally increases the Tg of the resulting copolymer compared to less hindered acrylates.
| Comonomer | Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Homopolymer (PtBA) | 100% tBA | 42 - 46 | ~250 (onset) | [7][8] |
| Styrene | Block Copolymer | 46 (PtBA block) | Not Specified | [7] |
| Methyl Methacrylate | Block Copolymer | 42 (PtBA block) | Not Specified | [8] |
| Methyl Acrylate/Acrylic Acid | Terpolymer | Not Specified | 160-180 (stable up to) | [9] |
| N-tert-Butylacrylamide | Not Specified | Not Specified | > 250 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of tBA copolymers using controlled radical polymerization techniques, which are favored for producing well-defined polymer architectures.
Atom Transfer Radical Polymerization (ATRP) of tBA and Styrene (St)
This protocol describes the synthesis of a poly(this compound)-b-polystyrene block copolymer.
Materials:
-
This compound (tBA), purified by passing through a column of basic alumina.
-
Styrene (St), purified by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as initiator.
-
Copper(I) bromide (CuBr), 99.999%.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand.
-
Anisole as solvent.
-
Methanol for precipitation.
Procedure:
-
Macroinitiator Synthesis (PtBA): In a Schlenk flask equipped with a magnetic stir bar, add CuBr (x mmol) and degas by applying vacuum and backfilling with nitrogen three times.
-
Add degassed anisole (y mL) and PMDETA (x mmol) via a nitrogen-purged syringe. Stir the mixture until a homogeneous green solution is formed.
-
Add purified tBA (z mmol) and EBiB (w mmol) to the flask.
-
Immerse the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR and Gel Permeation Chromatography (GPC) to determine monomer conversion and polymer molecular weight and dispersity.
-
Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer in a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum at room temperature.
-
Chain Extension with Styrene (PtBA-b-PSt): In a separate Schlenk flask, dissolve the synthesized PtBA macroinitiator (a g, b mmol) in degassed anisole (c mL).
-
In another Schlenk flask, prepare the catalyst solution as described in step 1.
-
Add the catalyst solution to the macroinitiator solution.
-
Add purified styrene (d mmol) to the mixture.
-
Immerse the flask in a preheated oil bath at 110 °C and stir.
-
Monitor the polymerization and terminate as described in steps 5-7.
-
Precipitate the final block copolymer in cold methanol, filter, and dry under vacuum.[2][10]
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of tBA and N-isopropylacrylamide (NIPAM)
This protocol outlines the synthesis of a poly(this compound)-b-poly(N-isopropylacrylamide) block copolymer.
Materials:
-
This compound (tBA), purified.
-
N-isopropylacrylamide (NIPAM), recrystallized from hexane.
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent.
-
4,4'-Azobis(4-cyanovaleric acid) (V-501) as initiator.
-
1,4-Dioxane as solvent.
-
Diethyl ether for precipitation.
Procedure:
-
Macro-RAFT Agent Synthesis (PtBA): In a reaction tube, dissolve tBA (x g, y mmol), DDMAT (z g, w mmol), and V-501 (a g, b mmol) in 1,4-dioxane (c mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Immerse the sealed tube in a preheated oil bath at 70 °C for a specified time.
-
Terminate the polymerization by rapid cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
-
Chain Extension with NIPAM (PtBA-b-PNIPAM): In a reaction tube, dissolve the PtBA macro-RAFT agent (d g, e mmol), NIPAM (f g, g mmol), and V-501 (h g, i mmol) in 1,4-dioxane (j mL).
-
Deoxygenate the solution using three freeze-pump-thaw cycles.
-
Polymerize at 70 °C for the desired time.
-
Terminate the polymerization and purify the block copolymer as described in steps 4-6.
Hydrolysis of Poly(this compound) to Poly(acrylic acid)
This protocol describes the conversion of the hydrophobic PtBA block into a hydrophilic poly(acrylic acid) (PAA) block.
Materials:
-
Poly(this compound)-containing copolymer.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Diethyl ether for precipitation.
Procedure:
-
Dissolve the PtBA-containing copolymer (x g) in dichloromethane (y mL) in a round-bottom flask.
-
Add a 5 to 10-fold molar excess of trifluoroacetic acid (relative to the t-butyl ester groups) to the solution.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting polymer in a minimal amount of methanol and precipitate it into a large excess of diethyl ether.
-
Collect the precipitated poly(acrylic acid)-containing copolymer by filtration and dry it under vacuum.[10][11]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationships in the copolymerization of this compound.
Applications in Drug Development
Copolymers of this compound are of significant interest to the pharmaceutical and drug development industries. The ability to create amphiphilic block copolymers by hydrolyzing the PtBA block to PAA allows for the formation of micelles and other nano-assemblies in aqueous environments.[10] These structures can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The pH-responsive nature of the PAA block can be exploited for targeted drug release in specific physiological environments. For instance, in the acidic environment of a tumor, the PAA block may become protonated, leading to a change in the micelle structure and subsequent release of the encapsulated therapeutic agent.
While the copolymers themselves do not directly interact with signaling pathways, their role as drug delivery vehicles is to transport active pharmaceutical ingredients (APIs) to their target sites. The therapeutic effect is then dictated by the interaction of the released API with its specific cellular and molecular targets. The design of the tBA-based copolymer, including its molecular weight, block length ratios, and the nature of the comonomer, can be fine-tuned to control the drug loading capacity, release kinetics, and biodistribution, thereby optimizing the therapeutic outcome.
Characterization Techniques
A variety of analytical techniques are employed to characterize tBA copolymers and confirm their successful synthesis and desired properties.
-
¹H NMR Spectroscopy: Used to determine the copolymer composition by comparing the integral ratios of characteristic proton signals from each monomer unit. It is also used to confirm the complete hydrolysis of the tert-butyl ester groups.[8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is essential for determining the molecular weight and molecular weight distribution (Đ or PDI) of the polymers, providing evidence for the controlled nature of the polymerization.[8]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature(s) of the copolymers, which provides insight into the phase behavior and miscibility of the polymer blocks.[8]
-
Thermogravimetric Analysis (TGA): This method is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the copolymer and to monitor the disappearance of the characteristic C-O stretch of the tert-butyl ester during hydrolysis.
This guide provides a foundational understanding of the copolymerization of this compound. For more specific applications and advanced architectures, readers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. polymersource.ca [polymersource.ca]
- 8. polymersource.ca [polymersource.ca]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tert-Butyl Acrylate
This technical guide provides a comprehensive overview of this compound (TBA), a versatile monomer widely utilized in polymer synthesis. This document details its chemical properties, experimental protocols for its polymerization, and its applications, particularly in the fields of advanced materials and drug delivery.
Core Properties of this compound
This compound is an ester of acrylic acid distinguished by its bulky tert-butyl group. This structural feature imparts significant hydrophobicity and steric hindrance, influencing the properties of polymers derived from it.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1663-39-4 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][5][6] |
| Appearance | Clear, colorless liquid | [2][7] |
| Density | 0.875 - 0.883 g/cm³ at 20-25 °C | [4][6] |
| Boiling Point | 120 °C | [2] |
| Melting/Freezing Point | -69 °C | [4] |
| Polymer Tg | Approximately 50 °C | [7][8] |
Experimental Protocols: Polymerization of this compound
This compound is a valuable monomer for creating well-defined polymers and copolymers through controlled radical polymerization techniques. Atom Transfer Radical Polymerization (ATRP) is a commonly employed method for this purpose.
Synthesis of Poly(this compound) (PtBA) via ATRP
This protocol outlines a general procedure for the synthesis of PtBA homopolymers using a copper-based catalyst system.
Materials:
-
This compound (tBA), inhibitor removed[3]
-
Copper(I) bromide (CuBr), purified[9]
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)[3]
-
Alkyl bromide initiator (e.g., methyl 2-bromopropionate)[10]
-
Methanol[3]
-
Alumina[3]
-
Argon or Nitrogen gas[3]
Procedure:
-
Monomer Purification: Wash tBA with an aqueous NaOH solution (e.g., 5%) to remove the inhibitor, followed by washing with distilled water until neutral. Dry the monomer over a drying agent like CaCl₂ and then distill it under reduced pressure.[3][9]
-
Reaction Setup: Add CuBr to a dry Schlenk flask under an inert atmosphere (argon or nitrogen).[3]
-
Reagent Addition: Introduce the chosen solvent and the purified tBA monomer to the flask via a degassed syringe. Add the ligand (PMDETA), which will form a complex with the copper catalyst.[3]
-
Initiation: Add the alkyl bromide initiator to start the polymerization.[3]
-
Polymerization: Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[9][10] Monitor the reaction progress by taking samples periodically to determine monomer conversion via gas chromatography (GC) or ¹H NMR.[3]
-
Termination and Purification: Once the desired molecular weight is achieved, terminate the reaction by exposing the mixture to air. Dissolve the polymer in a suitable solvent like acetone and pass it through a column of neutral alumina to remove the copper catalyst.[3]
-
Isolation: Precipitate the purified polymer by adding the solution to a non-solvent, such as a methanol/water mixture. Isolate the polymer by filtration and dry it under vacuum.[3][9]
Characterization of Poly(this compound)
The synthesized polymers are typically characterized to determine their molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal properties.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the polymer structure and stereochemistry.[3][11]
-
Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the polymer.[12][13]
Applications in Research and Development
The unique properties of TBA and its polymers make them valuable in various advanced applications.
Drug Delivery Systems
Polymers and copolymers of TBA are explored for use in drug delivery.[5] The hydrophobic nature of PtBA makes it suitable for creating amphiphilic block copolymers when combined with a hydrophilic block, such as poly(acrylic acid) (PAA).[1] These copolymers can self-assemble into micelles or other nanostructures in aqueous solutions, which can encapsulate hydrophobic drugs, potentially improving their solubility and controlling their release.[1][5] The tert-butyl ester groups of PtBA can be hydrolyzed under acidic conditions to yield PAA, providing a mechanism for pH-responsive drug release.[1]
Advanced Coatings and Materials
TBA is widely used in the production of polymers for coatings, adhesives, and sealants.[7][8] The tert-butyl group contributes to several desirable properties:
-
Hardness and Scratch Resistance: The high glass transition temperature of PtBA imparts hardness to the polymer.[7]
-
Hydrophobicity and Chemical Resistance: The bulky, nonpolar tert-butyl group enhances resistance to water and alkaline hydrolysis.[2][8]
-
Weatherability: Polymers containing TBA often exhibit excellent weatherability.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent modification of a block copolymer using this compound, a process central to its application in creating functional nanomaterials.
Caption: Workflow for synthesis and modification of a PtBA-based block copolymer.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. CN110950760B - A kind of technology of synthesizing this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. jamorin.com [jamorin.com]
- 8. nbinno.com [nbinno.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. polymersource.ca [polymersource.ca]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Commercial Tert-Butyl Acrylate: Suppliers, Grades, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl acrylate (tBA), a versatile monomer increasingly utilized in the development of advanced materials for the pharmaceutical and biotechnology sectors. This document details commercially available grades, identifies key suppliers, and presents detailed experimental protocols for its polymerization, a critical step in the synthesis of novel drug delivery systems and functional biomaterials.
Commercial Suppliers and Grades of this compound
This compound is available from a range of chemical suppliers, offering various grades suitable for research and manufacturing purposes. The purity of the monomer and the concentration of stabilizer are critical parameters that can influence polymerization kinetics and the properties of the resulting polymer. The most common stabilizer used is the monomethyl ether of hydroquinone (MEHQ).
Below is a summary of prominent suppliers and the typical grades of this compound they offer:
| Supplier | Purity | Stabilizer (MEHQ) Content | Key Identifiers |
| Scimplify | Information available upon request | Information available upon request | CAS: 1663-39-4[1] |
| Thermo Scientific Chemicals | 99%[2] | 10 to 20 ppm[2] | CAS: 1663-39-4, MDL: MFCD00008809[2] |
| Ottokemi | 98%[3] | Information available upon request | CAS: 1663-39-4[3] |
| TCI Chemicals | >98.0% (GC) | Stabilized with MEHQ | CAS: 1663-39-4, Product No: A1389 |
| Yufeng | ≥99.5%[4] | 15±5 ppm[4] | CAS: 1663-39-4[4] |
| Jamorin | min. 99.0 %[5] | 15 ± 5 ppm[5] | CAS: 1663-39-4, EINECS: 216-768-7[5] |
| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum assay of 99.9% | Information available upon request | CAS: 1663-39-4[6] |
It is crucial for researchers to select a grade with appropriate purity and stabilizer concentration for their specific application, as residual impurities or variations in stabilizer levels can affect the reproducibility of polymerization reactions. For applications in drug delivery and pharmaceutical excipients, high-purity grades (e.g., ≥99.5%) are recommended to ensure biocompatibility and minimize potential toxicity.[6]
Applications in Drug Development
The unique properties of polymers derived from this compound make them highly valuable in the pharmaceutical industry. The bulky tert-butyl group imparts hydrophobicity and influences the glass transition temperature (Tg) of the polymer, leading to materials with tunable mechanical and thermal properties.[7]
Key applications include:
-
Drug Delivery Systems: Poly(this compound) (PtBA) and its copolymers are used to create biocompatible and biodegradable polymers for encapsulating active pharmaceutical ingredients (APIs).[6] These polymers can be engineered for controlled and sustained release, improving therapeutic efficacy and patient compliance.[6]
-
Pharmaceutical Excipients: Polymers derived from tBA can function as binders or film-coating agents in solid dosage forms.[4][6]
-
Amphiphilic Block Copolymers: The tert-butyl ester groups of PtBA can be selectively cleaved under acidic conditions to yield poly(acrylic acid) (PAA), a hydrophilic polymer. This transformation is utilized to synthesize amphiphilic block copolymers (e.g., PtBA-b-PAA) that can self-assemble into micelles or other nanostructures in aqueous environments, making them suitable for drug encapsulation and targeted delivery.[8]
Experimental Protocols: Polymerization of this compound
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined PtBA polymers with controlled molecular weights and narrow molecular weight distributions.
ATRP is a robust method for the controlled polymerization of acrylates. The following is a representative protocol adapted from the literature.[9][10]
Materials:
-
This compound (tBA), purified by passing through a column of basic alumina to remove the inhibitor.[10]
-
Initiator: Methyl 2-bromopropionate.
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Toluene or Anisole.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr.
-
Add the desired amount of solvent to the flask.
-
Add the ligand (PMDETA) to the flask and stir until the copper complex forms (a colored solution).
-
Add the purified tBA monomer to the reaction mixture.
-
Add the initiator (methyl 2-bromopropionate) to initiate the polymerization.
-
The reaction mixture is then placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) and stirred for a predetermined time.
-
Samples can be taken periodically via a degassed syringe to monitor monomer conversion (by gas chromatography or NMR) and polymer molecular weight (by size exclusion chromatography).
-
The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer is purified by dissolving the mixture in a suitable solvent (e.g., tetrahydrofuran) and passing it through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., a mixture of methanol and water).
A key advantage of using tBA in polymer synthesis is the relative ease with which the tert-butyl ester groups can be hydrolyzed to carboxylic acid groups, converting a hydrophobic PtBA block into a hydrophilic PAA block.[8]
Materials:
-
Poly(this compound) or a PtBA-containing block copolymer.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
Procedure:
-
Dissolve the PtBA-containing polymer in DCM in a round-bottom flask.
-
Add an excess of TFA to the solution.
-
Stir the reaction mixture at room temperature for several hours (e.g., 3-12 hours).
-
The progress of the hydrolysis can be monitored by ¹H NMR spectroscopy by observing the disappearance of the tert-butyl proton signal.
-
After completion, the solvent and excess TFA are removed under reduced pressure or a stream of dry air.
-
The resulting amphiphilic block copolymer is then dried under vacuum.
This selective deprotection is fundamental to creating amphiphilic block copolymers that can self-assemble in aqueous media, a critical feature for the development of nano-scale drug carriers.[8]
Conclusion
This compound is a monomer of significant interest for researchers and professionals in drug development due to the unique properties it imparts to polymers. A thorough understanding of the available commercial grades and reliable polymerization protocols is essential for the successful design and synthesis of advanced functional materials. The ability to create well-defined polymers and subsequently modify their chemical nature through straightforward hydrolysis opens up a wide array of possibilities for creating sophisticated drug delivery systems and other biomedical applications. When sourcing this compound, careful consideration of purity and stabilizer content is paramount to ensure the reproducibility and success of experimental work.
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. This compound, 99%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 4. This compound For Sale [yufenggp.com]
- 5. jamorin.com [jamorin.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
An In-depth Technical Guide to the Storage and Stabilization of Tert-Butyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential principles and practices for the safe storage and effective stabilization of tert-butyl acrylate (tBA) monomer. Adherence to these guidelines is critical to prevent hazardous polymerization, maintain monomer quality, and ensure the safety of laboratory and manufacturing personnel.
Introduction to this compound (tBA) and its Instability
This compound (tBA) is a valuable monomer in the synthesis of a wide range of polymers with applications in coatings, adhesives, and specialty materials.[1] However, its high reactivity makes it susceptible to spontaneous and potentially violent polymerization, which can be initiated by heat, light, or contaminants.[2][3] This exothermic polymerization can lead to a dangerous increase in temperature and pressure within storage containers, posing a significant safety risk.[3] To counteract this, tBA is commercially supplied with a polymerization inhibitor.
The Role of Inhibitors in Stabilizing tBA
The primary method for stabilizing tBA is the addition of a polymerization inhibitor. The most commonly used inhibitor for acrylate monomers, including tBA, is the monomethyl ether of hydroquinone (MEHQ).[1][4]
Mechanism of MEHQ Inhibition
MEHQ functions as a free-radical scavenger. The stabilization process is critically dependent on the presence of dissolved oxygen. In the presence of oxygen, MEHQ effectively interrupts the free-radical chain reaction that leads to polymerization. The proposed mechanism involves the reaction of MEHQ with peroxy radicals, which are formed from the reaction of monomer radicals with oxygen. This reaction forms a stable phenoxy radical that is less reactive and does not propagate the polymerization chain.[5]
Below is a simplified representation of the MEHQ inhibition mechanism.
Caption: Simplified mechanism of MEHQ inhibition of tBA polymerization.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount for maintaining the stability of tBA. The following table summarizes the key parameters.
| Parameter | Recommendation | Rationale |
| Storage Temperature | < 35°C (95°F) | To minimize the rate of potential polymerization.[6] |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | Effective free-radical scavenger in the presence of oxygen.[1][4] |
| Inhibitor Concentration | 15 ± 5 ppm or 10-20 ppm | Sufficient concentration to inhibit polymerization during the expected shelf life.[1][4][6] |
| Oxygen Presence | Store under an air atmosphere (never under inert gas) | Dissolved oxygen is essential for the MEHQ inhibitor to function effectively.[6] |
| Headspace | Maintain adequate headspace in the container | To ensure a sufficient supply of oxygen to the liquid phase. |
| Light Exposure | Store in a dark place, away from direct sunlight and UV radiation | Light can initiate polymerization.[2] |
| Contaminants | Avoid contact with strong acids, bases, oxidizing agents, and metals (e.g., rust) | These can act as polymerization initiators.[2] |
| Shelf Life | Typically 1 year under recommended conditions | Inhibitor effectiveness can decrease over time.[6] |
| Container Material | Stainless steel or aluminum | To prevent contamination from corrosion. Carbon steel is acceptable but may lead to rust formation, which can initiate polymerization.[6] |
Experimental Protocols for Stability Monitoring
Regular monitoring of tBA is crucial to ensure its stability and quality. The following are general protocols for key stability-indicating tests.
Determination of MEHQ Concentration (Based on ASTM D3125)
This protocol provides a method to determine the concentration of MEHQ in colorless acrylate monomers.
Principle: This colorimetric method is based on the reaction of MEHQ with nitrous acid to form a yellow-colored nitroso derivative. The intensity of the color, which is proportional to the MEHQ concentration, is measured spectrophotometrically.
Apparatus:
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes
-
Spectrophotometer capable of measuring absorbance at 420 nm
Reagents:
-
Sodium Nitrite (NaNO₂) solution (2% w/v in water)
-
Acetic Acid, glacial
-
Methanol, ACS reagent grade
-
MEHQ standard solution (prepare a stock solution and serial dilutions in methanol)
Procedure:
-
Calibration Curve:
-
Prepare a series of MEHQ standards in methanol (e.g., 0, 2, 5, 10, 15, 20 ppm).
-
To 10 mL of each standard in a separate flask, add 1 mL of glacial acetic acid and 1 mL of 2% sodium nitrite solution.
-
Mix well and allow to stand for 10 minutes for color development.
-
Measure the absorbance of each solution at 420 nm against a methanol blank.
-
Plot a graph of absorbance versus MEHQ concentration to create a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a sample of tBA into a volumetric flask and dilute with methanol to a known volume. The dilution factor should be chosen to bring the expected MEHQ concentration into the range of the calibration curve.
-
Take 10 mL of the diluted sample and follow the same procedure as for the standards (add acetic acid and sodium nitrite, wait 10 minutes).
-
Measure the absorbance of the sample at 420 nm.
-
Determine the MEHQ concentration in the diluted sample from the calibration curve.
-
Calculate the MEHQ concentration in the original tBA sample, accounting for the dilution factor.
-
Monitoring for Polymer Formation
The presence of polymer in the monomer is a direct indicator of instability.
Principle: This is a qualitative test based on the precipitation of the polymer from the monomer by a non-solvent.
Apparatus:
-
Test tubes
-
Pipettes
Reagents:
-
Methanol, ACS reagent grade
Procedure:
-
Place approximately 5 mL of the tBA sample into a clean, dry test tube.
-
Add 15 mL of methanol to the test tube.
-
Cap the test tube and shake vigorously.
-
Allow the mixture to stand.
-
Observe the solution for any cloudiness, turbidity, or the formation of a precipitate. The presence of any of these indicates the formation of polymer.
For a quantitative determination of polymer content, techniques such as gravimetry after precipitation, or chromatographic methods like Gel Permeation Chromatography (GPC) can be employed.
Measurement of Dissolved Oxygen
The presence of an adequate level of dissolved oxygen is critical for the inhibitor's effectiveness.
Principle: Electrochemical or optical sensors provide a direct and convenient method for measuring dissolved oxygen in organic solvents. The Winkler titration method, while traditionally used for aqueous samples, can be adapted for some organic solvents but is more complex and may have interferences.
Apparatus:
-
Dissolved oxygen meter with a sensor suitable for organic solvents.[7][8]
-
Airtight sample container.
Procedure (using a DO sensor):
-
Calibrate the dissolved oxygen sensor according to the manufacturer's instructions. This may involve a two-point calibration at 0% and 100% air saturation.
-
Carefully transfer the tBA sample into an airtight container, minimizing contact with the atmosphere to prevent changes in the dissolved oxygen level.
-
Insert the dissolved oxygen probe into the sample.
-
Allow the reading to stabilize.
-
Record the dissolved oxygen concentration, typically in ppm or % saturation.
Note: It is crucial to use a dissolved oxygen sensor that is specified by the manufacturer as being compatible with organic solvents, as standard aqueous-based sensors can be damaged.[7]
Accelerated Stability Testing
This protocol is designed to predict the long-term stability of tBA under recommended storage conditions by subjecting it to elevated temperatures.
Principle: The rate of chemical reactions, including inhibitor depletion and polymerization, increases with temperature. By storing the monomer at an elevated temperature for a shorter period, its long-term stability can be estimated.
Apparatus:
-
Temperature-controlled oven (e.g., set to 54°C ± 2°C)
-
Sealed containers (e.g., amber glass vials)
Procedure:
-
Fill several vials with the tBA sample, leaving adequate headspace, and seal them tightly.
-
Place the vials in a temperature-controlled oven at a constant elevated temperature (e.g., 54°C).
-
At specified time intervals (e.g., 0, 7, and 14 days), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the sample for:
-
MEHQ concentration (as per Protocol 4.1).
-
Presence of polymer (as per Protocol 4.2).
-
Appearance (e.g., color change, clarity).
-
-
Plot the MEHQ concentration versus time to determine the rate of inhibitor depletion at the elevated temperature.
-
The Arrhenius equation can be used to extrapolate the expected shelf life at normal storage temperatures, although this requires data from multiple elevated temperatures.
Workflow for Safe Handling and Storage of tBA
The following diagram illustrates the logical workflow for the safe handling and storage of this compound monomer.
Caption: Workflow for the safe handling and storage of tBA monomer.
Conclusion
The safe storage and stabilization of this compound are of utmost importance in research and development settings. By understanding the critical role of the MEHQ inhibitor and its dependence on dissolved oxygen, and by adhering to strict storage and handling protocols, the risks associated with this reactive monomer can be effectively managed. Regular monitoring of inhibitor concentration, polymer formation, and dissolved oxygen levels, as outlined in the experimental protocols, will ensure the quality and safety of the monomer throughout its shelf life.
References
- 1. 丙烯酸叔丁酯 contains 10-20 ppm monomethyl ether hydroquinone as inhibitor, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Winkler Method - Measuring Dissolved Oxygen [serc.carleton.edu]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. jamorin.com [jamorin.com]
- 5. waters.com [waters.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. Electrode for non-aqueous solvent | Useful information | Product Support | DKK-TOA CORPORATION [toadkk.com]
- 8. Measurement of oxygen transfer from air into organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of Tert-Butyl Acrylate in Copolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of tert-butyl acrylate (tBA) in copolymerization reactions. Understanding the reactivity ratios of tBA with various comonomers is crucial for designing and synthesizing polymers with tailored properties for a wide range of applications, including drug delivery systems, coatings, and specialty materials. This document provides a comprehensive overview of tBA's copolymerization behavior, detailed experimental protocols for determining reactivity ratios, and a summary of reported reactivity data.
Introduction to Copolymerization and Reactivity Ratios
Copolymerization is the process of polymerizing a mixture of two or more different monomers, resulting in a copolymer that incorporates both monomer units in its chain. The composition and microstructure of the resulting copolymer are dictated by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r₁ and r₂.
The Mayo-Lewis equation is a fundamental model used to describe the composition of a copolymer being formed from a given comonomer feed composition:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
where:
-
d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 (M₁) and monomer 2 (M₂) into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of the monomers in the feed.
-
r₁ and r₂ are the reactivity ratios.
The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (homopropagation) to the rate constant for it adding a monomer 2 (crosspropagation). Conversely, r₂ represents the same preference for a propagating chain ending in monomer 2.
The values of r₁ and r₂ determine the type of copolymer formed:
-
r₁ > 1 and r₂ < 1 (or vice versa): One monomer is more reactive than the other. The copolymer will be enriched in the more reactive monomer.
-
r₁ ≈ 1 and r₂ ≈ 1: The monomers have similar reactivities, leading to a random copolymer.
-
r₁ ≈ 0 and r₂ ≈ 0: The monomers have a strong preference for adding to each other, resulting in an alternating copolymer.
-
r₁ > 1 and r₂ > 1: Both monomers prefer to homopolymerize, leading to a blocky copolymer structure.
Reactivity Ratios of this compound (tBA)
This compound is a versatile monomer due to its bulky tert-butyl group, which imparts unique properties such as thermal stability and a high glass transition temperature to the resulting polymers. The tert-butyl ester group can also be selectively cleaved under acidic conditions to yield poly(acrylic acid), making tBA a valuable monomer for the synthesis of functional and responsive polymers.
The following table summarizes reported reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (tBA) | r₂ | Polymerization Conditions | Method of Determination | Reference |
| tert-Butyl Methacrylate (tBMA) | 0.39 | 1.51 | 2-butanone, 78 °C, AIBN | Jaacks Method | [1] |
| 4-Acetoxystyrene | 0.15 ± 0.02 | 0.35 ± 0.02 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |
| 4-tert-Butoxycarbonyloxystyrene | 0.16 ± 0.02 | 0.44 ± 0.03 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |
| 3-Hydroxystyrene | 0.14 ± 0.02 | 0.58 ± 0.04 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |
| 4-Hydroxystyrene | 0.06 ± 0.01 | 0.11 ± 0.03 | Bulk, 60 °C, AIBN | Kelen-Tüdös & NLLS | [2] |
| Styrene | 0.09 - 0.12 | 0.40 - 0.49 | NMP, 115 °C, Bulk | - | [3] |
| 1-Octene | 9.016 ± 0.035 | 0.005 ± 0.001 | High Temperature Initiators | - | [4] |
Note: NMP refers to Nitroxide-Mediated Polymerization, a type of controlled radical polymerization. Reactivity ratios can differ between conventional free-radical and controlled radical polymerization techniques.
Experimental Protocols for Determining Reactivity Ratios
The accurate determination of reactivity ratios is essential for predicting and controlling copolymer composition. Several methods are commonly employed, each with its own advantages and limitations. It is now widely recommended to use non-linear least-squares (NLLS) methods to fit the integrated form of the Mayo-Lewis equation for the most accurate results. However, classical linear methods are still frequently used for their simplicity.
General Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of monomer reactivity ratios.
Fineman-Ross Method
The Fineman-Ross method is a linear graphical method for determining reactivity ratios from low-conversion copolymerization data.[4][5][6] It rearranges the Mayo-Lewis equation into a linear form (y = mx + c).
Equation:
G = H * r₁ - r₂
where:
-
G = (F-1) / f
-
H = F / f²
-
F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)
-
f = [M₁]/[M₂] (molar ratio of monomers in the feed)
Protocol:
-
Prepare a series of monomer feed mixtures with different molar ratios ([M₁]/[M₂]).
-
Polymerize each mixture to low conversion (typically < 10%).
-
Isolate and purify the resulting copolymer.
-
Determine the copolymer composition (F = d[M₁]/d[M₂]) for each sample using a suitable analytical technique (e.g., ¹H NMR spectroscopy).
-
Calculate G and H for each experiment.
-
Plot G versus H . The data should fall on a straight line.
-
Determine the slope and intercept of the line. The slope is equal to r₁ and the y-intercept is equal to -r₂.
Kelen-Tüdös Method
The Kelen-Tüdös method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce the bias towards points at the extremes of the feed composition range.[4][7][8]
Equation:
η = (r₁ + r₂/α) * ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
G and H are the Fineman-Ross parameters.
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values (α = (H_max * H_min)⁰.⁵).
Protocol:
-
Follow steps 1-5 of the Fineman-Ross method.
-
Calculate the parameter α from the experimental H values.
-
Calculate η and ξ for each data point.
-
Plot η versus ξ .
-
Extrapolate the resulting straight line to ξ = 0 and ξ = 1.
-
The y-intercept at ξ = 0 is equal to -r₂/α, and the y-intercept at ξ = 1 is equal to r₁.
Jaacks Method
The Jaacks method is a kinetic method that determines the reactivity ratio of one monomer by polymerizing it in the presence of a large excess of a comonomer.[1][9][10]
Protocol:
-
Prepare two sets of polymerization reactions.
-
In the first set, use a large molar excess of monomer 1 (M₁) relative to monomer 2 (M₂), for example, [M₁]/[M₂] > 95/5.
-
In the second set, use a large molar excess of M₂ relative to M₁, for example, [M₂]/[M₁] > 95/5.
-
-
Initiate the polymerization and take samples at different time intervals.
-
Analyze the concentration of the minor monomer in the unreacted monomer mixture at each time point, typically by gas chromatography (GC) or NMR.
-
Plot ln([M₂]₀/[M₂]t) versus ln([M₁]₀/[M₁]t) for the first set of experiments. The slope of this line is equal to 1/r₁.
-
Plot ln([M₁]₀/[M₁]t) versus ln([M₂]₀/[M₂]t) for the second set of experiments. The slope of this line is equal to 1/r₂.
-
The reactivity ratios r₁ and r₂ can then be calculated from the inverse of the slopes.
Logical Relationships in Copolymerization
The interplay between monomer feed composition and reactivity ratios dictates the resulting copolymer composition. This logical relationship, based on the Mayo-Lewis equation, is visualized in the following diagram.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Atom Transfer Radical Polymerization (ATRP) of tert-butyl Acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2][3] The polymerization of tert-butyl acrylate (tBA) via ATRP is of significant interest as it yields poly(this compound) (PtBA), a versatile precursor to poly(acrylic acid) (PAA). PAA and its derivatives are widely used in biomedical applications, including as hydrogels, drug delivery vehicles, and bio-adhesives, due to their pH-responsive and hydrophilic nature.[2]
This document provides detailed application notes and experimental protocols for the copper-mediated ATRP of tBA.
Mechanism of Atom Transfer Radical Polymerization (ATRP)
ATRP is based on a reversible redox process catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand. The catalyst system establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a majority of dormant polymer chains. This equilibrium minimizes termination reactions, allowing for controlled polymer growth.
Caption: General mechanism of copper-mediated ATRP.
Application Notes
-
Controlled Synthesis: ATRP allows for the precise control of PtBA molecular weight by adjusting the monomer-to-initiator ratio. Polydispersity indices (PDI) are typically low (Mw/Mn < 1.5), indicating a uniform polymer chain length.[2][4][5]
-
Precursor to Poly(acrylic acid): PtBA can be easily hydrolyzed under acidic conditions to yield PAA.[1][2] This two-step process is often preferred over the direct polymerization of acrylic acid, which can be difficult to control.
-
Block Copolymer Synthesis: PtBA chains retain a halogen end-group, allowing them to act as macroinitiators for the polymerization of a second monomer, enabling the creation of well-defined block copolymers (e.g., PtBA-b-PMA, PtBA-b-PS).[2][6][7] These can be converted into amphiphilic block copolymers (e.g., PAA-b-PMA) after hydrolysis.[6]
-
Functional Materials: By using functional initiators, polymers with specific end-groups (e.g., hydroxyl, amino, epoxy) can be synthesized for further conjugation or material fabrication.[8][9]
-
Solvent and Temperature Effects: The ATRP of tBA is sensitive to reaction conditions. The catalyst system is often heterogeneous in bulk monomer, necessitating the use of a solvent (e.g., anisole, acetone, DMF) to ensure homogeneity and control the polymerization rate.[1][2][6] Polymerization is typically conducted at moderate temperatures (50-90 °C).[6][8]
Experimental Protocols
-
Monomer Purification: this compound (tBA) often contains inhibitors and acidic impurities. Purify by washing the monomer three times with a 5% aqueous NaOH solution in a separatory funnel, followed by washing with distilled water until the aqueous phase is neutral.[1][8][10]
-
Drying: Dry the purified tBA over anhydrous CaCl2 or MgSO4.[1][10]
-
Distillation: Filter off the drying agent and distill the monomer under reduced pressure (e.g., 60 °C at 60 mmHg) to remove any remaining impurities and dissolved oxygen. Store the purified monomer at low temperatures (e.g., -5 °C) prior to use.[1][10]
-
Catalyst and Ligand: Copper(I) bromide (CuBr) should be purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and other ligands are typically used as received or distilled.
-
Initiator and Solvents: Alkyl halide initiators (e.g., methyl 2-bromopropionate, ethyl 2-bromoisobutyrate) and solvents (e.g., anisole, acetone) are typically used as received or purified by standard procedures.
This protocol describes a representative lab-scale synthesis of PtBA.
Caption: Experimental workflow for a typical ATRP of tBA.
-
Reaction Setup: To a dry Schlenk flask, add the copper catalyst (e.g., CuBr). Seal the flask with a rubber septum.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Addition of Reagents: Introduce the degassed solvent, the ligand (e.g., PMDETA), the purified tBA monomer, and the initiator (e.g., methyl 2-bromopropionate) into the flask via degassed syringes.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 60 °C) and stir.
-
Monitoring: To monitor the reaction progress (monomer conversion and molecular weight evolution), samples can be withdrawn periodically using a nitrogen-purged syringe. Conversion can be determined by 1H NMR spectroscopy.
-
Termination: After the desired time or conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., acetone or THF) and pass it through a short column of neutral alumina to remove the copper catalyst.[1]
-
Isolation: Precipitate the purified polymer solution into a 10-fold excess of a non-solvent, such as methanol or a methanol/water mixture.[1]
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Dissolution: Dissolve the synthesized PtBA (1.0 g) in a suitable solvent like dioxane or dichloromethane (20-30 mL) in a round-bottom flask.[1][6]
-
Acidification: Add an excess of acid. For example, add concentrated HCl to the dioxane solution and reflux, or add trifluoroacetic acid (TFA) to the dichloromethane solution and stir at room temperature.[1][6]
-
Reaction: Allow the reaction to proceed for several hours (e.g., 12-24 h).
-
Isolation: Remove the solvent and excess acid under reduced pressure or by precipitating the resulting PAA in a non-solvent like cold diethyl ether.
-
Drying: Dry the final PAA product under vacuum. Complete conversion of the tert-butyl ester groups can be confirmed by 1H NMR and FT-IR spectroscopy.[1]
Data Presentation: Example Polymerization Conditions
The following table summarizes various reported conditions for the ATRP of tBA, demonstrating the tunability of the system.
| Initiator | Molar Ratio [tBA]:[I]:[CuBr]:[Ligand] | Ligand | Solvent (vol %) | Temp (°C) | Conv. (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | 100:1:1:2 | PMDETA | Anisole (20%) | 60 | 95 | 11,300 | 1.15 | [8] |
| Methyl 2-bromopropionate | 50:1:0.5:0.5 | PMDETA | p-dimethoxybenzene (20%) | 60 | 92 | 5,800 | 1.10 | [1] |
| Ethyl 2-bromopropionate | 150:1:1:1 | PMDETA | Bulk | 50 | 85 | 16,500 | 1.14 | [6] |
| Methyl 2-bromopropionate | 50:1:1:1 | PMDETA | Acetone (25%) | 60 | 90 | 5,600 | 1.12 | [1] |
| Methyl 2-bromopropionate | 50:1:1:1 | PMDETA | DMF (25%) | 60 | 94 | 5,900 | 1.18 | [1] |
| Ethyl 2-bromoisobutyrate | 100:1:1:1 | Me6-TREN | DMSO | Ambient | ~90 | 10,200 | 1.08 | [3] |
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for RAFT Polymerization of tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of tert-butyl acrylate (tBA). RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Poly(this compound) (PtBA) is a valuable precursor for synthesizing amphiphilic block copolymers and other advanced polymer architectures used in drug delivery and materials science.
I. Overview of RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of living radical polymerization that enables the synthesis of polymers with complex architectures.[1] The process involves a conventional free-radical polymerization with the addition of a RAFT agent, typically a thiocarbonylthio compound.[1] This agent reversibly transfers a propagating radical, allowing for controlled polymer growth. For this compound, this method is effective for producing polymers with predictable molecular weights and low polydispersity.[2]
The general mechanism involves the following steps:
-
Initiation: A standard radical initiator (e.g., AIBN) generates free radicals.
-
Chain Propagation: The radical propagates by adding to monomer units.
-
Reversible Chain Transfer: The propagating polymer chain reacts with the RAFT agent to form a dormant species and a new radical. This new radical can then initiate further polymerization. The rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate.
II. Experimental Protocols
Two representative protocols for the RAFT polymerization of this compound are detailed below. The first describes a conventional linear polymerization, and the second outlines a ring-expansion RAFT (RE-RAFT) polymerization for the synthesis of cyclic polymers.
Protocol 1: Conventional Linear RAFT Polymerization of this compound
This protocol is based on the methodology for a bifunctional acyclic RAFT agent.[3]
Materials:
-
This compound (TBA), monomer
-
S,S'-Dibenzyl trithiocarbonate (DBTTC), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Anisole, solvent
Equipment:
-
Glass tube with a sidearm for vacuum
-
Schlenk line or glovebox for inert atmosphere
-
Constant temperature oil bath
-
Magnetic stirrer and stir bar
-
Freeze-pump-thaw setup
Procedure:
-
Reagent Preparation: In a glass tube, dissolve TBA (320 mg, 2.5 mmol) and DBTTC (7.3 mg, 25 µmol) in anisole (1.30 g).
-
Initiator Addition: Add AIBN (0.82 mg, 5.0 µmol) to the solution. The desired molar ratio is [TBA]₀/[DBTTC]₀/[AIBN]₀ = 100/1/0.2.
-
Degassing: Subject the resulting solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the glass tube under vacuum and place it in a preheated oil bath at 60 °C for 1-8 hours.
-
Quenching: Terminate the polymerization by rapid cooling, for instance, by immersing the tube in an ice bath.
-
Analysis: The reaction mixture can then be analyzed by Size Exclusion Chromatography (SEC) and ¹H NMR spectroscopy to determine molecular weight, polydispersity, and monomer conversion.
Protocol 2: Ring-Expansion RAFT (RE-RAFT) Polymerization of this compound
This protocol is adapted for the synthesis of cyclic polymers using a cyclic RAFT agent.[3]
Materials:
-
This compound (TBA), monomer
-
Cyclic trithiocarbonate derivative (CTTC), cyclic RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
Anisole, solvent
Procedure:
-
Reagent Preparation: In a glass tube, dissolve TBA (320 mg, 2.5 mmol) and CTTC (7.9 mg, 25 µmol) in anisole (1.30 g) to achieve a 20 wt% initial monomer concentration.[3]
-
Initiator Addition: Add AIBN (0.82 mg, 5.0 µmol). The target molar ratio is [TBA]₀/[CTTC]₀/[AIBN]₀ = 100/1/0.2.[3]
-
Degassing: Perform three freeze-pump-thaw cycles on the solution to remove oxygen.
-
Polymerization: Seal the tube under vacuum and heat at 60 °C for 1-8 hours.[3] An induction phase of about 2 hours may be observed.[3]
-
Quenching: Stop the reaction by rapid cooling.
-
Characterization: Analyze the resulting polymer by SEC and ¹H NMR. For cyclic polymers, more advanced characterization like MALDI-TOF-MS may be necessary to confirm the cyclic structure.[3]
III. Data Presentation
The following tables summarize typical experimental conditions and results for the RAFT polymerization of this compound.
Table 1: Reagent and Reaction Conditions for RAFT Polymerization of tBA
| Parameter | Conventional Linear RAFT | Ring-Expansion RAFT | Reference |
| Monomer | This compound (TBA) | This compound (TBA) | [3] |
| RAFT Agent | DBTTC | CTTC | [3] |
| Initiator | AIBN | AIBN | [3] |
| Solvent | Anisole | Anisole | [3] |
| Molar Ratio ([M]₀:[CTA]₀:[I]₀) | 100:1:0.2 | 100:1:0.2 | [3] |
| Temperature | 60 °C | 60 °C | [3] |
| Initial Monomer Concentration | Not specified | 20 wt% | [3] |
Table 2: Typical Polymerization Kinetics for RE-RAFT of tBA
| Reaction Time (h) | Monomer Conversion (%) |
| 2 | ~0 (Induction Period) |
| 4 | > 40 |
| 6 | > 70 |
| 8 | > 85 |
Data is estimated from the time-conversion curve for the polymerization of TBA with CTTC/AIBN in anisole at 60 °C.[3]
IV. Visualizations
Diagram 1: Experimental Workflow for RAFT Polymerization of this compound
Caption: Workflow for RAFT Polymerization.
Diagram 2: RAFT Polymerization Signaling Pathway
Caption: Key steps in RAFT polymerization.
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Ring-Expansion RAFT Polymerization of this compound with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(tert-butyl acrylate) Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(tert-butyl acrylate) (PtBA) block copolymers. PtBA is a valuable precursor polymer; its tert-butyl groups can be readily cleaved under acidic conditions to yield poly(acrylic acid) (PAA), transforming a hydrophobic polymer into a hydrophilic one. This property is particularly useful for creating amphiphilic block copolymers, which are of significant interest in drug delivery for the formation of micelles and other nano-assemblies that can encapsulate and transport therapeutic agents.[1][2] This document covers three major controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Anionic Polymerization.
Introduction to Poly(this compound) Block Copolymers
Poly(this compound) block copolymers are macromolecules comprising a segment of PtBA covalently bonded to one or more blocks of other polymers. The choice of the second block (e.g., polystyrene, poly(methyl methacrylate)) allows for the tuning of the copolymer's properties. The key feature of PtBA block copolymers in a biomedical context is their potential for conversion to amphiphilic systems. For instance, a polystyrene-b-poly(this compound) (PS-b-PtBA) diblock copolymer is hydrophobic. Upon hydrolysis of the PtBA block to poly(acrylic acid) (PAA), it becomes the amphiphilic PS-b-PAA, which can self-assemble in aqueous media.[1] This transition is fundamental for creating nanocarriers for hydrophobic drugs.[2]
Synthesis Methodologies
Controlled polymerization techniques are essential for the synthesis of well-defined block copolymers with predictable molecular weights and low polydispersity indices (PDI).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and widely used method for the controlled polymerization of a variety of monomers, including acrylates.[3] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based.[3][4]
This protocol is adapted from procedures described by Matyjaszewski and coworkers.[4][5]
Part A: Synthesis of Polystyrene Macroinitiator (PS-Br)
-
Materials: Styrene monomer, (1-bromoethyl)benzene initiator, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand.
-
Procedure:
-
To a dried Schlenk flask under nitrogen, add CuBr (e.g., 0.1 mmol).
-
Add styrene (e.g., 10 mmol) and (1-bromoethyl)benzene (e.g., 0.1 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Inject deoxygenated PMDETA (e.g., 0.1 mmol) via syringe.
-
Place the flask in a thermostated oil bath at 90 °C.
-
Monitor the reaction by taking samples for gas chromatography (GC) to determine monomer conversion and gel permeation chromatography (GPC) for molecular weight and PDI.
-
Once the desired molecular weight is reached (e.g., after 4 hours, ~40% conversion), stop the polymerization by cooling and exposing the mixture to air.
-
Dissolve the mixture in tetrahydrofuran (THF), pass it through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in methanol.
-
Dry the resulting PS-Br macroinitiator under vacuum.
-
Part B: Chain Extension of PS-Br with this compound (tBA) to form PS-b-PtBA
-
Materials: PS-Br macroinitiator, this compound (tBA) monomer, CuBr, PMDETA.
-
Procedure:
-
In a dried Schlenk flask under nitrogen, add the PS-Br macroinitiator (e.g., 0.05 mmol) and CuBr (e.g., 0.05 mmol).
-
Add tBA (e.g., 10 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Inject deoxygenated PMDETA (e.g., 0.05 mmol).
-
Place the flask in a thermostated oil bath at 90 °C.
-
Monitor the polymerization as described in Part A.
-
After achieving high monomer conversion, terminate the reaction.
-
Purify the block copolymer by dissolving in THF, passing through an alumina column, and precipitating in a methanol/water mixture.
-
Dry the final PS-b-PtBA block copolymer under vacuum.
-
| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PtBA-b-PMA | 24,790 | 1.10 | [3] |
| PS-b-PtBA | 27,900 | 1.14 | [5] |
| PtBA-b-PMMA | <1.2 | [6] | |
| PtBA-b-PS-b-PMA | - | low | [3] |
| PBA-b-P(MMA-r-S) | 12,500 (PBA block) | 1.08 (PBA block) | [7] |
Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index, PMA = Poly(methyl acrylate), PS = Polystyrene, PMMA = Poly(methyl methacrylate), PBA = Poly(butyl acrylate), P(MMA-r-S) = Poly(methyl methacrylate-ran-styrene)
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that can be used for a wide range of monomers. It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
This is a general protocol adaptable for PtBA synthesis.
-
Materials: Monomer(s), RAFT agent (e.g., a trithiocarbonate), radical initiator (e.g., AIBN), solvent (e.g., toluene).
-
Procedure:
-
Dissolve the first monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.
-
Degas the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
After polymerization of the first block to the desired length, the resulting macro-CTA can be isolated.
-
For the second block, dissolve the macro-CTA, the second monomer, and a small amount of initiator in a suitable solvent.
-
Repeat the degassing and heating steps to form the block copolymer.
-
Purify the final product, typically by precipitation.
-
| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PtBA-b-PVAc | - | - | [8] |
| Multiblock PS and PBA | - | low | [9] |
| PMMA-b-PBuMA-b-PMMA | 8,250 | 1.12 | [10] |
PVAc = Poly(vinyl acetate), PBuMA = Poly(butyl methacrylate)
Anionic Polymerization
Anionic polymerization offers excellent control over molecular weight and produces polymers with very low PDI. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.[1]
This protocol is based on procedures for anionic polymerization of styrenics and acrylates.[11]
-
Materials: Styrene, this compound (tBA), sec-butyllithium (sec-BuLi) initiator, lithium chloride (LiCl), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
All glassware must be rigorously dried and the reaction conducted under a high vacuum or inert atmosphere.
-
Purify THF by distillation over sodium-benzophenone ketyl. Purify monomers by distillation after drying over calcium hydride.
-
In a flamed glass reactor, add dried LiCl.
-
Distill THF into the reactor.
-
Cool the reactor to -78 °C and add the sec-BuLi initiator.
-
Add purified styrene and allow it to polymerize for 30 minutes. The solution should turn a characteristic orange-red color, indicative of living polystyryllithium anions.
-
Take an aliquot for GPC analysis to determine the molecular weight of the polystyrene block.
-
Add a dilute solution of tBA in THF to the living polystyrene solution.
-
Allow the block copolymerization to proceed for 30 minutes at -78 °C.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer in methanol or a methanol/water mixture.
-
Dry the PS-b-PtBA copolymer under vacuum at an elevated temperature (e.g., 80 °C) for 48 hours.
-
| Polymer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| PS(24,000)-b-PtBA(36,000) | 60,000 | 1.09 | [11] |
Conversion to Amphiphilic Block Copolymers
The hydrolysis of the PtBA block to PAA is a critical step in creating amphiphilic copolymers for drug delivery applications.
-
Materials: PtBA-containing block copolymer, trifluoroacetic acid (TFA), dichloromethane (DCM).[1]
-
Procedure:
-
Dissolve the PtBA block copolymer in DCM.
-
Add an excess of TFA (e.g., 5 equivalents per tert-butyl ester group).[1]
-
Stir the mixture at room temperature for several hours (e.g., 12 hours).[1]
-
Remove the solvent and excess TFA under a stream of dry air or by rotary evaporation.
-
Dry the resulting amphiphilic block copolymer under vacuum.
-
Characterization
The synthesized polymers and copolymers should be thoroughly characterized:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and determine the block copolymer composition.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI).[5][11]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures of the polymer blocks.
Applications in Drug Development
Amphiphilic block copolymers derived from PtBA are primarily investigated for their ability to form self-assembled nanostructures, such as micelles, in aqueous solutions. These micelles typically have a hydrophobic core (e.g., PS) and a hydrophilic corona (PAA). The hydrophobic core can encapsulate poorly water-soluble drugs, protecting them from degradation and enabling their administration. The hydrophilic corona provides steric stabilization and can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.[2]
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effective Interaction between Homo- and Heteropolymer Block of Poly(n-butyl acrylate)-b-poly(methyl methacrylate-r-styrene) Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymersource.ca [polymersource.ca]
Application Notes and Protocols for Emulsion Polymerization of tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various emulsion polymerization techniques of tert-butyl acrylate (tBA). The information is intended to guide researchers in selecting and implementing the most suitable method for their specific application, whether for the synthesis of nanoparticles, block copolymers, or other advanced polymer architectures relevant to drug development and materials science.
Introduction
Emulsion polymerization is a versatile technique for producing high molecular weight polymers with excellent heat transfer and low viscosity. In this process, a water-insoluble monomer, such as this compound, is emulsified in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble or oil-soluble initiator, leading to the formation of polymer latex. The bulky tert-butyl group in poly(this compound) (PtBA) imparts unique properties such as hydrophobicity and a relatively high glass transition temperature.
This document outlines and compares four key emulsion polymerization techniques for tBA:
-
Conventional Emulsion Polymerization: A widely used industrial process.
-
Miniemulsion Polymerization: Offers better control over particle size and composition.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique for synthesizing polymers with well-defined architectures.
-
Atom Transfer Radical Polymerization (ATRP): Another powerful controlled radical polymerization method.
Data Presentation: A Comparative Overview
The following table summarizes typical quantitative data obtained from different emulsion polymerization techniques for acrylates. Note that direct comparison can be challenging due to variations in specific experimental conditions.
| Technique | Monomer Conversion (%) | Particle Size (nm) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Reference |
| Soap-Free Emulsion Polymerization | 45.5 | < 300 | 316,000 | Relatively Narrow | [1] |
| Miniemulsion ARGET ATRP of n-Butyl Acrylate | > 95 | 100 - 300 | Varies with monomer/initiator ratio | < 1.3 | [2][3][4] |
| Microemulsion Polymerization | High | 15 - 100 | ~15 x 10⁶ (for polystyrene) | Broad | [5] |
| RAFT Emulsion Polymerization | > 85 | Varies | Linear increase with conversion | Low (< 1.5) | [6] |
| ATRP of tBA (Bulk/Solution) | 71 - 75 | N/A | 15,960 - 17,300 | 1.21 | [7] |
*Data for n-butyl acrylate or bulk/solution polymerization of tBA is included as a reference for expected outcomes.
Experimental Protocols and Workflows
Conventional (Soap-Free) Emulsion Polymerization of this compound
This method relies on a water-soluble initiator to generate radicals in the aqueous phase, which then enter monomer-swollen micelles or polymer particles. The use of a charged initiator can sometimes provide self-stabilization, eliminating the need for traditional surfactants.
Experimental Protocol:
-
Monomer Purification: Wash this compound (tBA) three times with a 5% aqueous NaOH solution to remove the inhibitor, followed by washing with distilled water until the aqueous phase is neutral. Dry the monomer over anhydrous CaCl₂ and distill under reduced pressure. Store at -20 °C under an inert atmosphere.[8]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine deionized water, a water-soluble initiator (e.g., 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride, VA-044), and optionally a surfactant like sodium dodecyl sulfate (SDS) and an electrolyte like NaCl.[1]
-
Degassing: Purge the mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 50 °C) with continuous stirring.[1]
-
Monomer Addition: Add the purified tBA monomer to the reaction vessel.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere for a specified time (e.g., several hours), monitoring monomer conversion periodically.
-
Termination and Work-up: Cool the reaction to room temperature. The resulting latex can be purified by dialysis against deionized water to remove unreacted monomer and other water-soluble components.
Experimental Workflow:
Miniemulsion Polymerization of this compound (Adapted from n-Butyl Acrylate Protocol)
Miniemulsion polymerization involves the direct nucleation of monomer droplets, which are stabilized against coalescence and Oswald ripening by a surfactant and a co-stabilizer (hydrophobe). This allows for better control over particle size and the incorporation of water-insoluble components.
Experimental Protocol:
-
Monomer Purification: Purify tBA as described in the conventional emulsion polymerization protocol.
-
Organic Phase Preparation: In a beaker, mix the purified tBA, a hydrophobe (e.g., hexadecane), and an oil-soluble initiator (if used).
-
Aqueous Phase Preparation: In a separate beaker, dissolve a surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water.
-
Pre-emulsification: Combine the organic and aqueous phases and stir vigorously for 30 minutes to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization (e.g., ultrasonication or a microfluidizer) to form a stable miniemulsion with small droplet sizes (typically 50-500 nm).
-
Reaction Setup: Transfer the miniemulsion to a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Degassing and Initiation: Purge with nitrogen and heat to the desired reaction temperature (e.g., 70 °C). If a water-soluble initiator (e.g., potassium persulfate) is used, it can be added at this stage.
-
Polymerization and Work-up: Maintain the reaction under inert atmosphere and stirring for several hours. Cool the reaction and purify the resulting latex by dialysis.
Experimental Workflow:
RAFT Emulsion Polymerization of this compound
RAFT polymerization in emulsion allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. An ab initio approach using a water-soluble RAFT agent that becomes surface-active upon initial monomer addition is a common strategy.
Experimental Protocol:
-
Monomer Purification: Purify tBA as previously described.
-
Reaction Setup: In a reaction vessel, dissolve a water-soluble RAFT agent (e.g., a poly(acrylic acid)-based trithiocarbonate) and a water-soluble initiator (e.g., V-501) in deionized water. Adjust the pH with a volatile base like ammonium hydroxide if necessary.[9]
-
Degassing: Deoxygenate the solution by purging with nitrogen for at least 30 minutes.
-
Heating and Monomer Feed: Heat the reactor to the desired temperature (e.g., 70 °C). Add the purified tBA monomer, often via a syringe pump over a set period, to control the polymerization rate and maintain colloidal stability.
-
Polymerization: Continue the reaction for the required duration after the monomer feed is complete to ensure high conversion.
-
Work-up: Cool the reactor to terminate the polymerization. The resulting latex can be used directly or purified.
Reaction Mechanism:
Miniemulsion ARGET ATRP of this compound
Activators Regenerated by Electron Transfer (ARGET) Atom Transfer Radical Polymerization (ATRP) in miniemulsion is a robust technique that allows for the polymerization of a wide range of monomers with very low catalyst concentrations.
Experimental Protocol:
-
Monomer Purification: Purify tBA as previously described.
-
Catalyst Solution: In a flask, dissolve the copper catalyst (e.g., CuBr₂) and ligand (e.g., tris(2-pyridylmethyl)amine, TPMA) in deionized water.
-
Organic Phase: In a separate beaker, mix the purified tBA, the initiator (e.g., ethyl 2-bromoisobutyrate, EBiB), and a hydrophobe (e.g., hexadecane).
-
Aqueous Surfactant Solution: Prepare a solution of a surfactant (e.g., an anionic surfactant that can form an ion pair with the catalyst) in deionized water.[2][3]
-
Miniemulsion Preparation: Combine the organic phase, catalyst solution, and surfactant solution. Homogenize using ultrasonication to form a stable miniemulsion.
-
Reaction Setup and Degassing: Transfer the miniemulsion to a Schlenk flask, seal, and deoxygenate by purging with an inert gas (e.g., argon) for 30 minutes.
-
Initiation: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 80 °C). Start the polymerization by injecting a deoxygenated solution of a reducing agent (e.g., ascorbic acid).[4]
-
Polymerization and Work-up: Allow the polymerization to proceed for the desired time. Terminate the reaction by exposing the mixture to air. The polymer can be recovered by precipitation in a non-solvent (e.g., methanol) and filtration.
Experimental Workflow:
References
- 1. Dispersion and soap-free emulsion polymerization of tert -butyl acrylate with the living character and controlled particle size mediated by cobalt por ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28325J [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Ring-Expansion RAFT Polymerization of this compound with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ab initio RAFT emulsion polymerization of butyl acrylate mediated by poly(acrylic acid) trithiocarbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Hydrolysis of Poly(tert-butyl acrylate) to Poly(acrylic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(acrylic acid) (PAA) is a versatile polymer widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and mucoadhesive properties.[1][2][3] Its carboxylic acid groups allow for the formation of hydrogels, which are excellent candidates for controlled drug delivery systems.[1][4] PAA and its derivatives are employed in various drug delivery routes, including oral, transdermal, and ocular, and are instrumental in the fabrication of nanoparticles and microparticles for targeted therapies.[2][5]
A common and effective method for synthesizing well-defined PAA is through the hydrolysis of its precursor polymer, poly(tert-butyl acrylate) (PtBA). The tert-butyl group acts as a protecting group for the carboxylic acid, allowing for controlled polymerization of the acrylate monomer.[6][7] Subsequent deprotection through hydrolysis yields PAA with a controlled molecular weight and narrow polydispersity. This document provides detailed protocols for the hydrolysis of PtBA to PAA using different methods and presents comparative data to aid researchers in selecting the most appropriate procedure for their specific application.
Key Applications in Drug Development
-
Controlled Drug Release: PAA-based hydrogels can absorb large amounts of water and swell, allowing for the controlled and sustained release of encapsulated drugs.[1][5]
-
Mucoadhesive Formulations: The carboxylic acid groups of PAA form hydrogen bonds with mucin, making it an excellent material for formulations that require adhesion to mucosal surfaces, such as in nasal and ocular drug delivery.[5]
-
Stimuli-Responsive Systems: PAA is a pH-responsive polymer; its hydrogels swell or shrink in response to changes in pH, enabling the development of "smart" drug delivery systems that release their payload at specific sites in the body.[1][2]
-
Nanoparticle Drug Carriers: PAA can be used to create stable and biocompatible nanoparticles for targeted drug delivery.[3][5]
Experimental Protocols
Two primary methods for the acid-catalyzed hydrolysis of PtBA are detailed below: a common method using trifluoroacetic acid (TFA) in dichloromethane (DCM) and a milder, more quantitative method using hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP). A third method involving thermal deprotection is also mentioned.
Protocol 1: Hydrolysis of PtBA using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used method for the deprotection of the tert-butyl group. However, it can sometimes result in incomplete hydrolysis.[6]
Materials:
-
Poly(this compound) (PtBA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with a stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the PtBA polymer in anhydrous DCM in a round-bottom flask at room temperature. The concentration will depend on the molecular weight of the polymer, but a 5-10% (w/v) solution is a good starting point.
-
Under a gentle stream of nitrogen or argon, add a molar excess of TFA relative to the this compound monomer units. A common ratio is 5-10 equivalents of TFA per monomer unit.[6]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 24-72 hours), depending on the desired degree of hydrolysis and the specific polymer architecture.[6]
-
Monitor the reaction progress by taking small aliquots and analyzing them by ¹H NMR or FTIR spectroscopy. The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR or the C-H bending vibration of the tert-butyl group around 1370 cm⁻¹ in FTIR indicates the progress of the hydrolysis.[8][9]
-
Once the desired level of hydrolysis is achieved, precipitate the resulting poly(acrylic acid) by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether or hexane, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove residual TFA and DCM.
-
Dry the purified poly(acrylic acid) in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Hydrolysis of PtBA using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
This method is reported to be milder and leads to a more complete and quantitative removal of the tert-butyl groups compared to the TFA/DCM method.[6][7]
Materials:
-
Poly(this compound) (PtBA)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric acid (HCl) solution (e.g., 4 M in dioxane or a calculated amount of concentrated aqueous HCl)
-
Round-bottom flask with a stir bar
-
Nitrogen or argon supply for inert atmosphere (optional)
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the PtBA polymer in HFIP in a round-bottom flask at room temperature.
-
Add a slight molar excess of HCl with respect to the this compound monomer units. For example, 1.1 to 1.5 equivalents of HCl.
-
Stir the reaction mixture at room temperature. This reaction is typically much faster than the TFA/DCM method, often reaching completion within 4 hours.[6][7]
-
Monitor the reaction progress using ¹H NMR or FTIR spectroscopy as described in Protocol 1. Complete deprotection is indicated by the complete disappearance of the tert-butyl signals.[6]
-
Precipitate the poly(acrylic acid) in a suitable non-solvent like cold diethyl ether or hexane.
-
Collect the polymer by filtration and wash thoroughly with the non-solvent.
-
Dry the final PAA product under vacuum.
Protocol 3: Thermal Deprotection
Thermal decomposition of PtBA can also lead to the formation of PAA through the elimination of isobutylene. This method avoids the use of strong acids and solvents but requires careful temperature control to prevent polymer degradation. The decomposition typically occurs at temperatures around 200 °C.[10][11][12]
Procedure:
-
Place the PtBA polymer in a suitable container for heating under an inert atmosphere (e.g., a tube furnace).
-
Heat the polymer to the decomposition temperature (typically around 200-250 °C).[10][12]
-
Hold at this temperature for a sufficient time to ensure complete elimination of isobutylene. The evolved isobutylene gas can be monitored.
-
Cool the resulting PAA to room temperature under an inert atmosphere.
Note: This method may lead to side reactions and is less commonly used for producing well-defined PAA for biomedical applications compared to acid-catalyzed hydrolysis.
Data Presentation
The following tables summarize the key differences and outcomes of the two primary hydrolysis methods.
Table 1: Comparison of Reaction Conditions for PtBA Hydrolysis
| Parameter | TFA/DCM Method | HCl/HFIP Method |
| Acid | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | Hexafluoroisopropanol (HFIP) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 24 - 72 hours | < 4 hours |
| Acid Equivalents | 5 - 10 | 1.1 - 1.5 |
| Remarks | Common method, may result in incomplete hydrolysis.[6] | Milder, faster, and more quantitative hydrolysis.[6][7] |
Table 2: Characterization Data for PtBA Hydrolysis
| Characterization Technique | Poly(this compound) (PtBA) | Poly(acrylic acid) (PAA) |
| ¹H NMR (ppm) | ~1.4 (s, 9H, -C(CH₃)₃) | Signal at ~1.4 ppm disappears |
| FTIR (cm⁻¹) | ~1730 (C=O stretch, ester), ~1370 (C-H bend, t-butyl)[8] | ~1715 (C=O stretch, carboxylic acid), Signal at ~1370 cm⁻¹ disappears[8] |
Visualizations
Caption: Chemical scheme of the acid-catalyzed hydrolysis of PtBA to PAA.
Caption: General experimental workflow for the hydrolysis of PtBA to PAA.
Caption: Comparison of advantages and disadvantages of the TFA/DCM and HCl/HFIP methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njpas.com.ng [njpas.com.ng]
- 5. Exploring Polyacrylic Acid | Uses, Properties, Applications [carbomer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. Observations on the thermolytic decomposition of poly(tert‐butyl acrylate) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Amphiphilic Block Copolymers Using Tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of amphiphilic block copolymers utilizing tert-butyl acrylate. The methodologies primarily focus on controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allow for the precise design of polymer architectures. These copolymers, typically composed of a hydrophobic poly(this compound) (PtBA) block and a hydrophilic poly(acrylic acid) (PAA) block, are instrumental in the development of novel drug delivery systems. The PAA block is obtained through the acidic hydrolysis of the PtBA precursor. The amphiphilic nature of these block copolymers enables their self-assembly into micelles in aqueous environments, forming core-shell nanostructures that can encapsulate hydrophobic drugs.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis and characterization of amphiphilic block copolymers derived from this compound.
Table 1: Synthesis of Poly(this compound) (PtBA) Homopolymers and Block Copolymers via ATRP
| Initiator/Macroinitiator | Monomer(s) | Catalyst System | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | tBA | CuBr/PMDETA | Anisole (20 vol%) | 60 | - | - | <1.2 | [1] |
| Bromo-terminated p(tBA)-b-p(St) | Methyl Acrylate | CuBr | - | - | - | 18,150 | - | [2] |
| PEO113-Br | tBA | CuBr/PMDETA | Toluene | - | - | - | - | [3] |
| Azide-terminated p(tBA) | - | CuBr-PMDETA | - | - | - | - | - | [4] |
| - | tBA | FeCl2·4H2O(PPh3)2 | Acetone | - | - | - | 1.2 | [5] |
| Ethyl 2-bromopropionate | tBA, MA | CuBr/PMDETA | Bulk | 50 | - | 9,110 | 1.04 | [6] |
tBA: this compound, MA: methyl acrylate, St: styrene, PEO: poly(ethylene oxide), PMDETA: N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, PDI: Polydispersity Index, Mn: Number-average molecular weight.
Table 2: Deprotection of PtBA to PAA
| Polymer | Deprotection Agent | Solvent | Time (h) | Temperature | Deprotection Efficiency (%) | Reference |
| p(tBA) | HCl | Dioxane | - | Reflux | Complete | [2][3] |
| PtBA-b-PMA | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 12 | Room Temp | - | [6] |
| pNIPAM-b-ptBuAc-b-pNIPAM | TFA (6 equiv) | DCM | 72 | Room Temp | 90-98 | [7][8] |
| pNIPAM-b-ptBuAc-b-pNIPAM | HCl (1.3 equiv) | Hexafluoroisopropanol (HFIP) | 4 | Room Temp | >99.9 | [7][8] |
PMA: poly(methyl acrylate), pNIPAM: poly(N-isopropylacrylamide).
Table 3: Characterization of Amphiphilic Block Copolymer Micelles
| Copolymer | Mn ( kg/mol ) | CMC (mg/mL) | Hydrodynamic Diameter (nm) | Average Particle Diameter (TEM, nm) | Reference |
| (PAA-PS)9 | 73.3 | 2 x 10-4 | 11 | 14 | [9][10] |
| PEtOz-PLA | - | 1.0-8.1 mg/L | 108-192 | - | [11] |
| mPEG-b-PAE-cis-DOX | - | 3.6 mg/L | - | - | [12] |
PS: polystyrene, PEtOz: poly(2-ethyl-2-oxazoline), PLA: poly(l-lactide), mPEG: poly(ethylene glycol) methyl ether, PAE: poly(β-amino ester), CMC: Critical Micelle Concentration, TEM: Transmission Electron Microscopy.
Experimental Protocols
Purification of this compound (tBA) Monomer
This protocol is essential to remove inhibitors and acidic impurities that can interfere with controlled radical polymerization.
Materials:
-
This compound (tBA)
-
5% aqueous NaOH solution
-
Distilled water
-
CaCl2 or CaH2
-
Vacuum distillation apparatus
Procedure:
-
Extract the tBA monomer three times with a 5% aqueous NaOH solution to remove the inhibitor.[2]
-
Wash the monomer with distilled water until the aqueous phase is neutral.[1][2]
-
Filter off the drying agent.[2]
-
Store the purified tBA at -20 °C under an inert atmosphere (e.g., argon) before use.[1]
Synthesis of PtBA-based Block Copolymers via ATRP
This protocol describes a general procedure for the synthesis of a PtBA-containing block copolymer using a macroinitiator.
Materials:
-
Purified this compound (tBA)
-
Macroinitiator (e.g., bromo-terminated polystyrene)
-
Copper(I) bromide (CuBr)
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Schlenk flask and line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the macroinitiator and CuBr under an inert atmosphere.
-
Add the desired amount of anhydrous solvent to dissolve the solids.
-
In a separate flask, dissolve the PMDETA ligand and the purified tBA monomer in the solvent.
-
Degas both solutions by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Transfer the monomer/ligand solution to the flask containing the macroinitiator/catalyst mixture via a cannula to initiate the polymerization.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-90 °C) and stir for the specified reaction time.[6]
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol/water mixture).
-
Filter and dry the resulting polymer under vacuum to a constant weight.
Deprotection of PtBA to PAA
This protocol details the hydrolysis of the tert-butyl ester groups to carboxylic acid groups, rendering the block hydrophilic.
Method A: Hydrolysis with HCl in Dioxane
-
Materials: PtBA-containing polymer, anhydrous dioxane, concentrated HCl.[2][3]
-
Procedure:
-
Dissolve the PtBA-containing polymer in anhydrous dioxane in a round-bottom flask.
-
Add a stoichiometric excess of concentrated HCl.
-
Reflux the mixture for several hours until the deprotection is complete (can be monitored by 1H NMR).
-
Remove the solvent and excess HCl under reduced pressure.
-
The resulting poly(acrylic acid)-containing polymer can be further purified by dialysis against deionized water.
-
Method B: Hydrolysis with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Materials: PtBA-containing polymer, anhydrous dichloromethane (DCM), trifluoroacetic acid (TFA).[6]
-
Procedure:
-
Dissolve the polymer in anhydrous DCM.
-
Add a 5-fold molar excess of TFA relative to the tert-butyl ester groups.[6]
-
Stir the reaction mixture at room temperature for 12-72 hours.[6][8]
-
Remove the DCM and excess TFA by rotary evaporation or under a stream of dry air.[6]
-
Dry the resulting polymer under high vacuum.
-
Method C: Hydrolysis with HCl in Hexafluoroisopropanol (HFIP)
-
Materials: PtBA-containing polymer, hexafluoroisopropanol (HFIP), concentrated HCl.[7][8]
-
Procedure:
Self-Assembly of Amphiphilic Block Copolymers into Micelles
This protocol describes the formation of micelles in an aqueous solution via the solvent-switching method.
Materials:
-
Amphiphilic block copolymer (e.g., PAA-b-PS)
-
A good solvent for both blocks (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
A selective solvent for the hydrophilic block (e.g., deionized water)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Dissolve the amphiphilic block copolymer in the good solvent (e.g., THF) to form a dilute solution (e.g., 2 mg/mL).[13]
-
Slowly add deionized water (the selective solvent) dropwise to the polymer solution under vigorous stirring. This induces the self-assembly of the block copolymers into micelles, with the hydrophobic blocks forming the core and the hydrophilic blocks forming the corona.
-
Continue adding water until the desired water content is reached.
-
Transfer the resulting micellar solution into a dialysis bag.
-
Dialyze the solution against deionized water for an extended period (e.g., 1-4 days) to remove the organic solvent completely.[9][10]
-
The resulting aqueous solution contains the self-assembled polymeric micelles.
Mandatory Visualizations
Caption: Workflow for the synthesis of an amphiphilic block copolymer.
Caption: Self-assembly of amphiphilic block copolymers into micelles.
Caption: Application of micelles in targeted drug delivery.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Poly(Acrylic Acid-b-Styrene) Amphiphilic Multiblock Copolymers as Building Blocks for the Assembly of Discrete Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl Acrylate in High-Performance Coatings and Adhesives
For Researchers, Scientists, and Formulation Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl acrylate (tBA) in the formulation of advanced coatings and adhesives. Due to its unique molecular structure, tBA is a valuable monomer for synthesizing polymers with enhanced durability, hydrophobicity, and thermal stability.
Introduction to this compound (tBA)
This compound is a monofunctional acrylic monomer distinguished by its bulky tert-butyl ester group.[1][2] This structure provides significant steric hindrance and hydrophobicity near the polymer backbone.[1][3] When incorporated into polymers for coatings and adhesives, tBA imparts a range of desirable properties, including superior chemical resistance, hardness, scratch resistance, and weatherability.[3][4] It can be readily copolymerized with a wide variety of monomers such as other acrylates, methacrylates, styrene, and vinyl acetate to tailor the final properties of the formulation.[1][3]
The key contributions of tBA stem from its physical and chemical characteristics, particularly its influence on the glass transition temperature (Tg) of the resulting polymer. The homopolymer of tBA has a relatively high Tg, which contributes to the hardness and durability of the final product.[1][3]
Table 1: Physical and Polymer Properties of this compound (tBA)
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 128.17 g/mol | [5] |
| Density (@ 25 °C) | 0.883 g/cm³ | [2] |
| Boiling Point | 120 °C | [2] |
| Freezing Point | -69 °C | [3] |
| Viscosity (@ 20 °C) | 0.9 mPa·s | [2] |
| Homopolymer Tg | ~50 °C |[1][3] |
Application in High-Performance Coatings
The incorporation of tBA into polymer binders for coatings offers significant performance enhancements. The bulky tert-butyl group provides excellent protection against alkaline hydrolysis, making tBA-based coatings suitable for application on alkaline substrates like concrete and plaster.[2] Its inherent hydrophobicity reduces water uptake, leading to better adhesion, reduced swelling, and higher resistance to microorganism growth.[2]
Key Benefits in Coatings:
-
Enhanced Durability: The high Tg of tBA-containing polymers increases the hardness and scratch resistance of the coating.[1]
-
Hydrophobicity and Water Resistance: The tert-butyl group lowers the polarity of the polymer film, resulting in lower water uptake and improved weatherability.[2]
-
Alkaline Hydrolysis Stability: The bulky ester group sterically protects the polymer from alkaline attack, crucial for coatings on mineral substrates.[2]
-
Improved Opacity: Formulations with tBA-containing binders can enhance the hiding power of paints, allowing for more efficient use of pigments like TiO₂.[2]
-
Lower VOC Formulations: In solution polymers, the bulkiness of the tBA moiety reduces polymer chain entanglement, leading to lower viscosity at high solid content and reducing the need for volatile organic compounds (VOCs).[2]
Table 2: Performance Data of tBA-Based Polymer Binders in Coatings
| Performance Metric | Polymer System | Result | Significance | Reference |
|---|---|---|---|---|
| Water Uptake (72h) | BA/MMA/MAA (60/38/2) | 15.9% | Reference Film | [2] |
| BA/tBA/MAA (47/51/2) | 10.2% | ~36% reduction in water uptake | [2] | |
| Alkaline Hydrolysis (1h @ 60°C) | Methyl Methacrylate (MMA) | 93% | High degree of hydrolysis | [2] |
| This compound (tBA) | 16% | Superior resistance to hydrolysis | [2] | |
| Opacity | Commercial Styrene Acrylic | 98.2% | Standard performance | [2] |
| BA/MMA Binder | 97.9% | Standard performance | [2] | |
| BA/tBA Binder | 99.1% | Improved hiding power | [2] | |
| Viscosity (Low Shear) | BA/MMA Binder | 90 Krebs Units | Standard thickener response | [2] |
| | BA/tBA Binder | 95 Krebs Units | Superior thickener interaction |[2] |
This protocol is adapted from a guiding recipe for creating an all-acrylic dispersion suitable for architectural paints.[2] It employs a semi-batch emulsion polymerization process.
Materials:
-
Monomers: Butyl Acrylate (BA), this compound (tBA), Acrylic Acid (AA), Acrylamide
-
Initiator: Sodium Peroxodisulfate (NaPS) solution (7 wt% in water)
-
Surfactant/Stabilizer: Disponil FES 77 (anionic emulsifier) or similar
-
Post-Polymerization: Sodium hydroxide solution, tert-butyl hydroperoxide solution, acetone bisulfite solution
-
Solvent: Deionized water
-
Neutralizing Agent: Sodium hydroxide solution (5 wt%)
Equipment:
-
2-L glass reactor with anchor stirrer, thermocouple, reflux condenser, and feed vessels
-
Heating mantle and temperature controller
-
Stirrer (220 rpm)
-
Dosing pumps
Procedure:
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare the monomer pre-emulsion by mixing deionized water, surfactant, butyl acrylate, this compound, acrylic acid, and acrylamide.
-
Stir vigorously to create a stable emulsion.
-
-
Reactor Setup:
-
Charge the 2-L reactor with deionized water and a portion of the pre-emulsion (~10%).
-
Begin stirring at 220 rpm and heat the reactor contents to 90 °C.
-
-
Initiation:
-
Once the reactor reaches 90 °C, add a shot of the initiator solution (e.g., 3.4 g of 7% NaPS solution) to start the polymerization.
-
-
Feeding:
-
After 5 minutes, begin the parallel feed of the remaining pre-emulsion and the remaining initiator solution into the reactor over 180 minutes.
-
Maintain the reaction temperature at 90 °C throughout the feed.
-
-
Hold Period:
-
After the feeds are complete, stir the reaction mixture for an additional 15 minutes at 90 °C to ensure high monomer conversion.
-
-
Post-Reaction (Redox Treatment):
-
Add a shot of 6.5 wt% aqueous sodium hydroxide solution.
-
Feed aqueous tert-butyl hydroperoxide solution (4 wt%) and aqueous acetone bisulfite solution (4.6 wt%) over 60 minutes to reduce residual monomer content.
-
Add a final shot of deionized water.
-
-
Cooling and Neutralization:
-
Cool the reaction mixture to ambient temperature.
-
Neutralize the latex with a 5 wt% sodium hydroxide solution to the desired pH.
-
Filter the final emulsion through a 125 µm filter.
-
Application in High-Performance Adhesives
In adhesives, particularly water-based systems, tBA serves as a hydrophobic co-monomer to improve performance in demanding applications. Its incorporation into polyvinyl acetate (PVAc) emulsion adhesives has been shown to significantly enhance moisture resistance, heat resistance, and tensile strength.[6] This makes tBA-based adhesives suitable for applications like wood bonding where durability under varying environmental conditions is critical.[6]
Key Benefits in Adhesives:
-
Improved Water Resistance: The hydrophobic nature of tBA reduces the adhesive's susceptibility to moisture, preventing bond failure in humid or wet conditions.[6]
-
Enhanced Bond Strength: Copolymerization with tBA can increase the tensile shear strength of the adhesive in both dry and wet states.[6]
-
Tailorable Properties: tBA can be copolymerized with various monomers like vinyl acetate (VAc) and N-methylol acrylamide (NMA) to create adhesives with a balance of properties for specific substrates.[6]
Table 3: Performance Data of tBA-Based Wood Adhesive
| Performance Metric | Adhesive System | Result | Improvement | Reference |
|---|---|---|---|---|
| Tensile Shear Strength (Dry) | MMA-based Copolymer | (Reference Value) | - | [6] |
| tBA-based Copolymer | (Reference + 25.31%) | +25.31% | [6] | |
| Tensile Shear Strength (Wet) | MMA-based Copolymer | (Reference Value) | - | [6] |
| | tBA-based Copolymer | (Reference + 31.58%) | +31.58% |[6] |
This protocol describes a representative method for synthesizing a Poly(VAc-VeoVa-tBA-NMA) emulsion adhesive, based on findings that demonstrate improved moisture resistance.[6]
Materials:
-
Monomers: Vinyl Acetate (VAc), Vinyl Neodecanoate (VeoVa), this compound (tBA), N-methylol Acrylamide (NMA)
-
Initiator: Potassium Persulfate (KPS) or Ammonium Persulfate (APS)
-
Protective Colloid/Stabilizer: Polyvinyl Alcohol (PVA) solution
-
Cross-linking Agent: Aluminum Chloride (AlCl₃) solution
-
Additives: Preservatives, plasticizer (e.g., dibutyl phthalate)
-
Solvent: Deionized water
Equipment:
-
1-L jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and feeding funnels
-
Water bath or circulating heater
-
Dosing pumps
Procedure:
-
Stabilizer Solution:
-
Prepare the PVA solution by dissolving PVA powder in hot deionized water with constant stirring. Cool to room temperature.
-
-
Reactor Setup:
-
Charge the reactor with the PVA solution and a portion of the deionized water.
-
Start stirring and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reactor to the desired reaction temperature (e.g., 75-80 °C).
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by combining VAc, VeoVa, and tBA.
-
In another container, dissolve the NMA in a small amount of deionized water.
-
-
Initiation and Polymerization:
-
Add a portion of the monomer emulsion and the initiator to the reactor to create a seed latex.
-
Once polymerization begins (indicated by a slight temperature increase or change in appearance), start the continuous feed of the remaining monomer emulsion, the NMA solution, and the initiator solution over 2-3 hours.
-
Maintain the temperature and nitrogen blanket throughout the reaction.
-
-
Completion and Post-Reaction:
-
After the feeds are complete, maintain the reaction temperature for another 1-2 hours to ensure full conversion of monomers.
-
Cool the reactor to below 40 °C.
-
-
Formulation:
-
While stirring, add the required additives: preservatives, plasticizer, and the aluminum chloride solution as a cross-linking agent.
-
Adjust the pH if necessary and filter the final adhesive emulsion.
-
Advanced Protocol: Atom Transfer Radical Polymerization (ATRP) of tBA
For researchers interested in creating well-defined block copolymers, ATRP is a powerful technique. Poly(this compound) (PtBA) can serve as a precursor to poly(acrylic acid) (PAA) through hydrolysis, enabling the synthesis of amphiphilic block copolymers for advanced applications.[7][8]
This protocol describes the synthesis of a PtBA homopolymer that can be used as a macroinitiator for block copolymerization.[9]
Materials:
-
Monomer: this compound (tBA), purified by passing through a column of basic alumina to remove inhibitor.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) bromide (CuBr).
-
Ligand: N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent (optional): Acetone or p-dimethoxybenzene to ensure homogeneity.[7]
-
Solvent for workup: Toluene, Tetrahydrofuran (THF).
Equipment:
-
Schlenk flask and line for inert atmosphere reactions.
-
Magnetic stirrer and oil bath.
-
Syringes for transferring deoxygenated liquids.
-
Gel Permeation Chromatography (GPC) for molecular weight analysis.
Procedure:
-
System Setup:
-
Add CuBr to a Schlenk flask. Seal the flask, and cycle between vacuum and argon/nitrogen three times to ensure an inert atmosphere.
-
Deoxygenate the tBA monomer, PMDETA, and any solvent by bubbling with argon/nitrogen for at least 30 minutes.
-
-
Reaction Mixture:
-
Add the deoxygenated tBA monomer and solvent (if used) to the Schlenk flask containing the CuBr catalyst via a purged syringe.
-
Add the PMDETA ligand via syringe. The solution should turn colored as the copper complex forms. Stir for 10 minutes to ensure complete complexation.
-
-
Initiation:
-
Initiate the polymerization by adding the EBiB initiator via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Samples can be taken periodically via a purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask and expose the mixture to air. This will oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
Dilute the mixture with THF or toluene.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent such as a cold methanol/water mixture.
-
Collect the purified PtBA polymer and dry it under vacuum until a constant weight is achieved.
-
References
- 1. nbinno.com [nbinno.com]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. jamorin.com [jamorin.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound | C7H12O2 | CID 15458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (TBA) co-monomer-based water-resistant wood adhesive: synthesis and characterizations | springerprofessional.de [springerprofessional.de]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for Gas-Phase Hydrolysis of Poly(tert-butyl acrylate) Films
For Researchers, Scientists, and Drug Development Professionals
Application Note: A Solvent-Free Method for Surface Modification
The conversion of hydrophobic poly(tert-butyl acrylate) (PtBA) films to hydrophilic poly(acrylic acid) (PAA) is a critical surface modification technique with numerous applications in biomedical fields and drug delivery. PAA surfaces are known for their biocompatibility, pH-responsiveness, and ability to be further functionalized.[1] Traditionally, this hydrolysis is performed in a liquid phase using strong acids or bases. This application note describes a gas-phase hydrolysis approach, a solvent-free method that offers potential advantages such as reduced solvent waste, uniform surface modification, and compatibility with sensitive substrates.
Gas-phase surface modification is a versatile technique for altering the chemical and physical properties of polymer surfaces.[2] By exposing a PtBA film to a controlled atmosphere containing a volatile acid or base and water vapor, the tert-butyl ester groups can be selectively cleaved to form carboxylic acid moieties. This process transforms the surface from hydrophobic to hydrophilic, which can be readily monitored by changes in water contact angle and surface chemistry analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
The resulting PAA-functionalized surfaces have promising applications, including:
-
Drug Delivery: As a platform for the immobilization of therapeutic agents for controlled release.
-
Biomaterials: To improve the biocompatibility and cell adhesion properties of polymer scaffolds.[3]
-
Sensors: As a pH-responsive layer for chemical and biological sensors.
This document provides detailed protocols for the fabrication of PtBA films and their subsequent gas-phase hydrolysis under acidic conditions. It also includes methods for characterizing the conversion and presents illustrative quantitative data.
Experimental Protocols
Fabrication of Poly(this compound) (PtBA) Thin Films
This protocol describes the preparation of thin PtBA films on a silicon wafer substrate by spin coating.
Materials:
-
Poly(this compound) (PtBA) polymer
-
Toluene (or other suitable solvent like chloroform)
-
Silicon wafers
-
Nitrogen gas
Equipment:
-
Spin coater
-
Hot plate
-
Analytical balance
-
Glass vials
Procedure:
-
Solution Preparation: Prepare a solution of PtBA in toluene at a desired concentration (e.g., 2-5 wt%). Ensure the polymer is completely dissolved.
-
Substrate Cleaning: Clean the silicon wafers by sonicating them in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Spin Coating:
-
Place a cleaned silicon wafer on the spin coater chuck.
-
Dispense the PtBA solution onto the center of the wafer.
-
Spin coat at a specific speed (e.g., 2000-4000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
-
Annealing: Transfer the coated wafer to a hot plate and anneal at a temperature above the glass transition temperature of PtBA (typically ~50-60°C) for a sufficient time (e.g., 10-15 minutes) to remove any residual solvent and relieve stress in the film.
-
Cooling: Allow the film to cool to room temperature before proceeding with the hydrolysis.
Gas-Phase Acid-Catalyzed Hydrolysis of PtBA Films
This protocol details a hypothetical setup and procedure for the gas-phase hydrolysis of PtBA films using trifluoroacetic acid (TFA) vapor.
Materials:
-
PtBA-coated silicon wafers
-
Trifluoroacetic acid (TFA), volatile liquid acid
-
Deionized water
Equipment:
-
Vacuum-tight reaction chamber (e.g., a glass desiccator with appropriate feedthroughs)
-
Mass flow controllers for carrier gas (e.g., nitrogen)
-
Bubblers for generating TFA and water vapor
-
Pressure gauge
-
Temperature controller/hot plate for the chamber
Procedure:
-
Setup:
-
Place the PtBA-coated wafer inside the reaction chamber.
-
Connect the chamber to a vacuum pump and a nitrogen gas line with mass flow controllers.
-
Prepare two bubblers, one containing TFA and the other containing deionized water, each connected to a nitrogen line with a mass flow controller.
-
-
Reaction Initiation:
-
Evacuate the chamber to a base pressure (e.g., <1 Torr).
-
Introduce a controlled flow of nitrogen gas through the water bubbler to establish a specific humidity level inside the chamber.
-
Introduce a controlled flow of nitrogen gas through the TFA bubbler to introduce TFA vapor into the chamber. The partial pressures of water and TFA can be controlled by the flow rates and the temperature of the bubblers.
-
-
Reaction Conditions:
-
Maintain the chamber at a constant temperature (e.g., 30-50°C) for the duration of the reaction.
-
The reaction time can be varied from minutes to hours depending on the desired degree of conversion.
-
-
Reaction Termination:
-
Stop the flow of TFA and water vapor.
-
Purge the chamber with dry nitrogen gas to remove any residual reactants.
-
Bring the chamber back to atmospheric pressure and remove the sample.
-
-
Post-Treatment: The resulting poly(acrylic acid) film may be rinsed with deionized water to remove any adsorbed TFA.
Characterization of Hydrolysis
a) Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Purpose: To monitor the chemical changes in the polymer film.
-
Procedure: Acquire ATR-FTIR spectra of the film before and after hydrolysis.
-
Expected Changes: Look for the disappearance of the characteristic C-O stretch of the tert-butyl group (~1150 cm⁻¹) and the appearance of a broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
b) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To quantify the elemental composition of the film surface.
-
Procedure: Acquire high-resolution C 1s and O 1s spectra.
-
Expected Changes: The C 1s spectrum will show a decrease in the peak corresponding to the tert-butyl carbon atoms and an increase in the peak corresponding to the carboxylic acid carbon. The O 1s spectrum will also shift, reflecting the change from an ester to a carboxylic acid environment. The degree of conversion can be estimated from the relative areas of these peaks.
c) Water Contact Angle Goniometry:
-
Purpose: To measure the change in surface wettability.
-
Procedure: Measure the static water contact angle on the film surface before and after hydrolysis.
-
Expected Changes: A significant decrease in the water contact angle is expected as the hydrophobic PtBA surface is converted to the hydrophilic PAA surface.
Data Presentation
The following tables present illustrative quantitative data for the gas-phase hydrolysis of PtBA films. This data is hypothetical but based on expected trends from related solution-phase hydrolysis studies.
Table 1: Effect of Reaction Time on Hydrolysis at 40°C
| Reaction Time (min) | TFA Partial Pressure (Torr) | Water Vapor Partial Pressure (Torr) | Degree of Conversion (%) (from XPS) | Water Contact Angle (°) |
| 0 | 0 | 0 | 0 | 95 ± 2 |
| 15 | 5 | 10 | 35 ± 4 | 72 ± 3 |
| 30 | 5 | 10 | 65 ± 5 | 55 ± 3 |
| 60 | 5 | 10 | 92 ± 3 | 38 ± 2 |
| 120 | 5 | 10 | >98 | 25 ± 2 |
Table 2: Effect of Temperature on Hydrolysis for a 30-minute Reaction
| Temperature (°C) | TFA Partial Pressure (Torr) | Water Vapor Partial Pressure (Torr) | Degree of Conversion (%) (from XPS) | Water Contact Angle (°) |
| 30 | 5 | 10 | 48 ± 4 | 63 ± 3 |
| 40 | 5 | 10 | 65 ± 5 | 55 ± 3 |
| 50 | 5 | 10 | 85 ± 4 | 42 ± 2 |
Visualizations
Caption: Experimental workflow for gas-phase hydrolysis of PtBA films.
Caption: Reaction of PtBA to PAA via gas-phase hydrolysis.
References
Application Notes and Protocols for the Solution Polymerization of tert-Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the solution polymerization of tert-butyl acrylate (tBA), a versatile monomer used in the synthesis of polymers for a range of applications, including pharmaceuticals and cosmetics. The protocol outlines the steps for a standard free-radical polymerization, and the accompanying data summarizes key reaction parameters and characterization techniques.
Experimental Protocols
Materials
-
This compound (tBA) monomer (inhibitor-removed)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., 1,4-dioxane, 2-butanone, toluene, or acetone)[1][2]
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Pre-Polymerization Preparation
-
Monomer Purification: The inhibitor (typically hydroquinone monomethyl ether) must be removed from the tBA monomer prior to polymerization. This can be achieved by washing the monomer three times with a 5% aqueous sodium hydroxide solution, followed by washing with distilled water until neutral. The purified monomer should then be dried over anhydrous calcium chloride and distilled under reduced pressure.[3]
-
Initiator Purification: The initiator, AIBN, should be purified by recrystallization from cold methanol to ensure high purity.[1]
-
Solvent Preparation: Solvents should be dried and purified using standard laboratory procedures to remove water and other impurities that may interfere with the polymerization reaction.[1]
Polymerization Procedure
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. The entire apparatus should be flame-dried or oven-dried before use to ensure it is free of moisture.
-
Reagent Addition: In a typical procedure, add the desired amount of purified tBA monomer, the chosen anhydrous solvent (e.g., 2-butanone), the chain transfer agent (CTA) if used (e.g., DDMAT), and the AIBN initiator to the Schlenk flask.[1] A representative feeding ratio could be [tBA]:[DDMAT]:[AIBN] = 100:10:1 in 5 mL of 2-butanone.[1]
-
Degassing: Seal the flask and purge the reaction mixture with high-purity nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1][3]
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C).[1] Allow the reaction to proceed with continuous stirring for a specified time (e.g., 6.5 hours).[3] The progress of the reaction can be monitored by taking aliquots at different time intervals to determine monomer conversion.
-
Termination: To quench the reaction, cool the flask to room temperature and expose the solution to air.
-
Polymer Precipitation and Purification: Precipitate the synthesized poly(this compound) (PtBA) by slowly adding the polymer solution to a tenfold excess of a non-solvent, such as methanol, while stirring.[3] The precipitated polymer can be collected by vacuum filtration. To further purify the polymer, it can be redissolved in a suitable solvent (e.g., acetone) and reprecipitated.[3]
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data for the solution polymerization of tBA under various conditions.
| Parameter | Value | Solvent | Initiator/Catalyst System | Notes |
| Monomer | This compound (tBA) | - | - | - |
| Initiator | AIBN | 2-butanone | - | Feeding ratio of [tBA]:[CTA]:[AIBN] = 100:10:1.[1] |
| Chain Transfer Agent | DDMAT | 2-butanone | - | Used in RAFT polymerization.[1] |
| Reaction Temperature | 70°C | 2-butanone | AIBN | - |
| Reaction Time | 6.5 hours | - | CuBr/PMDETA | Monomer conversion reached 71%.[3] |
| Molecular Weight (Mn) | 15,960 g/mol | - | CuBr/PMDETA | - |
| Polydispersity Index (Mw/Mn) | 1.21 | - | CuBr/PMDETA | Indicates a controlled polymerization.[3] |
| Glass Transition Temp. (Tg) | 50°C | - | - | A characteristic property of PtBA.[4] |
Mandatory Visualization
References
Application Notes & Protocols: Synthesis of Core-Shell Nanoparticles using Tert-Butyl Acrylate for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of core-shell nanoparticles utilizing tert-butyl acrylate. These nanoparticles hold significant promise for advanced drug delivery applications due to their tunable properties and potential for stimuli-responsive behavior.
Introduction
Core-shell nanoparticles are composite particles with a distinct core material and a shell that encapsulates the core. This architecture offers unique advantages in drug delivery, including the ability to protect the drug payload, control its release, and modify the nanoparticle's surface for targeted delivery.[1] this compound (tBA) is a valuable monomer in the synthesis of these nanoparticles, primarily because the resulting poly(this compound) (PtBA) shell can be hydrolyzed under acidic conditions to form poly(acrylic acid) (PAA). This transformation from a hydrophobic to a hydrophilic polymer provides a mechanism for pH-responsive drug release.
Key Applications in Drug Delivery:
-
Controlled Release: The core can be loaded with a therapeutic agent, and the shell can be engineered to release the drug in response to specific stimuli, such as changes in pH or temperature.[1]
-
Targeted Delivery: The nanoparticle surface can be functionalized with ligands that bind to specific receptors on target cells, enhancing the delivery of the drug to the site of action.
-
Improved Stability: The shell can protect the encapsulated drug from degradation in the biological environment, increasing its circulation time and bioavailability.
Synthesis of Core-Shell Nanoparticles
The synthesis of core-shell nanoparticles with a poly(this compound) shell is typically achieved through a two-stage emulsion polymerization process.[2][3] In the first stage, the core material is polymerized. In the second stage, a shell of poly(this compound) is polymerized around the core particles.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of core-shell nanoparticles using this compound.
Caption: Experimental workflow for the synthesis and application of core-shell nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Polystyrene Core / Poly(this compound) Shell Nanoparticles
This protocol describes a two-stage emulsion polymerization for the synthesis of a polystyrene core and a poly(this compound) shell.
Materials:
-
Styrene (inhibitor removed)
-
This compound (tBA)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Syringe pump or dropping funnel
Procedure:
Stage 1: Polystyrene Core Synthesis
-
To a 250 mL three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 100 mL of DI water, 0.1 g of sodium bicarbonate, and 0.2 g of SDS.
-
Purge the system with nitrogen for 30 minutes while stirring at 300 rpm.
-
Heat the mixture to 70°C.
-
Add 10 g of styrene to the flask.
-
In a separate vial, dissolve 0.1 g of KPS in 5 mL of DI water.
-
Inject the KPS solution into the flask to initiate polymerization.
-
Allow the reaction to proceed for 4 hours at 70°C to form the polystyrene seed latex.
Stage 2: Poly(this compound) Shell Formation
-
Prepare a monomer emulsion by mixing 15 g of tBA, 0.15 g of SDS, and 30 mL of DI water.
-
Prepare an initiator solution by dissolving 0.05 g of KPS in 5 mL of DI water.
-
After the 4-hour core polymerization, begin the continuous addition of the tBA monomer emulsion and the KPS initiator solution to the reaction flask using two separate syringe pumps over a period of 2 hours.
-
After the addition is complete, continue the reaction for another 2 hours at 70°C to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
Purify the resulting core-shell nanoparticle dispersion by dialysis against DI water for 48 hours to remove unreacted monomers and other impurities.
Protocol 2: Characterization of Core-Shell Nanoparticles
Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle dispersion in DI water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle dispersion onto a carbon-coated copper grid.
-
Allow the grid to dry at room temperature.
-
Image the nanoparticles using a TEM to observe their morphology, size, and core-shell structure.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize a small amount of the purified nanoparticle dispersion to obtain a dry powder.
-
Record the FTIR spectrum of the powder to confirm the presence of both polystyrene and poly(this compound) components.
Protocol 3: Drug Loading and In Vitro Release Study
Drug Loading (Example with a Hydrophobic Drug):
-
Dissolve a known amount of the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent.
-
Prepare a solution of the core-shell nanoparticles in water.
-
Slowly add the drug solution to the nanoparticle dispersion while stirring.
-
Allow the mixture to stir overnight to facilitate the encapsulation of the drug into the hydrophobic core.
-
Remove the unloaded drug by centrifugation or dialysis.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release:
-
Place a known amount of the drug-loaded nanoparticle dispersion in a dialysis bag.
-
Immerse the dialysis bag in a release medium with a specific pH (e.g., pH 7.4 and pH 5.0).
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
Quantitative Data
The following tables provide representative data for the characterization and drug delivery performance of core-shell nanoparticles. Note that these are example values and actual results may vary depending on the specific synthesis conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Polystyrene Core | PS-PtBA Core-Shell |
| Hydrodynamic Diameter (nm) | 85 ± 5 | 120 ± 8 |
| Polydispersity Index (PDI) | 0.05 | 0.08 |
| Zeta Potential (mV) | -45 ± 3 | -38 ± 4 |
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Paclitaxel | 5.2 ± 0.4 | 85 ± 6 |
| Curcumin | 7.8 ± 0.6 | 92 ± 5 |
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100 Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
Table 3: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 8 ± 1 | 15 ± 2 |
| 4 | 15 ± 2 | 35 ± 3 |
| 8 | 22 ± 3 | 60 ± 4 |
| 12 | 28 ± 3 | 85 ± 5 |
| 24 | 35 ± 4 | 95 ± 4 |
Stimuli-Responsive Mechanism: pH-Triggered Release
The use of this compound is particularly advantageous for creating pH-responsive drug delivery systems. The poly(this compound) shell is hydrophobic at neutral pH. However, in an acidic environment (such as that found in tumor tissues or endosomes), the tert-butyl ester groups can be hydrolyzed to carboxylic acid groups, transforming the shell into hydrophilic poly(acrylic acid). This change in polarity can trigger the release of the encapsulated drug.
Caption: pH-triggered drug release mechanism of PtBA-shelled nanoparticles.
Conclusion
The synthesis of core-shell nanoparticles using this compound offers a versatile platform for the development of advanced drug delivery systems. The ability to create a stimuli-responsive shell that can be triggered by the acidic environment of pathological tissues makes these nanoparticles particularly promising for targeted cancer therapy and other applications where controlled drug release is crucial. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore and optimize these innovative nanocarriers.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Premature Polymerization of tert-Butyl Acrylate (tBA)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the safe storage and handling of tert-butyl acrylate (tBA) to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of tBA during storage?
Premature polymerization of this compound (tBA) is a significant safety concern and can be initiated by several factors:
-
Inhibitor Depletion: tBA is typically supplied with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization.[1][2] This inhibitor is consumed over time, and its depletion can lead to polymerization.
-
Presence of Initiators: Contamination with substances that can act as polymerization initiators is a major risk. These include strong acids, strong bases, oxidizing agents (like peroxides and persulfates), and certain metals like iron or rust.[3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of polymerization.[3] Storing tBA above the recommended temperature significantly increases the risk of a runaway reaction.
-
Absence of Oxygen: The commonly used inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively.[1][4][5] Storing tBA under an inert gas atmosphere will render the inhibitor ineffective.
-
Exposure to Light: Ultraviolet (UV) radiation, including direct sunlight, can provide the energy to initiate polymerization.[3]
Q2: What are the ideal storage conditions for this compound?
To ensure the stability of tBA and prevent premature polymerization, it is crucial to adhere to the following storage guidelines:
-
Temperature: Store tBA in a cool, dry, and well-ventilated area, away from direct sunlight and other heat sources.[1][6] The storage temperature should not exceed 35°C (95°F).[4][7]
-
Atmosphere: tBA must always be stored under an air atmosphere, never under inert gases like nitrogen or argon.[1][4][5] The presence of 5-21% oxygen is necessary for the stabilizer to work effectively.[8]
-
Inhibitor Concentration: Ensure that the tBA contains an adequate concentration of a suitable inhibitor. Commercial tBA is often supplied with 15 ± 5 ppm of MEHQ.[4]
-
Container Material: The preferred materials for storage tanks and pipes are stainless steel or aluminum.[4][5] While carbon steel can be used, it may lead to rust formation, and iron ions can act as a weak polymerization initiator.[4]
-
Inventory Management: Employ a "first-in, first-out" (FIFO) inventory management system to minimize the likelihood of over-storage.[4][7]
Q3: How can I tell if my this compound has started to polymerize?
Visual inspection and monitoring of physical properties can help detect the onset of polymerization:
-
Increased Viscosity: A noticeable increase in the viscosity of the liquid is a primary indicator that polymerization has begun.
-
Presence of Solids: The formation of solid polymer will appear as cloudiness, precipitates, or a solid mass within the container.
-
Heat Generation: Polymerization is an exothermic process.[3] If a container of tBA feels warm to the touch without any external heat source, it is a critical sign of a potential runaway polymerization. In such cases, evacuate the area and contact emergency responders immediately.
-
Swollen or Bulging Container: The heat generated during polymerization can cause the pressure inside a sealed container to increase, leading to bulging or swelling.[8] Do not open a warm or swollen container.[8]
Q4: The inhibitor concentration in my tBA is low. What should I do?
If you suspect the inhibitor concentration is low, it is crucial to act promptly. For extended storage periods of over four weeks, it is advisable to replenish the dissolved oxygen content.[4][7] Replenishing the inhibitor itself should be done with extreme caution and typically by trained personnel. Contact the supplier for specific guidance on re-inhibiting the monomer.
Q5: Can I store tBA in a refrigerator or freezer?
While storing tBA at cool temperatures is recommended, freezing should be avoided. The freezing point of tBA is -70°C. If the monomer freezes, the inhibitor can separate from the acrylate upon thawing, leading to localized areas with little to no inhibitor. This can create a hazardous situation where polymerization can initiate in those inhibitor-depleted regions. If tBA has been frozen, it should be thawed slowly and thoroughly mixed to ensure a uniform distribution of the inhibitor before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased viscosity or presence of solids in tBA container. | Premature polymerization has started. | Do not use. Isolate the container in a well-ventilated area away from heat and ignition sources. Contact your institution's environmental health and safety department for proper disposal procedures. |
| tBA container is warm to the touch or bulging. | Runaway polymerization is in progress. | IMMEDIATE DANGER. Evacuate the area immediately. Alert emergency responders and inform them of the nature of the hazard.[3] Do not attempt to move or open the container. |
| tBA has been stored for an extended period (beyond the recommended shelf life). | Inhibitor may be depleted. | Test the inhibitor concentration before use. If the concentration is below the recommended level, contact the manufacturer for advice on re-inhibition or dispose of the material according to safety protocols. |
| tBA was stored under an inert atmosphere. | The inhibitor is likely ineffective due to the absence of oxygen. | The material should be considered unstable and handled with extreme caution. It is recommended to dispose of it. If it must be used, test for polymer formation and inhibitor effectiveness before proceeding. |
| Discoloration of tBA. | Contamination (e.g., rust from a carbon steel container). | The presence of contaminants like iron can initiate polymerization.[4] It is safest to dispose of the discolored monomer. |
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source |
| Storage Temperature | < 35°C (95°F) | [4][7] |
| Atmosphere | Air (5-21% Oxygen) | [8] |
| Inhibitor (MEHQ) | 15 ± 5 ppm | [4] |
| Expected Storage Stability | Up to 1 year under ideal conditions | [4][7] |
| Replenish Dissolved Oxygen | For storage periods > 4 weeks | [4][7] |
Experimental Protocols
Protocol 1: Monitoring Inhibitor (MEHQ) Concentration via UV-Vis Spectrophotometry
This protocol provides a general guideline. Specific parameters may need to be optimized based on the available instrumentation.
-
Objective: To quantitatively determine the concentration of MEHQ in a tBA sample.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
MEHQ standard solution
-
tBA sample
-
Suitable solvent (e.g., methanol or acetonitrile)
-
-
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of MEHQ in the chosen solvent at known concentrations (e.g., 1, 5, 10, 15, 20 ppm).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for MEHQ (approximately 292 nm).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Accurately dilute a known volume or weight of the tBA sample with the solvent in a volumetric flask. The dilution factor should be chosen so that the expected MEHQ concentration falls within the range of the calibration curve.
-
-
Measurement:
-
Measure the absorbance of the diluted tBA sample at the same wavelength used for the standards.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of MEHQ in the diluted sample.
-
Calculate the original concentration of MEHQ in the undiluted tBA sample by accounting for the dilution factor.
-
-
Protocol 2: Visual Detection of Polymer Formation
-
Objective: To qualitatively assess the presence of polymer in a tBA sample.
-
Materials:
-
Clear glass vial or test tube
-
tBA sample
-
-
Procedure:
-
Place a small amount of the tBA sample into a clear glass vial.
-
Hold the vial against a well-lit background.
-
Visually inspect the sample for any signs of cloudiness, haziness, or solid particles.
-
Gently swirl the vial and observe the viscosity of the liquid. A noticeable increase in viscosity compared to a fresh sample is an indication of polymerization.
-
Visualizations
Caption: The free radical polymerization process of this compound.
Caption: How inhibitors prevent the polymerization of this compound.
Caption: Troubleshooting workflow for suspected tBA polymerization.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound monomethyl ether hydroquinone 10-20ppm inhibitor, 98 1663-39-4 [sigmaaldrich.com]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. jamorin.com [jamorin.com]
- 5. synthomer.com [synthomer.com]
- 6. echemi.com [echemi.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. download.basf.com [download.basf.com]
Controlling molecular weight and polydispersity in tBA polymerization
Welcome to the technical support center for the controlled polymerization of tert-butyl acrylate (tBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on controlling molecular weight (MW) and polydispersity (PDI) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical target polydispersity index (PDI) for a controlled tBA polymerization?
A1: In a well-controlled or living radical polymerization of tBA, the goal is to synthesize polymer chains that grow at a similar rate, resulting in a narrow molecular weight distribution. A low polydispersity index (PDI), calculated as the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), indicates a narrow distribution. For most controlled radical polymerization techniques like ATRP, RAFT, or NMP, a PDI value between 1.1 and 1.5 is generally considered a successful outcome, though values approaching 1.0 are achievable.[1][2]
Q2: How is the final molecular weight of the poly(this compound) (p-tBA) determined?
A2: In controlled polymerization, the number-average molecular weight (Mn) is predetermined by the stoichiometry of the reaction. It is calculated based on the initial molar ratio of monomer to initiator ([M]₀/[I]₀), multiplied by the molecular weight of the monomer, and the fractional monomer conversion (p).[3]
-
Formula: Mn, theoretical = ([M]₀ / [I]₀) * (MW of monomer) * p
Therefore, precise control over the amounts of monomer and initiator is fundamental to achieving the desired molecular weight.[4]
Q3: Why is monomer purification crucial for tBA polymerization?
A3: Controlled radical polymerizations are highly sensitive to impurities. The commercial tBA monomer often contains inhibitors (like hydroquinone monomethyl ether) and acidic impurities. These substances can interfere with the catalyst, react with initiating radicals, or terminate growing polymer chains, leading to a loss of control, broad PDI, and inconsistent results.[5][6][7] It is standard practice to remove these impurities before polymerization.
Q4: What are the most common controlled radical polymerization (CRP) techniques for tBA?
A4: The three most prevalent CRP techniques for synthesizing well-defined polymers are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).[8][9] All three have been successfully used for tBA, with ATRP being particularly well-documented in the literature.[6][10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during tBA polymerization.
Issue 1: High Polydispersity Index (PDI > 1.5)
A high PDI indicates a broad distribution of polymer chain lengths, suggesting poor control over the polymerization process.
| Potential Cause | Recommended Solution & Explanation |
| Impure Monomer/Solvent | Purify the tBA monomer by washing with an aqueous NaOH solution to remove acidic impurities, followed by distillation to remove inhibitors and other contaminants.[5][6] Ensure solvents are dried and deoxygenated, as water and oxygen can terminate radical chains.[7][12] |
| Atmospheric Leaks (Oxygen) | Oxygen is a radical scavenger and will terminate polymerization. Ensure all glassware is properly sealed and the reaction is performed under a high-purity inert atmosphere (e.g., argon or nitrogen) using techniques like freeze-pump-thaw cycles or by purging the solution with inert gas.[7] |
| Incorrect Catalyst/Ligand or CTA/Initiator Ratio | For ATRP: The ratio of the copper(I) activator to the copper(II) deactivator is critical. Too much activator (Cu(I)) can lead to a high concentration of radicals and increased termination reactions. The optimal ligand-to-copper ratio is also crucial for stabilizing the catalyst complex.[1] For RAFT: The molar ratio of the Chain Transfer Agent (CTA) to the initiator ([CTA]/[Initiator]) is key. A very low ratio may lead to a significant population of chains initiated by the radical initiator that are not controlled by the RAFT agent, resulting in a bimodal or broad distribution.[1][13] |
| Slow Initiation | The rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, monomer begins to polymerize before all initiator molecules have formed a growing chain, leading to a broad PDI. Select a more reactive initiator or adjust the reaction temperature to ensure rapid and uniform initiation.[12][14] |
| High Temperature | While higher temperatures increase the polymerization rate, they can also increase the rate of side reactions and termination, leading to a loss of control.[15][16] Optimize the temperature for the specific CRP technique and system being used. For instance, in RAFT, lowering the temperature can sometimes improve control if the initiator decomposition is too rapid.[17] |
Issue 2: Molecular Weight is Significantly Different from Theoretical Value
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Stoichiometry | The molecular weight is directly controlled by the monomer-to-initiator ratio.[3] Accurately weigh all reagents and use calibrated micropipettes for liquid transfers. For initiators like n-BuLi used in anionic polymerization, it's essential to titrate the solution immediately before use to determine its exact concentration.[12] |
| Inefficient Initiation | If the initiator efficiency is less than 100%, the actual number of growing chains will be lower than calculated, resulting in a higher molecular weight than predicted. Ensure the initiator is stored correctly to prevent degradation and is fully soluble and active under the reaction conditions. |
| Chain Transfer Reactions | Unintended chain transfer to solvent, monomer, or impurities can terminate a growing chain and start a new one, leading to a lower molecular weight than expected. Select a solvent with a low chain transfer constant.[18] This is particularly problematic in solution polymerizations targeting high molecular weights.[10] |
| Termination Reactions | Impurities (e.g., water, oxygen) or an excessively high radical concentration can cause premature termination of growing polymer chains, resulting in a lower final molecular weight. Rigorous purification of reagents and maintaining an inert atmosphere are critical.[12] |
Issue 3: Low or No Monomer Conversion
| Potential Cause | Recommended Solution & Explanation |
| Presence of Inhibitors | Commercial tBA contains inhibitors to prevent spontaneous polymerization during storage. These must be removed prior to the experiment, typically by passing the monomer through a column of basic alumina or by distillation.[6] |
| Inactive Catalyst/Initiator | The catalyst or initiator may have degraded due to improper storage or handling. Copper(I) catalysts used in ATRP are sensitive to oxidation. Store reagents under an inert atmosphere and in a desiccator or freezer as appropriate. |
| Insufficient Temperature | The rate of polymerization is temperature-dependent.[15] Ensure the reaction is being conducted at the appropriate temperature for the chosen initiation system. For thermally initiated systems (e.g., using AIBN), the temperature must be high enough to ensure a sufficient rate of radical generation. |
| Contamination | As mentioned previously, oxygen and other impurities can completely inhibit the polymerization by consuming all the initial radicals.[7] Inconsistent results across multiple runs often point to issues with contamination or reagent purity.[19] |
Experimental Protocols & Data
Monomer Purification Workflow
Proper purification of the tBA monomer is a critical first step for any controlled polymerization.
Caption: Workflow for the purification of this compound (tBA) monomer.
Protocol: Atom Transfer Radical Polymerization (ATRP) of tBA
This protocol provides a general procedure for the ATRP of tBA to achieve a target degree of polymerization (DP) of 100.
Materials:
-
Purified this compound (tBA)
-
Initiator: Methyl 2-bromopropionate (MBP)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Acetone (anhydrous)[6]
-
Inhibitor remover columns
-
Schlenk flask and line
Procedure:
-
Preparation: The CuBr catalyst should be purified until colorless if it appears green/blue. All glassware must be oven-dried and cooled under vacuum.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask, and alternate between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Reagent Addition: In a separate, sealed vial under argon, prepare a stock solution of the monomer, solvent, and initiator. For a target DP of 100, a molar ratio of [tBA]:[MBP]:[CuBr]:[PMDETA] = 100:1:1:1 is typical. For example:
-
tBA: 100 mmol
-
MBP: 1 mmol
-
Anisole: A volume to make the solution ~50% monomer (v/v) is often used to maintain homogeneity and control the rate.[20]
-
-
Deoxygenate the monomer/initiator/solvent mixture by bubbling with argon for 30-60 minutes.
-
Using a gas-tight, argon-purged syringe, add the PMDETA ligand (1 mmol) to the Schlenk flask containing CuBr. The mixture should form a colored complex.
-
Transfer the deoxygenated monomer solution to the Schlenk flask via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C).[6] The solution may initially be heterogeneous but should become homogeneous upon heating.[6]
-
Monitoring: Take samples periodically via a purged syringe to monitor monomer conversion using ¹H NMR or gas chromatography (GC). Molecular weight and PDI can be tracked using size-exclusion chromatography (SEC/GPC). A linear relationship between ln([M]₀/[M]) and time, and a linear increase of Mn with conversion, indicate a controlled process.[5]
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to oxidize the copper catalyst. Dilute the mixture with a solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent such as a cold methanol/water mixture. Dry the resulting p(tBA) polymer under vacuum.
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing issues in your polymerization.
Caption: A systematic workflow for troubleshooting tBA polymerization issues.
Data Summary: Effect of Reaction Parameters on tBA ATRP
The following tables summarize how different experimental variables can affect the outcome of the polymerization, based on literature findings.
Table 1: Effect of Solvent on ATRP of tBA
| Solvent | Conversion (at 5h) | Mn ( g/mol ) | PDI (Mw/Mn) | Observation |
| Benzene | High | Higher | Broader | Leads to higher molecular weights but with less control compared to polar solvents.[5] |
| Anisole | ~96% (at 22.5h) | 14,250 | 1.14 | A polar solvent that helps create a homogeneous catalytic system, slowing the rate and enabling low PDI.[6] |
| Acetone | ~96% (at 22.5h) | 14,250 | 1.14 | Similar to anisole, adding a solvent is necessary to decrease the polymerization rate for low PDI materials.[6][21] |
| Bulk (No Solvent) | - | - | High | The catalyst system is often heterogeneous in bulk tBA, leading to poor control.[20] |
Table 2: Effect of Initiator and Catalyst Concentration
| Parameter Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity (PDI) | Explanation |
| Increase Initiator Concentration ([I]₀) | Decreases | May Increase | A higher initiator concentration leads to the formation of more polymer chains, resulting in shorter average chain lengths for a given amount of monomer.[4][22] |
| Decrease Initiator Concentration ([I]₀) | Increases | May Decrease | Fewer chains are initiated, allowing each to grow longer. This is the primary method for targeting high molecular weight polymers. |
| Increase Catalyst:Initiator Ratio ([Cat]/[I]) | May Decrease | Increases | In ATRP, a higher concentration of the Cu(I) activator relative to dormant chains can increase radical concentration, leading to more termination events, which lowers Mn and broadens the PDI.[1] |
| Decrease Catalyst:Initiator Ratio ([Cat]/[I]) | May Increase | Decreases | A lower catalyst concentration slows down the activation-deactivation equilibrium, providing better control and a narrower PDI, but may result in a slower overall reaction. |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Polymerization of tert-Butyl Acrylate (tBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the polymerization of tert-butyl acrylate (tBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the free-radical polymerization of this compound (tBA)?
A1: The most significant side reactions in the free-radical polymerization of tBA, particularly at high temperatures and low monomer concentrations, are intramolecular chain transfer (backbiting) and β-scission.[1][2]
-
Intramolecular Chain Transfer (Backbiting): The propagating radical can abstract a hydrogen atom from its own polymer backbone, typically from the third carbon atom, forming a more stable tertiary mid-chain radical. This leads to the formation of short-chain branches.[3]
-
β-Scission: The tertiary mid-chain radical formed via backbiting can undergo cleavage, resulting in a macromonomer with a terminal double bond and a new, smaller propagating radical. This process can significantly reduce the molecular weight of the resulting polymer.[1][2]
Q2: Why is my tBA polymerization not initiating or showing a long induction period?
A2: Failure to initiate or a significant delay in polymerization is often due to the presence of inhibitors or insufficient radical generation.[4]
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Inhibitors: Commercial tBA is stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization.[4] These inhibitors must be removed before polymerization.
-
Insufficient Initiator: The concentration of the initiator may be too low to overcome the residual inhibitor and generate enough free radicals to start the polymerization.[4]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization.[4]
Q3: My tBA polymerization is resulting in low monomer conversion. How can I improve the yield?
A3: Low monomer conversion can be caused by premature termination of the growing polymer chains. Several factors can contribute to this:
-
Suboptimal Temperature: The reaction temperature affects the rate of initiator decomposition and propagation. If the temperature is too low, the initiation rate may be insufficient. Conversely, excessively high temperatures can favor side reactions that terminate chain growth.[5]
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Low Initiator Concentration: An inadequate amount of initiator will result in a low concentration of propagating radicals, leading to a slower polymerization rate and potentially incomplete conversion.
-
Chain Transfer Agents: The presence of unintended chain transfer agents in the reaction mixture can lead to premature termination of polymer chains.
Q4: I am observing gel formation in my tBA polymerization. What is the cause and how can it be prevented?
A4: Gel formation, or cross-linking, in tBA polymerization can occur due to several factors:[4]
-
High Monomer Conversion and Temperature: At high monomer conversions and elevated temperatures, chain transfer to the polymer backbone becomes more probable. This creates active sites on the polymer chain that can lead to branching and cross-linking.[4]
-
High Initiator Concentration: An excessively high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the likelihood of chain-to-chain coupling and the formation of a cross-linked network.[4]
-
Increased tendency for cross-linking: A higher proportion of tBA in a copolymer can lead to an increased tendency for cross-linking, likely due to the higher propensity for radical transfer to the polymer backbone in acrylates compared to methacrylates.[6]
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
| Possible Cause | Recommended Solution |
| Presence of Inhibitor | Remove the inhibitor from the tBA monomer prior to polymerization. A common method is to wash the monomer with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.[4] |
| Insufficient Initiator | Increase the initiator concentration. A typical concentration range for azo initiators like AIBN is 0.1 - 2.0 mol% relative to the monomer.[4] |
| Oxygen Inhibition | Thoroughly deoxygenate the reaction mixture before initiating polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by several freeze-pump-thaw cycles.[4] |
| Inactive Initiator | Ensure the initiator has been stored correctly and has not degraded. Use a fresh batch of initiator if necessary. |
Issue 2: Low Monomer Conversion
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For AIBN, a typical temperature range is 60-80 °C.[4] A higher temperature will increase the rate of initiation but may also increase the rate of side reactions. |
| Low Initiator Concentration | Increase the initiator concentration to ensure a sufficient and sustained generation of free radicals throughout the polymerization. |
| Presence of Impurities | Ensure all reagents and solvents are pure and free from contaminants that could act as chain transfer agents or inhibitors. |
Issue 3: Gel Formation (Cross-linking)
| Possible Cause | Recommended Solution |
| High Monomer Conversion | Limit the monomer conversion to below the gel point. This can be achieved by reducing the reaction time or by adding a chain transfer agent. |
| High Temperature | Lower the reaction temperature to reduce the rate of chain transfer to polymer reactions. |
| High Initiator Concentration | Reduce the initiator concentration to decrease the overall radical concentration and the probability of chain-chain coupling.[4] |
| High tBA Content in Copolymers | If preparing copolymers, consider reducing the proportion of tBA to mitigate the increased tendency for cross-linking. |
Quantitative Data on Side Reactions
Quantitative data specifically for the side reactions in the free-radical polymerization of this compound is limited in the literature. However, extensive studies on n-butyl acrylate (nBA) provide valuable insights. The following table summarizes the Arrhenius parameters for backbiting and β-scission in nBA polymerization, which can serve as an approximation for tBA. It is important to note that the bulkier tert-butyl group in tBA may influence these rates.
Table 1: Arrhenius Parameters for Side Reactions in n-Butyl Acrylate Polymerization [7][8]
| Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Backbiting | 30.6 ± 5.4 | 17.8 ± 2.1 (ln(A/s⁻¹)) |
| β-Scission | 81.1 ± 18.2 | 29.7 ± 5.5 (ln(A/s⁻¹)) |
Note: This data is for n-butyl acrylate and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
This protocol describes the removal of hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) inhibitors from tBA monomer.[4]
-
Place the tBA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
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Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the NaOH wash two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution.
-
Transfer the monomer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄). Stir for 30-60 minutes.
-
Filter or decant the purified monomer. The purified monomer should be used immediately.
Protocol 2: General Procedure for Free-Radical Polymerization of tBA to Minimize Side Reactions
This protocol provides a general method for the solution polymerization of tBA, with considerations to minimize side reactions.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet/outlet.
-
Solvent and Monomer Addition: Add the desired amount of a suitable solvent (e.g., toluene, dioxane) to the reaction flask. Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[4] Add the purified tBA monomer to the flask via a syringe.
-
Initiator Preparation: In a separate, sealed container, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.
-
Heating and Initiation: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).[4] Once the temperature is stable, add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time. To minimize side reactions, consider the following:
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry).
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: Isolate the polymer by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
Visualizations
Side Reaction Pathways in tBA Polymerization
Caption: Key side reactions in the polymerization of this compound.
Troubleshooting Workflow for tBA Polymerization Issues
Caption: A logical workflow for troubleshooting common issues in tBA polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jamorin.com [jamorin.com]
- 7. From n-butyl acrylate Arrhenius parameters for backbiting and tertiary propagation to β-scission via stepwise pulsed laser polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Analyzing the discrepancies in the activation energies of the backbiting and β-scission reactions in the radical polymerization of n-butyl acrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Initiator and Catalyst Concentrations for tBA Polymerization
Welcome to the technical support center for the polymerization of tert-butyl acrylate (tBA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing initiator and catalyst concentrations in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of increasing initiator concentration in the free radical polymerization of tBA?
A1: Increasing the initiator concentration, for example, with AIBN, generally leads to a higher rate of polymerization. However, this also typically results in a lower average molecular weight (Mn) of the polymer. This is because a higher concentration of initiator generates a greater number of free radicals, which initiate more polymer chains that compete for the available monomer.
Q2: How does the catalyst concentration impact the Atom Transfer Radical Polymerization (ATRP) of tBA?
A2: In ATRP, the ratio of catalyst (e.g., CuBr/PMDETA) to initiator is a critical factor. A higher catalyst concentration can lead to a faster polymerization rate. However, an excessively high concentration may result in a loss of control, leading to a broader molecular weight distribution (higher PDI). Conversely, a very low catalyst concentration might lead to a slow or stalled reaction and can also negatively affect control over the polymerization.[1]
Q3: Why is my RAFT polymerization of tBA showing low or no conversion?
A3: Low conversion in RAFT polymerization can be due to several factors. Common causes include an inappropriate ratio of the RAFT agent (CTA) to the initiator, the presence of oxygen which inhibits radical polymerization, or an unsuitable reaction temperature. For acrylates, the choice of RAFT agent is also crucial; trithiocarbonates are often recommended.
Q4: Can the choice of solvent affect the polymerization of tBA?
A4: Yes, the solvent can play a significant role. For the ATRP of tBA, adding a solvent is often necessary to create a homogeneous catalytic system, which helps to decrease the polymerization rate and achieve polymers with low polydispersity.[2] In RAFT polymerization, the solvent can affect the solubility of the monomer, polymer, and RAFT agent, thereby influencing the polymerization kinetics.
Q5: My polydispersity index (PDI) is high in the ATRP of tBA. What are the potential causes?
A5: A high PDI in ATRP suggests poor control over the polymerization. This can be caused by several factors, including an inappropriate ligand for the copper catalyst, impurities in the monomer or solvent, or an incorrect ratio of Cu(I) to Cu(II) species. The presence of excess Cu(II) deactivator is crucial for maintaining control.
Troubleshooting Guides
Issue 1: Slow or Stalled Polymerization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Initiator/Catalyst Concentration | Incrementally increase the concentration of the initiator (for free radical) or catalyst complex (for ATRP/RAFT). | Increased polymerization rate and monomer conversion. |
| Inefficient Initiator/Catalyst | For ATRP, ensure the use of an active catalyst system like CuBr/PMDETA. For RAFT, select a suitable CTA for acrylates (e.g., a trithiocarbonate). | A significant increase in the rate of polymerization. |
| Presence of Inhibitors (e.g., Oxygen) | Ensure all reagents and the reaction setup are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon or Nitrogen). | Removal of inhibitors will allow the polymerization to proceed at the expected rate. |
| Low Reaction Temperature | Increase the reaction temperature to ensure an appropriate rate of initiator decomposition or catalyst activation. | A higher temperature will increase the concentration of active species, leading to a faster polymerization. |
Issue 2: High Polydispersity (PDI > 1.3)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst/Ligand Ratio (ATRP) | Optimize the ratio of the copper source to the ligand. For PMDETA, a 1:1 ratio is common. | A well-defined catalyst complex will provide better control over the polymerization, leading to a narrower molecular weight distribution. |
| Incorrect Initiator/CTA Ratio (RAFT) | Adjust the ratio of the RAFT agent to the initiator. A higher ratio generally affords better control. | An optimized ratio will ensure that the majority of chains are initiated by the RAFT process, resulting in a lower PDI. |
| High Initiator Concentration (Free Radical) | Reduce the initiator concentration. | Fewer polymer chains will be initiated, leading to a more uniform growth and a narrower PDI, though the reaction may be slower. |
| Inhomogeneous Reaction Mixture | For ATRP of tBA, the addition of a solvent like anisole or DMF can help to solubilize the catalyst complex and maintain a homogeneous system.[2] | A homogeneous reaction mixture ensures uniform access to the catalyst, improving control over the polymerization. |
Issue 3: Low Molecular Weight
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Initiator Concentration | Decrease the initiator concentration. | A lower concentration of initiating radicals will result in the formation of fewer, but longer, polymer chains, thus increasing the average molecular weight. |
| Incorrect Monomer to Initiator/CTA Ratio | Increase the ratio of monomer to initiator (for free radical and ATRP) or monomer to CTA (for RAFT). | A higher monomer to initiating species ratio will lead to the formation of longer polymer chains. |
| Chain Transfer Reactions | Purify the monomer and solvent to remove any impurities that may act as chain transfer agents. | Minimizing chain transfer events will help in achieving the target molecular weight. |
Data Presentation
Table 1: Effect of AIBN Initiator Concentration on Free Radical Polymerization of tBA (Illustrative Data)
| [Monomer]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | 70 | 6 | ~90 | ~10,000 | ~2.1 |
| 200:1 | 70 | 6 | ~85 | ~20,000 | ~1.9 |
| 500:1 | 70 | 6 | ~75 | ~45,000 | ~1.8 |
Table 2: Effect of Catalyst and Initiator Ratios on ATRP of tBA with CuBr/PMDETA (Literature-Based)
| [tBA]:[Initiator]:[CuBr]:[PMDETA] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 120:1:1:1 | DMF | 50 | 0.67 | ~40 | 6,200 | 1.07 |
| 100:1:1:1 | Anisole | 60 | 2 | ~50 | 7,500 | 1.15 |
| 50:1:0.5:0.5 | Anisole | 60 | 4 | ~60 | 5,800 | 1.20 |
Table 3: Effect of RAFT Agent (CTA) to Initiator Ratio on RAFT Polymerization of Acrylates (General Trend)
| [Monomer]:[CTA]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 200:1:0.1 | 70 | 4 | High | Controlled by [M]/[CTA] | Low (<1.2) |
| 200:1:0.2 | 70 | 2 | High | Controlled by [M]/[CTA] | Low (<1.2) |
| 200:1:0.5 | 70 | 1 | High | Less controlled | Higher (>1.3) |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of tBA
-
Monomer Purification: Wash this compound (tBA) three times with a 5% aqueous NaOH solution, followed by washing with distilled water until neutral. Dry the monomer over anhydrous CaCl2, filter, and distill under reduced pressure.[2]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified tBA.
-
Initiator Addition: Add the calculated amount of 2,2'-azobisisobutyronitrile (AIBN).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.
-
Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of tBA
-
Reagent Purification: Purify tBA as described above. Purify the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), by distillation. Purify CuBr by washing with glacial acetic acid, followed by ethanol and ether, and then dry under vacuum.[2]
-
Reaction Setup: In a nitrogen-filled glovebox, add CuBr and a magnetic stir bar to a Schlenk flask.
-
Component Addition: Add the desired solvent (e.g., anisole), purified tBA, and PMDETA to the flask.
-
Initiator Addition: Add the initiator, such as methyl 2-bromopropionate.
-
Deoxygenation: If not in a glovebox, seal the flask and perform three freeze-pump-thaw cycles.
-
Polymerization: Place the flask in a thermostated oil bath (e.g., 60 °C) and stir.
-
Work-up: After the desired time, cool the reaction, dilute with a solvent like THF, and pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.[2]
Protocol 3: Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of tBA
-
Reagent Preparation: Purify tBA as described above. Use a suitable RAFT agent for acrylates, such as a trithiocarbonate (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT), and a thermal initiator like AIBN.
-
Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent, AIBN, and tBA in a solvent like toluene.
-
Deoxygenation: Deoxygenate the mixture by purging with an inert gas (e.g., argon) for at least 30 minutes or by freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in an oil bath set to the desired temperature (e.g., 70 °C) and stir.
-
Termination and Isolation: After the target conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the contents to air. Precipitate the polymer in a suitable non-solvent and isolate by filtration.
-
Purification: Redissolve the polymer in a small amount of THF and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
Visualizations
Caption: Troubleshooting workflow for tBA polymerization.
Caption: Core equilibrium of ATRP for tBA polymerization.
Caption: Key steps in RAFT polymerization of tBA.
References
Technical Support Center: Managing the Exotherm of tert-Butyl Acrylates Bulk Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bulk polymerization of tert-butyl acrylate (tBA). The information is designed to help manage the reaction exotherm and ensure safe and successful experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the bulk polymerization of this compound.
| Issue | Possible Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | 1. High Initiator Concentration: Too much initiator generates an excessive number of free radicals, leading to a very fast and highly exothermic reaction.[1] 2. Inadequate Heat Dissipation: The reaction vessel may be too large or the cooling system insufficient to remove the heat generated by the polymerization.[2] 3. Lack of Solvent: Bulk polymerization, by definition, lacks a solvent to act as a heat sink.[2][3] 4. Oxygen Depletion: The presence of oxygen is necessary for common inhibitors like MEHQ to function effectively.[4][5] | 1. Reduce Initiator Concentration: Start with a lower initiator concentration (e.g., 0.1-2.0 mol% for AIBN) and optimize as needed.[1] 2. Improve Heat Transfer: Use a smaller reaction vessel, a reactor with a higher surface-area-to-volume ratio, or a more efficient cooling bath. Ensure vigorous stirring to promote heat transfer.[6] 3. Consider Solution Polymerization: If direct cooling is insufficient, performing the polymerization in a suitable solvent can help manage the exotherm.[2][3] 4. Ensure Airflow: Store and handle the monomer in the presence of air, not under an inert atmosphere, to maintain inhibitor effectiveness.[4][7] |
| Polymerization Fails to Initiate or is Very Slow | 1. Presence of Inhibitor: Commercial tBA contains an inhibitor (e.g., MEHQ) to prevent polymerization during storage.[8][9] 2. Insufficient Initiator Concentration: The amount of initiator may be too low to overcome the effects of any remaining inhibitor and start the polymerization.[1] 3. Low Reaction Temperature: The temperature may not be high enough to cause significant decomposition of the initiator into free radicals.[1] 4. Oxygen Inhibition: While necessary for storage inhibitors, dissolved oxygen can inhibit free-radical polymerization by reacting with initiating and propagating radicals.[1] | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina or perform a caustic wash to remove the inhibitor before use.[1][10] 2. Increase Initiator Concentration: Gradually increase the initiator concentration within recommended limits. 3. Increase Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[1] 4. Degas the Monomer: Before adding the initiator, sparge the monomer with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[11] |
| Inconsistent Polymerization Results | 1. Variable Monomer Purity: The presence of impurities or varying levels of residual inhibitor can affect the polymerization rate and outcome. 2. Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to variations in the rate of initiation and propagation.[12] 3. Non-uniform Mixing: Poor agitation can result in localized "hot spots" where the polymerization proceeds much faster, leading to a broad molecular weight distribution.[3] | 1. Purify Monomer: Consistently purify the monomer before each experiment to remove inhibitors and other impurities.[10] 2. Maintain Stable Temperature: Use a reliable temperature controller and a well-insulated reaction setup to maintain a constant temperature. 3. Ensure Efficient Stirring: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous. |
| Formation of Gel or Insoluble Polymer | 1. High Monomer Conversion (Gel Effect): At high conversions, the viscosity of the reaction medium increases significantly, which hinders termination reactions and leads to an autoacceleration of the polymerization rate (the Trommsdorff-Norrish effect), potentially forming cross-linked or very high molecular weight polymer.[2] 2. Presence of Dimer Impurities: Acrylates can form dimers during storage, which can act as cross-linking agents. | 1. Limit Monomer Conversion: Stop the reaction at a lower conversion (e.g., below 80%) before the gel effect becomes significant.[13] 2. Purify Monomer: Distill the monomer under reduced pressure to remove any dimers or other high-boiling impurities.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this compound bulk polymerization?
A1: The primary cause of the exotherm is the high heat of polymerization associated with the conversion of the monomer's double bond into a single bond in the polymer backbone. Bulk polymerization is particularly susceptible to a rapid temperature increase because there is no solvent to absorb this heat.[2][15]
Q2: How can I safely store this compound to prevent premature polymerization?
A2: To prevent polymerization, this compound must always be stored under air, never under inert gases, as oxygen is required for the stabilizer (inhibitor) to function effectively.[4][7] It should contain a stabilizer, and the storage temperature should not exceed 35°C.[4] It is also recommended to follow a "first-in-first-out" principle for storage to avoid over-storage.[4]
Q3: What is the role of an inhibitor, and should I remove it before my experiment?
A3: Inhibitors, such as monomethyl ether hydroquinone (MEHQ), are added to monomers like tBA to prevent spontaneous polymerization during transport and storage.[8][9] Yes, you should remove the inhibitor before initiating a controlled polymerization, as its presence will significantly slow down or completely prevent the reaction.[1]
Q4: What are the common methods for removing inhibitors from this compound?
A4: Common methods for inhibitor removal include washing the monomer with an aqueous sodium hydroxide solution followed by washing with deionized water, or passing the monomer through a column packed with basic alumina.[1][10] The purified monomer should be used immediately as it is no longer inhibited.[1]
Q5: What are the key safety precautions I should take when performing a bulk polymerization of this compound?
A5: Key safety precautions include:
-
Performing the reaction in a well-ventilated fume hood.[11]
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves (Neoprene is often recommended), and a lab coat.[16]
-
Having a cooling bath or other means of rapid cooling readily available.
-
Starting with a small-scale reaction to understand the exotherm before scaling up.[2]
-
Avoiding all sources of ignition as tBA is flammable.[17]
-
Being prepared for a potential thermal runaway by having a clear emergency plan.
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound (Caustic Wash)
Objective: To remove the MEHQ inhibitor from commercial this compound.
Materials:
-
This compound (containing inhibitor)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Filter paper and funnel
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.[1]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[1]
-
Transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Stir for 30-60 minutes.[1]
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer is now ready for use and should be used immediately.[1]
Protocol 2: Controlled Bulk Polymerization of this compound
Objective: To perform a controlled bulk polymerization of this compound with careful temperature management.
Materials:
-
Purified this compound (inhibitor-free)
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple with a digital display
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Ice bath for emergency cooling
Procedure:
-
Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a reflux condenser, a thermometer/thermocouple, a gas inlet, and a magnetic stir bar.
-
Add the desired amount of purified this compound to the reaction flask.
-
Begin stirring and purge the system with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
While purging, heat the reaction flask to the desired temperature (e.g., 70°C for AIBN).[11]
-
In a separate vial, dissolve the calculated amount of AIBN (e.g., 0.5 mol% relative to the monomer) in a minimal amount of the purified tBA monomer.
-
Once the temperature of the monomer in the flask has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain a positive pressure of inert gas and monitor the reaction temperature closely.
-
Be prepared to immerse the flask in an ice bath if the temperature begins to rise uncontrollably.
-
Allow the reaction to proceed for the desired time or until the desired conversion is reached.
-
To terminate the polymerization, cool the reaction flask rapidly in an ice bath and expose the mixture to air.
Visualizations
Logical Relationship for Troubleshooting Polymerization Failure
Caption: Troubleshooting workflow for failed or slow tBA polymerization.
Experimental Workflow for Controlled Bulk Polymerization
Caption: Step-by-step workflow for controlled tBA bulk polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. gacbe.ac.in [gacbe.ac.in]
- 4. jamorin.com [jamorin.com]
- 5. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 6. Mass polymerization - LIST KneaderReactors (LIST KneaderReactors) [list-technology.com]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. This compound monomethyl ether hydroquinone 10-20ppm inhibitor, 98 1663-39-4 [sigmaaldrich.com]
- 9. fluoryx.com [fluoryx.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. grokipedia.com [grokipedia.com]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. Bulk polymerization - Wikipedia [en.wikipedia.org]
- 16. isg.ku.edu.tr [isg.ku.edu.tr]
- 17. download.basf.com [download.basf.com]
Effect of solvent choice on tert-butyl acrylate polymerization kinetics
Technical Support Center: Polymerization of Tert-Butyl Acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent choice on the polymerization kinetics of this compound (tBA). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical in the polymerization of this compound?
Solvent choice significantly impacts the polymerization of this compound (tBA) by influencing reaction kinetics, polymer properties, and the effectiveness of the chosen polymerization technique. In Atom Transfer Radical Polymerization (ATRP), for instance, a solvent is often necessary to create a homogeneous catalytic system, which is crucial for achieving well-defined polymers with low polydispersity.[1][2] The polarity of the solvent can affect the solubility of the catalyst, thereby influencing the polymerization rate.[1][3] Similarly, in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the choice of solvent can determine whether the polymerization proceeds effectively.[4][5]
Q2: What are the general effects of polar versus non-polar solvents on ATRP of tBA?
In the ATRP of tBA, polar solvents are generally favored as they can enhance the solubility of the copper catalyst complexes (both Cu(I) and Cu(II) species).[1] Increased catalyst solubility leads to a more homogeneous reaction mixture, which in turn allows for better control over the polymerization and results in polymers with narrower molecular weight distributions.[1][2] Conversely, in some cases, non-polar solvents like benzene have been observed to lead to higher molecular weight star polymers, though with broader molecular weight distributions compared to those obtained in polar solvents.[6]
Q3: Which solvents are recommended for the RAFT polymerization of tBA?
For the RAFT polymerization of tBA, studies have shown that solvents like 1,4-dioxane and 2-butanone are effective and lead to successful polymerization.[4][5] In contrast, toluene was found to be an unsuitable solvent, with no polymerization observed.[4][5]
Q4: Can the solvent affect the thermal stability of the resulting poly(this compound) (PtBA)?
Yes, the choice of solvent during polymerization can influence the thermal stability of the resulting PtBA. For instance, in RAFT polymerization, PtBA prepared in 2-butanone was found to have a higher thermal stability compared to that prepared in 1,4-dioxane, as suggested by FTIR analysis indicating stronger bonds.[5]
Troubleshooting Guide
Problem 1: My ATRP of tBA is uncontrolled, resulting in high polydispersity.
-
Possible Cause: Inhomogeneity of the catalyst system. The copper catalyst may not be fully dissolved in the reaction mixture.
-
Solution: Add a suitable solvent to create a homogeneous solution. The addition of a solvent is often necessary to decrease the polymerization rate and achieve low polydispersity materials.[1][2] Increasing the polarity of the solvent can enhance the solubility of both the Cu(I) and Cu(II) complexes.[1] For example, p-dimethoxybenzene (DMB) has been used as a solvent for the ATRP of tBA.[1]
Problem 2: The polymerization rate of my tBA ATRP is too fast and difficult to control.
-
Possible Cause: The reaction is being run in bulk (without solvent), which can lead to a very fast and uncontrolled polymerization for tBA, unlike for other acrylates like methyl or n-butyl acrylate.[1][2]
-
Solution: Introduce a solvent to the reaction mixture. The addition of a solvent will decrease the monomer concentration and help to moderate the polymerization rate, allowing for better control over the reaction.[1][2]
Problem 3: My RAFT polymerization of tBA is not proceeding in toluene.
-
Possible Cause: Toluene is not a suitable solvent for the RAFT polymerization of tBA under the specific conditions investigated in some studies.[4][5] Chain transfer to toluene can also be a side reaction in some radical polymerizations.[7]
-
Solution: Replace toluene with a more suitable solvent. 1,4-dioxane and 2-butanone have been shown to be effective solvents for the RAFT polymerization of tBA.[4][5]
Problem 4: My polymerization fails to initiate or proceeds very slowly.
-
Possible Cause 1: The presence of inhibitors in the monomer. Commercial tBA is supplied with inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[8]
-
Solution 1: Remove the inhibitor before use. This can be achieved by washing the monomer with an aqueous NaOH solution followed by washing with deionized water, and then drying over a suitable drying agent like CaCl₂.[1][8]
-
Possible Cause 2: Presence of oxygen in the reaction system. Oxygen can inhibit free-radical polymerization.
-
Solution 2: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This is typically done by purging the system with an inert gas such as nitrogen or argon.[8]
-
Possible Cause 3: Inappropriate initiator concentration or temperature.
-
Solution 3: Verify that the initiator concentration and reaction temperature are within the recommended range for the specific polymerization technique and solvent being used. For example, AIBN is a common initiator for free-radical polymerization with a recommended temperature range of 60-80 °C.[8]
Data Presentation
Table 1: Effect of Solvent on ATRP of tBA Star Polymer Formation
| Solvent | Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) | Conversion of DVB | Degree of Cross-linking |
| Benzene | Significantly Higher | Broader | Higher | Higher |
| Polar Solvents | Lower | Narrower | Lower | Lower |
Data summarized from a study on star polymer formation via ATRP.[6]
Table 2: Solvent Suitability for RAFT Polymerization of tBA
| Solvent | Polymerization Outcome |
| 1,4-Dioxane | Good solvent for polymerization |
| 2-Butanone | Good solvent for polymerization |
| Toluene | No polymerization observed |
Based on findings from RAFT polymerization experiments.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Inhibitor Removal from this compound
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing step with the NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Transfer the washed monomer to a flask and add a drying agent such as anhydrous calcium chloride (CaCl₂).
-
Stir for a sufficient amount of time to ensure the monomer is dry.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately or stored under appropriate conditions to prevent spontaneous polymerization.[1][8]
Protocol 2: General Procedure for ATRP of this compound
-
Monomer Purification: Purify the this compound (tBA) monomer to remove the inhibitor as described in Protocol 1.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the copper(I) bromide (CuBr) catalyst and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
-
Deoxygenation: Seal the flask and deoxygenate the system by performing several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Addition of Reactants: Add the desired solvent (e.g., p-dimethoxybenzene) and the purified tBA monomer via a deoxygenated syringe.
-
Initiator Addition: Add the initiator (e.g., methyl 2-bromopropionate) via a deoxygenated syringe to start the polymerization.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).
-
Sampling and Analysis: Periodically take samples under an inert atmosphere to monitor the monomer conversion and the evolution of molecular weight and polydispersity using techniques like gas chromatography (GC) and size exclusion chromatography (SEC).
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Dissolve the reaction mixture in a suitable solvent (e.g., acetone) and precipitate the polymer in a non-solvent (e.g., a methanol/water mixture). The copper catalyst can be removed by passing the polymer solution through a column of neutral alumina.
-
Drying: Dry the purified polymer under vacuum to a constant weight.[1][6]
Visualizations
Caption: Workflow for ATRP of this compound.
Caption: Troubleshooting logic for tBA polymerization.
References
Removing inhibitors from tert-butyl acrylate before polymerization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of inhibitors from tert-butyl acrylate (tBA) before its use in polymerization reactions. This information is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the typical inhibitor found in commercially available this compound and at what concentration?
A1: The most common inhibitor used in commercial this compound is the monomethyl ether of hydroquinone (MEHQ).[1][2] Its concentration is typically low, ranging from 10 to 20 parts per million (ppm).[1] Some suppliers may offer tBA with inhibitor concentrations around 15 ± 5 ppm MEHQ.[2]
Q2: Is it always necessary to remove the inhibitor before polymerization?
A2: Not always. For some polymerization reactions, particularly those using a higher concentration of initiator (e.g., 1% initiator for an inhibitor concentration of 0.01%), the presence of the inhibitor can be overcome without a separate removal step.[3] However, for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or when a predictable reaction kinetic and narrow molecular weight distribution are desired, removing the inhibitor is crucial.[4] Failure to remove the inhibitor can lead to an unpredictable induction period and may affect the final polymer properties.[5]
Q3: What are the most common methods for removing MEHQ from this compound?
A3: The two most common and effective laboratory-scale methods for removing phenolic inhibitors like MEHQ from acrylate monomers are:
-
Caustic Wash: Washing the monomer with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic phenol into its water-soluble salt.[6][7][8]
-
Column Chromatography: Passing the monomer through a column packed with basic alumina.[8][9][10][11]
Other less common methods include adsorption on activated carbon and distillation.[3][12][13][14]
Troubleshooting Guide
Issue 1: Polymerization is inhibited or shows a long induction period.
-
Possible Cause: Incomplete removal of the MEHQ inhibitor.
-
Solution:
-
Caustic Wash: Ensure vigorous shaking during the extraction and repeat the wash step at least three times to maximize inhibitor removal.[6][7] After the base wash, it is critical to wash with deionized water to remove residual base, followed by a brine wash to aid in the removal of water.[7]
-
Column Chromatography: Ensure the alumina is active and has not been exposed to atmospheric moisture for an extended period. The flow rate of the monomer through the column should be slow enough to allow for efficient adsorption of the inhibitor.[9]
-
Verification: After purification, the monomer should be used immediately as it is no longer stabilized and can polymerize spontaneously.[7]
-
Issue 2: The purified this compound appears cloudy or contains water.
-
Possible Cause: Incomplete drying after a caustic wash.
-
Solution: After the final brine wash, the monomer must be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7] Ensure the drying agent is added in sufficient quantity and the monomer is stirred for an adequate amount of time (30-60 minutes) to remove all traces of water before filtration or decantation.[7]
Issue 3: The monomer polymerized in the storage container after inhibitor removal.
-
Possible Cause: Purified monomer is unstable and will readily polymerize.
-
Solution: Only purify the amount of monomer needed for the immediate experiment.[7] The purified monomer should be used as soon as possible and should not be stored for extended periods. If temporary storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator) and in the dark, but this is not a long-term solution.
Quantitative Data on Inhibitor Removal
While specific quantitative data on the final MEHQ concentration after each method can vary based on the initial concentration and the precise experimental conditions, the following table summarizes the expected outcomes.
| Removal Method | Typical Reagents/Materials | Key Parameters | Expected Efficiency |
| Caustic Wash | 1 M Sodium Hydroxide Solution, Brine, Anhydrous MgSO₄ or Na₂SO₄ | Number of washes (typically 3), vigorous mixing, thorough drying | High; can effectively remove phenolic inhibitors to levels that do not interfere with most polymerizations. |
| Column Chromatography | Basic Alumina, Cotton/Glass Wool | Column dimensions, flow rate, activity of alumina | High; very effective for small to medium scale purifications.[8][9][10] |
| Activated Carbon | Granular Activated Carbon | Agitation time, amount of carbon | Can be effective for MEHQ removal.[12][13] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Caustic Wash
This method is effective for removing phenolic inhibitors like MEHQ.[7]
Materials:
-
This compound containing MEHQ inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Stir plate and stir bar
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate. The lower aqueous layer, containing the inhibitor salt, will often be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.[7]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[7] Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.[7]
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately.[7]
Protocol 2: Inhibitor Removal using Column Chromatography
This method is a quick and convenient way to remove MEHQ.
Materials:
-
This compound containing MEHQ inhibitor
-
Basic alumina
-
Chromatography column or a syringe/pipette plugged with cotton or glass wool
-
Collection flask
Procedure:
-
Prepare a column by plugging the bottom of a chromatography column or a large syringe with cotton or glass wool.
-
Fill the column approximately halfway with basic alumina.[9]
-
Gently tap the column to ensure even packing.
-
Place a collection flask below the column outlet.
-
Carefully add the this compound to the top of the column. For larger volumes, an addition funnel can be used to control the addition rate.[15]
-
Allow the monomer to pass through the alumina column under gravity. Do not apply pressure unless necessary, as this can lead to channeling and inefficient removal.
-
Collect the purified monomer in the flask.
-
The purified monomer is ready for immediate use.
Visualizations
Caption: Experimental workflow for inhibitor removal via caustic wash.
Caption: Experimental workflow for inhibitor removal via column chromatography.
Caption: Logic diagram for troubleshooting common polymerization problems.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. jamorin.com [jamorin.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US20060089512A1 - Method for reducing mehq content in acrylic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Characterizing and reducing branching in poly(butyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for characterizing and reducing branching in poly(butyl acrylate) (PBA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of poly(butyl acrylate).
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly low molecular weight and broad distribution in SEC/GPC. | High degree of branching can lead to a more compact polymer structure, causing it to elute later than a linear polymer of the same mass (underestimation of MW by conventional calibration).[1][2] High reaction temperatures can also promote β-scission, a degradation reaction that forms macromonomers and reduces overall molecular weight.[3] | 1. Utilize Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the absolute molecular weight, independent of elution volume.[4][5] 2. Perform quantitative ¹³C NMR spectroscopy to determine the degree of branching by identifying the quaternary carbon signal.[3][6] 3. To reduce branching and potential β-scission, lower the polymerization temperature.[7] 4. Increase the monomer concentration or adjust the feed rate in a semi-batch process to minimize periods of low monomer availability, which favor branching reactions.[3][8] |
| Polymer melt viscosity is significantly higher than predicted for its molecular weight. | The presence of long-chain branching (LCB) dramatically increases melt viscosity and alters the rheological behavior of the polymer.[9][10] Rheological measurements can be more sensitive to LCB than SEC-MALS.[9] | 1. Conduct rheological analysis. A plot of zero-shear viscosity versus molecular weight will show a significant positive deviation from the behavior of linear standards if LCB is present.[10] 2. To reduce LCB, introduce a chain transfer agent (CTA) into the polymerization.[7][11] 3. Employ controlled radical polymerization (CRP) techniques, which are known to suppress LCB formation compared to conventional free-radical methods.[8] |
| SEC-MALS analysis yields a branching ratio (g) near 1, but physical properties (e.g., tackiness, solubility) suggest branching. | 1. The branching may be predominantly short-chain branches (SCB), which have a less pronounced effect on the polymer's radius of gyration compared to LCB.[2] 2. The polymer's root mean square (RMS) radius may be below the reliable detection limit for the MALS instrument (typically < 10 nm).[12][13] | 1. Rely on ¹³C NMR as the primary method for quantifying total branch points, as it directly detects the quaternary carbon at the branch site.[3][6] 2. Use a triple-detector SEC system that includes a viscometer. Analyze the Mark-Houwink plot (log of intrinsic viscosity vs. log of molecular weight). A downward curvature compared to a linear standard is a strong indicator of branching, even for smaller molecules.[2] |
| Attempts to synthesize low-branching PBA consistently yield a highly branched product. | 1. Temperature Control: The activation energy for backbiting is higher than for propagation, so even small increases in temperature can disproportionately increase branching.[8] 2. Monomer Concentration: Unintentionally operating under monomer-starved conditions in a semi-batch reactor will significantly increase branching.[3] 3. Solvent Effects: Aprotic solvents like toluene or xylenes do little to mitigate branching. | 1. Verify the accuracy of the reaction temperature control system. 2. Ensure a consistent and adequate monomer feed to avoid starved-feed conditions. 3. Switch to a solvent capable of hydrogen bonding, such as n-butanol, which has been shown to reduce the rate of backbiting by sterically hindering the necessary chain conformation.[8][14] 4. Introduce a chain transfer agent (CTA), such as CBr₄, to "patch" the mid-chain radicals before they can propagate into branches.[11][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of branch formation in poly(butyl acrylate)?
A1: The dominant mechanism for branching in the free-radical polymerization of acrylates is intramolecular chain transfer, also known as "backbiting".[3][16] In this process, the radical at the end of a growing polymer chain abstracts a hydrogen atom from a carbon on its own backbone. This creates a more stable tertiary mid-chain radical, which can then be a site for further monomer addition, resulting in a short-chain branch.[3] Long-chain branches are typically formed via intermolecular chain transfer, where a propagating radical abstracts a hydrogen from a different polymer chain.
Q2: How can I quantitatively measure the degree of branching?
A2: The most direct and quantitative method is ¹³C NMR spectroscopy. The formation of a branch point creates a quaternary carbon atom, which gives a distinct signal in the ¹³C NMR spectrum, typically in the range of 47.5 to 48.7 ppm.[3] By integrating this peak relative to other carbons in the polymer backbone, one can calculate the number of branches per 100 or 1000 monomer units.[3][6]
Q3: What is the impact of reaction temperature on branching?
A3: Higher reaction temperatures significantly increase the degree of branching.[7][17] The backbiting reaction has a higher activation energy than the propagation reaction. Therefore, as the temperature increases, the rate of backbiting increases more rapidly than the rate of chain growth, leading to a higher frequency of branch formation.[8]
Q4: How can I strategically reduce the amount of branching during polymerization?
A4: There are several effective strategies:
-
Lower Reaction Temperature: Reducing the temperature favors the propagation reaction over the backbiting reaction.[7]
-
Maintain High Monomer Concentration: Keeping the monomer concentration high ensures the propagating radical is more likely to react with a monomer unit than to undergo backbiting.[3] This is critical in semi-batch processes.
-
Use a Chain Transfer Agent (CTA): CTAs like thiols or carbon tetrabromide can transfer a hydrogen or halogen to the mid-chain radical, effectively terminating it before it can form a branch.[11][15]
-
Choose an Appropriate Solvent: Solvents that can form hydrogen bonds with the acrylate's carbonyl group, such as n-butanol, can sterically hinder the backbiting process and reduce branching by up to 5-fold.[8]
-
Utilize Controlled Radical Polymerization (CRP): Techniques like RAFT and ATRP generally yield polymers with a lower degree of branching compared to conventional free-radical polymerization.
Q5: Why does a standard SEC/GPC analysis give misleading molecular weight values for branched polymers?
A5: SEC/GPC separates molecules based on their hydrodynamic volume in solution, not their true molecular weight.[1] A branched polymer is more compact and has a smaller hydrodynamic volume than a linear polymer of the identical mass.[2] Consequently, the branched polymer will navigate the pores of the SEC column more easily and elute later, appearing to have a lower molecular weight than it actually does when compared against a calibration curve made from linear standards.[1]
Q6: What is a Mark-Houwink plot and how does it indicate branching?
A6: A Mark-Houwink plot is a double-logarithmic plot of a polymer's intrinsic viscosity ([η]) versus its molecular weight (M). For a linear polymer, this plot is a straight line. Since branched polymers are more compact and dense than their linear counterparts of the same mass, they have a lower intrinsic viscosity.[2] This results in a downward deviation from the line of the linear analogue, with the curve becoming more pronounced at higher molecular weights where branching is more prevalent.[2] This analysis requires an SEC system equipped with both a light scattering detector (for absolute MW) and a viscometer (for intrinsic viscosity).
Experimental Protocols
Protocol 1: Branching Quantification by ¹³C NMR Spectroscopy
This protocol outlines the procedure for preparing and analyzing a poly(butyl acrylate) sample to quantify the degree of branching.
-
Sample Preparation: Dissolve 40–60 mg of the dry polymer sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3] Ensure the polymer is fully dissolved to create a concentrated solution, which is necessary to obtain an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[3]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹³C spectrum. This requires a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate peak integration.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the quaternary carbon region.
-
Spectral Analysis:
-
Reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Identify the peak corresponding to the quaternary carbon (Cq) at the branch point, which appears in the 47.5–48.7 ppm range.[3]
-
Identify a reference peak from the polymer backbone that represents a single carbon, such as the carbonyl carbon (C=O) or the O-C H₂ carbon of the butyl group.
-
Integrate the area of the Cq peak (I_branch) and the reference peak (I_ref).
-
-
Calculation: Calculate the degree of branching (DB) as a percentage: DB (%) = [I_branch / (I_ref + I_branch)] * 100
Protocol 2: Characterization by SEC-MALS-Viscometry
This protocol describes the use of a triple-detector SEC system to analyze branched poly(butyl acrylate).
-
System Configuration: The system should consist of an HPLC pump, an autosampler, a set of appropriate SEC columns (e.g., polystyrene-divinylbenzene based), and a series of in-line detectors: a multi-angle light scattering (MALS) detector, a differential viscometer, and a refractive index (RI) detector.[4]
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable mobile phase (e.g., filtered THF) at a concentration of 1–2 mg/mL. Ensure the polymer is fully dissolved and filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.
-
Running the Experiment:
-
Equilibrate the SEC system with the mobile phase until stable baselines are achieved for all detectors.
-
Inject the prepared sample onto the column.
-
Collect the data from all three detectors as a function of elution volume.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA, OMNISEC) to process the data.
-
The RI detector provides the concentration of the polymer at each elution slice.
-
The MALS detector measures the scattered light to determine the absolute weight-average molecular weight (Mw) for each elution slice without relying on column calibration.[12]
-
The viscometer measures the intrinsic viscosity ([η]) for each slice.
-
Combine the data to generate distributions of molecular weight and create a Mark-Houwink plot (log[η] vs. log Mw).
-
Compare the plot to that of a known linear standard. A downward curvature or a lower slope (Mark-Houwink 'a' value) indicates the presence of branching.[2] The software can also calculate the branching ratio (g) across the molecular weight distribution.
-
Visualizations
Caption: Primary reaction pathways for a propagating radical in poly(butyl acrylate) polymerization.
Caption: Experimental workflow for the comprehensive characterization of branching in PBA.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Can GPC/SEC determine if my sample is branched? | Malvern Panalytical [malvernpanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The role of mid-chain radicals in acrylate free radical polymerization: Branching and scission | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of Poly(tert-butyl acrylate) by NMR and GPC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of poly(tert-butyl acrylate) (PtBA) with alternative polymers, focusing on Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) data. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and characterizing polymers for various applications, including drug delivery.
Introduction to Poly(this compound) and Its Alternatives
Poly(this compound) (PtBA) is a versatile polymer often utilized as a precursor to poly(acrylic acid) and in the synthesis of block copolymers for biomedical applications. Its bulky tert-butyl group imparts unique solubility characteristics and allows for facile conversion to a hydrophilic polymer through hydrolysis. For drug delivery applications, PtBA is often compared with other polymers like poly(methyl methacrylate) (PMMA) and poly(N-isopropylacrylamide) (PNIPAM). PMMA is a widely used biocompatible polymer, while PNIPAM is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST), making it attractive for stimuli-responsive drug delivery systems.[1][2][3] The characterization of these polymers is crucial to understanding their structure, purity, and physical properties, which in turn dictate their performance in various applications.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure and tacticity of polymers. Both ¹H and ¹³C NMR provide detailed information about the monomeric units and their arrangement within the polymer chain.
NMR Characterization of Poly(this compound) (PtBA)
¹H NMR: The proton NMR spectrum of PtBA is relatively simple. The most prominent peak is the singlet corresponding to the nine protons of the tert-butyl group. The backbone methine and methylene protons appear as broad multiplets further downfield.
¹³C NMR: The carbon NMR spectrum provides more detailed information about the polymer's microstructure. The chemical shift of the carbonyl carbon is particularly sensitive to the stereochemical configuration (tacticity) of the polymer chain, allowing for the quantification of different n-ad sequences (e.g., triads, pentads).[4] Two-dimensional NMR techniques, such as HETCOR and HMQC, can be employed for unambiguous assignment of the signals corresponding to different stereochemical sequences.[5]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Poly(this compound) (PtBA)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Backbone -CH₂- | 1.3 - 1.9 (broad m) | ~35 - 42 |
| Backbone -CH- | 2.1 - 2.4 (broad m) | ~41 - 43 |
| Ester -C(CH₃)₃ | 1.44 (s) | ~28 |
| Ester -C (CH₃)₃ | - | ~80 |
| Carbonyl -C=O | - | ~174 - 176 |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and tacticity of the polymer.
Comparison with Alternative Polymers
Poly(methyl methacrylate) (PMMA):
-
¹H NMR: Shows a characteristic singlet for the ester methyl group (~3.6 ppm) and signals for the backbone methylene (~1.8 ppm) and α-methyl groups (~0.8-1.2 ppm). The α-methyl signal is sensitive to the polymer's tacticity.
-
¹³C NMR: The carbonyl carbon (~176-178 ppm), quaternary carbon (~44-46 ppm), and α-methyl carbon (~16-22 ppm) signals are all sensitive to the stereochemistry of the polymer chain.
Poly(N-isopropylacrylamide) (PNIPAM):
-
¹H NMR: Exhibits characteristic peaks for the isopropyl methyl groups (~1.1 ppm, a doublet), the isopropyl methine proton (~4.0 ppm, a septet), and the backbone protons.
-
¹³C NMR: Shows distinct signals for the isopropyl methyl carbons (~22 ppm), the isopropyl methine carbon (~41 ppm), and the carbonyl carbon (~174 ppm).
Characterization by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
GPC Analysis of Poly(this compound) (PtBA)
The molecular weight and PDI of PtBA are highly dependent on the polymerization method. Living polymerization techniques, such as anionic polymerization and atom transfer radical polymerization (ATRP), allow for the synthesis of PtBA with well-defined molecular weights and narrow PDIs (typically < 1.2).[6][7] In contrast, conventional free radical polymerization generally yields polymers with broader molecular weight distributions.
Table 2: Representative GPC Data for Poly(this compound) (PtBA) Synthesized by Different Methods
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Anionic Polymerization | 9,500 | 11,500 | 1.2 | [8] |
| ATRP | ~70,000 | - | < 1.2 | [6] |
| RAFT Polymerization | 22,323 | 29,754 | 1.333 | [9] |
Comparison with Alternative Polymers
Poly(methyl methacrylate) (PMMA):
-
Similar to PtBA, the molecular weight and PDI of PMMA can be controlled by the polymerization technique. Living radical polymerization methods are commonly used to produce well-defined PMMA architectures.
Poly(N-isopropylacrylamide) (PNIPAM):
-
The GPC analysis of PNIPAM can be challenging due to potential interactions with the column material. However, with appropriate solvent systems and calibration, accurate molecular weight information can be obtained.[10] Living polymerization techniques are also employed to synthesize PNIPAM with controlled molecular weights and narrow distributions.
Experimental Protocols
NMR Spectroscopy of Poly(this compound)
-
Sample Preparation: Dissolve 10-20 mg of the PtBA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in an NMR tube.[4]
-
Instrument Setup:
-
Spectrometer: 300-500 MHz NMR spectrometer.
-
Temperature: Measurements are typically performed at room temperature, but elevated temperatures (e.g., 60-70 °C) can be used to improve resolution.[5]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds. A gated decoupling sequence can be used for quantitative analysis.[4]
-
-
Data Processing: Process the acquired FID using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Gel Permeation Chromatography (GPC) of Poly(this compound)
-
Sample Preparation:
-
Dissolve the PtBA sample in a suitable mobile phase (e.g., THF, chloroform) to a concentration of 1-2 mg/mL.[11]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause polymer degradation.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[11]
-
-
Instrument Setup:
-
GPC System: Equipped with a pump, injector, a set of GPC columns (e.g., polystyrene-divinylbenzene columns), and a detector (typically a refractive index (RI) detector).
-
Mobile Phase: HPLC-grade THF is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 35-40 °C).
-
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards).
-
Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.
-
Data Analysis: Use the calibration curve to determine the Mn, Mw, and PDI of the PtBA sample from its chromatogram.
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for PtBA characterization.
References
- 1. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to ATRP and RAFT for tert-Butyl Acrylate Polymerization
For researchers and professionals in polymer chemistry and drug development, selecting the appropriate controlled radical polymerization (CRP) technique is critical for synthesizing well-defined polymers. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile methods available. This guide provides an objective, data-driven comparison of their performance in the polymerization of tert-butyl acrylate (tBA), a key monomer for producing materials with protected acrylic acid functionalities.
Mechanistic Overview
Both ATRP and RAFT introduce a dynamic equilibrium between a small number of active, propagating radical chains and a large number of dormant species. This reversible deactivation mechanism allows for simultaneous chain growth, resulting in polymers with predictable molecular weights and low polydispersity. However, the underlying mechanisms differ significantly.
Atom Transfer Radical Polymerization (ATRP)
ATRP utilizes a transition metal complex, typically copper-based, as a catalyst to reversibly activate and deactivate polymer chains.[1][2] The process involves the reversible transfer of a halogen atom (e.g., Br) between the dormant polymer chain (macroinitiator) and the metal complex.[3][4] The lower oxidation state metal complex (e.g., Cu(I)Br) activates the dormant chain to generate a propagating radical and the higher oxidation state complex (e.g., Cu(II)Br2), which then deactivates the radical to reform the dormant species.
Reversible Addition-Fragmentation chain-Transfer (RAFT)
RAFT polymerization achieves control through a chain transfer agent (CTA), typically a thiocarbonylthio compound like a dithioester or trithiocarbonate.[5] A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical derived from the RAFT agent, which can initiate a new polymer chain. This rapid exchange ensures that all chains have an equal opportunity to grow.[2][6]
Quantitative Performance Comparison
The following tables summarize experimental data for the polymerization of this compound using both ATRP and RAFT, demonstrating the level of control achievable with each technique.
Table 1: ATRP of this compound (tBA)
| Initiator | Catalyst / Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | CuBr / PMDETA | 20% p-dimethoxybenzene | 60 | 22.5 | 96 | 14,250 | 1.14 | [3] |
| Methyl 2-bromopropionate | CuBr / PMDETA | Anisole (20 vol%) | 60 | ~4 | >90 | ~6,000 | <1.20 | [7] |
| 1-Phenylethyl bromide | CuBr / PMDETA | Bulk | 90 | 2.5 | 70 | 11,500 | 1.18 | [8] |
| Ethyl 2-bromoisobutyrate | CuBr / PMDETA | Bulk | 50 | 1.5 | 85 | 18,500 | 1.11 | [4] |
| Methyl 2-bromopropionate | CuBr / PMDETA | Bulk | 80 | - | - | - | <1.2 | [9] |
PMDETA: N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine
Table 2: RAFT Polymerization of this compound (tBA)
| Initiator | RAFT Agent (CTA) | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) | Reference |
| AIBN | Benzyldithiobenzoate | Bulk | 60 | 24 | - | 4,500 | 1.28 | [10] |
| AIBN | DDMAT | Toluene | Room Temp (γ-irr.) | 48 | 85.1 | 113,900 | 1.06 | [11] |
| AIBN | DDMAT | Toluene | 70 | 2 | 80 | - | 1.22 | [5] |
| AIBN | CTTC | Anisole | 60 | 8 | >85 | - | - | [12] |
AIBN: Azobisisobutyronitrile; DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; CTTC: Cyclic Trithiocarbonate
Comparative Experimental Workflow
The practical implementation of ATRP and RAFT involves distinct steps, particularly concerning catalyst handling and purification.
Detailed Experimental Protocols
Protocol 1: ATRP of this compound
This protocol is adapted from the work of Davis and Matyjaszewski.[3]
-
Materials:
-
This compound (tBA): Washed three times with 5% aq. NaOH, then with distilled water. Dried over CaCl2, filtered, and distilled under vacuum.[3][7]
-
Copper(I) bromide (CuBr): Purified according to standard procedures.[7]
-
Initiator: Methyl 2-bromopropionate.
-
Ligand: N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole or p-dimethoxybenzene.
-
-
Procedure:
-
To a dry round-bottom flask with a magnetic stir bar, add CuBr (e.g., 0.137 mmol), solvent (e.g., 0.5 mL anisole), and tBA (e.g., 13.7 mmol).[7]
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes.
-
In a separate vial, deoxygenate the PMDETA (e.g., 0.137 mmol) and the initiator (e.g., 0.137 mmol).
-
Inject the PMDETA into the reaction flask via a purged syringe. The solution should turn dark green as the copper complex forms.
-
Inject the initiator to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).[7]
-
Samples can be withdrawn periodically via a purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask and open it to the air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF or acetone).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., a methanol/water mixture).[7]
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 2: RAFT Polymerization of this compound
This protocol is a generalized procedure based on common RAFT polymerization practices.[5][12]
-
Materials:
-
This compound (tBA): Purified as described in the ATRP protocol.
-
RAFT Agent (CTA): e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or benzyldithiobenzoate.
-
Initiator: e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Solvent: e.g., Toluene or Anisole.
-
-
Procedure:
-
In a typical experiment, add the RAFT agent (e.g., 25 µmol), AIBN (e.g., 5.0 µmol), tBA (e.g., 2.5 mmol), and solvent (e.g., 1.3 g anisole) to a glass tube or flask with a magnetic stir bar.[12]
-
Seal the vessel and deoxygenate the solution using three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen) for 30-60 minutes.
-
After deoxygenation, immerse the sealed vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).[5][12]
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Purification:
-
Stop the polymerization by rapid cooling (e.g., immersing in an ice bath) and exposing the solution to air.
-
The polymer can be isolated by precipitating the reaction solution into a large volume of a cold non-solvent, such as methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved. The characteristic color (often pink or yellow) from the thiocarbonylthio end-groups should be visible in the final product.
-
Objective Comparison and Conclusion
-
Control and Polydispersity: Both ATRP and RAFT demonstrate excellent control over the polymerization of tBA, consistently producing polymers with low polydispersity indices (PDI < 1.3).[3][4][10][11] The linear evolution of molecular weight with conversion is a hallmark of both systems.[3][12]
-
Reaction Conditions: ATRP of acrylates like tBA is often conducted at moderate temperatures (50-90 °C).[3][4][8] RAFT polymerizations are typically performed at similar temperatures (60-70 °C), dictated by the decomposition rate of the chosen thermal initiator (e.g., AIBN).[5][12] A key advantage of RAFT is its tolerance to a wider range of functional groups and impurities compared to ATRP, whose metal catalyst can be sensitive to poisoning.
-
Catalyst/Agent: The primary distinction lies in the controlling agent. ATRP requires a metal catalyst and a ligand, which must be thoroughly removed from the final product, especially for biomedical applications.[6] This adds a purification step (e.g., alumina column chromatography).[7] RAFT is a metal-free system, which simplifies purification.[6] The RAFT agent, however, remains attached to the polymer chains as an end-group, which imparts color and can be either desired for further modification or require subsequent chemical removal.
-
Versatility: Both methods are highly versatile. ATRP is well-established for creating complex architectures like star polymers and block copolymers from tBA.[4][7][13] RAFT also provides excellent control over polymer architecture and is compatible with a very broad range of monomers.[2][6]
References
- 1. research.monash.edu [research.monash.edu]
- 2. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Ring-Expansion RAFT Polymerization of this compound with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Poly(tert-butyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of poly(tert-butyl acrylate) (PtBA) with two other common acrylic polymers: poly(n-butyl acrylate) (PnBA) and poly(methyl methacrylate) (PMMA). The data presented is based on thermogravimetric analysis (TGA), a standard technique for evaluating material thermal stability.
Comparative Thermal Decomposition Data
The thermal stability of a polymer is a critical parameter for its application, indicating the temperature at which it begins to degrade. The following table summarizes key thermal decomposition data for PtBA, PnBA, and PMMA, as determined by TGA under a nitrogen atmosphere. It is important to note that these values are compiled from various sources and may have been obtained under slightly different experimental conditions, which can influence the results.
| Polymer | Onset Decomposition Temp. (T_onset) (°C) | Temperature of Max. Decomposition Rate (T_max) (°C) | Decomposition Stages | Primary Decomposition Products |
| Poly(this compound) (PtBA) | ~230 - 250 | Stage 1: ~250-350Stage 2: ~400-550 | 2 | Stage 1: Isobutene, Poly(acrylic acid)Stage 2: H₂O, CO₂, CO |
| Poly(n-butyl acrylate) (PnBA) | ~300 - 360 | ~360 - 370 | 1 | Butanol, six-membered cyclic products |
| Poly(methyl methacrylate) (PMMA) | ~250 | ~270, ~360 | Multiple | Methyl methacrylate monomer |
Thermal Decomposition Profile of Poly(this compound)
The thermal decomposition of PtBA follows a distinct two-stage mechanism. The initial stage involves the elimination of the tert-butyl group as isobutene, leading to the formation of poly(acrylic acid). The second stage, occurring at higher temperatures, is the decomposition of the resulting poly(acrylic acid) backbone.
Caption: Thermal decomposition pathway of Poly(this compound).
Discussion of Thermal Stability
Based on the presented data, poly(n-butyl acrylate) exhibits the highest thermal stability among the three polymers, with an onset of decomposition significantly above 300°C. Poly(this compound) and poly(methyl methacrylate) begin to decompose at lower temperatures, around 230-250°C.
The unique two-stage decomposition of PtBA is a key differentiator. The initial loss of the bulky tert-butyl group occurs at a relatively low temperature, which could be a consideration for applications where outgassing at elevated temperatures is a concern. However, the resulting poly(acrylic acid) backbone shows considerable stability until much higher temperatures.
In contrast, PnBA undergoes a more direct decomposition process at a higher temperature. PMMA's thermal degradation is complex and can involve multiple mechanisms, including chain-end initiation and random scission, leading to the release of its monomer.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for the thermogravimetric analysis of polymers, based on the principles outlined in ASTM E1131.[1][2]
Objective: To determine the thermal stability and decomposition characteristics of a polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a programmable furnace.
-
Sample pans (e.g., aluminum or platinum).
-
Inert gas supply (typically high-purity nitrogen).
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to create an oxygen-free atmosphere. This prevents oxidative degradation.[1]
-
The instrument is programmed with a specific heating profile. A typical profile involves heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events:
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (T_max): The temperature at which the rate of mass loss is at its maximum. This is often determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Percentage Mass Loss: The amount of mass lost during each decomposition stage.
-
Residual Mass: The mass of the sample remaining at the end of the analysis.
-
Logical Workflow for TGA Experiment
Caption: Standard workflow for a Thermogravimetric Analysis experiment.
References
A Comparative Guide to tert-Butyl Acrylate and Methyl Methacrylate in Copolymer Formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties of a copolymer, influencing its thermal, mechanical, and physicochemical characteristics. This guide provides an objective comparison of copolymers synthesized using tert-Butyl acrylate (tBA) and methyl methacrylate (MMA), two common monomers in the development of advanced materials for various applications, including drug delivery systems. This comparison is supported by available experimental data to aid in the selection of the most suitable monomer for specific research and development needs.
Introduction to Monomers
This compound (tBA) is an acrylic monomer known for its bulky tert-butyl group, which imparts significant hydrophobicity and steric hindrance. This structure contributes to unique properties in copolymers, such as increased solubility in organic solvents and altered thermal and mechanical behavior compared to less bulky acrylates.
Methyl Methacrylate (MMA) is a widely used methacrylate monomer that produces polymers with high mechanical strength, rigidity, and excellent optical clarity. Poly(methyl methacrylate) (PMMA) is a hard, transparent thermoplastic often used as a benchmark for acrylic polymers.
The copolymerization of tBA and MMA allows for the tuning of properties between the two homopolymers, offering a spectrum of materials with tailored characteristics.
Comparative Data on Copolymer Properties
Thermal Properties
The glass transition temperature (Tg) is a crucial parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state.
| Polymer Composition | Glass Transition Temperature (Tg) | Method |
| Poly(this compound) (PtBA) | ~42 °C | DSC[1] |
| Poly(methyl methacrylate) (PMMA) | ~105 °C | DSC[2] |
| Poly(tBA--b--MMA) Block Copolymer | 71 °C | DSC[3] |
| Poly(tBA--b--MMA) Block Copolymer | 50 °C, 75 °C, 100 °C | IGC[3] |
Note: The multiple Tg values observed by Inverse Gas Chromatography (IGC) for the block copolymer suggest the presence of distinct phases corresponding to the PtBA block, the PMMA block, and an interfacial region.
For random copolymers, it is anticipated that the Tg would fall between that of the two homopolymers, with the specific value being dependent on the monomer ratio. The Fox equation can often be used to predict the Tg of ideal random copolymers.
Mechanical Properties
Mechanical properties such as tensile strength and Young's modulus are critical for applications requiring structural integrity. While specific data for a series of tBA-MMA copolymers is limited, the properties of the homopolymers provide a baseline.
| Polymer | Tensile Strength | Young's Modulus |
| Poly(this compound) (PtBA) | Lower (more elastomeric) | Lower |
| Poly(methyl methacrylate) (PMMA) | Higher (more rigid) | Higher |
Note: The bulky tert-butyl group in PtBA generally leads to a softer, more flexible polymer compared to the rigidity of PMMA. It is expected that increasing the tBA content in a tBA-MMA copolymer would lead to a decrease in both tensile strength and modulus, resulting in a more flexible material.
Experimental Protocols
Synthesis of poly(tBA--co--MMA) via Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.
Materials:
-
This compound (tBA), inhibitor removed
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
A Schlenk flask is charged with CuBr and a magnetic stir bar.
-
The flask is sealed with a rubber septum and deoxygenated by three cycles of vacuum and backfilling with nitrogen.
-
Deoxygenated anisole, tBA, and MMA are added to the flask via syringe.
-
The ligand, PMDETA, is added, and the solution is stirred until the copper complex forms (indicated by a color change).
-
The initiator, EBiB, is injected to start the polymerization.
-
The flask is placed in a thermostated oil bath at a set temperature (e.g., 60-90°C).
-
Samples are withdrawn periodically to monitor monomer conversion (via ¹H NMR or GC) and molecular weight progression (via GPC).
-
The polymerization is quenched by cooling and exposing the mixture to air.
-
The polymer is purified by dissolving in a suitable solvent (e.g., THF) and precipitating in a non-solvent (e.g., cold methanol).
-
The purified polymer is dried under vacuum.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the copolymers, most notably the glass transition temperature.
Procedure:
-
A small amount of the dried polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
Heat from room temperature to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 5 minutes.
-
Cool to -50°C at a rate of 10°C/min.
-
Hold at -50°C for 5 minutes.
-
Heat from -50°C to 150°C at a rate of 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.[1]
Visualizations
Caption: Chemical structures of monomers and resulting copolymer architectures.
References
- 1. Synthesis and characterization of a new family of poly(methacrylate) derivatives based on poly(tert-butyl methacrylate) for advanced applications | Poster Board #027 - American Chemical Society [acs.digitellinc.com]
- 2. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Detecting Residual Tert-Butyl Acrylate Monomer
For researchers, scientists, and drug development professionals, ensuring the purity and safety of polymeric materials is paramount. The presence of residual monomers, such as tert-butyl acrylate (tBA), can impact the final product's performance, stability, and biocompatibility. Accurate and robust analytical methods are therefore essential for quantifying these residual monomers at trace levels. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for detecting residual tBA include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-based methods are often preferred for volatile monomers like tBA and can be coupled with Flame Ionization Detection (FID) for routine quantification or Mass Spectrometry (MS) for definitive identification.[3][4] Headspace (HS) sampling is a particularly powerful technique for solid polymer samples, as it requires minimal sample preparation and reduces matrix interference.[5][6] HPLC is a viable alternative, especially when dealing with complex matrices or when GC instrumentation is not available.[7]
Quantitative Performance Comparison
The choice of analytical technique often depends on the required sensitivity, the nature of the sample matrix, and the need for specificity. The following table summarizes the quantitative performance of the most common methods used for acrylate monomer analysis.
| Feature | Gas Chromatography-FID (GC-FID) | Gas Chromatography-MS (GC-MS) | Headspace GC-MS (HS-GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and boiling point, with detection via the ionization of compounds in a hydrogen flame. | Separation based on volatility, with identification and quantification based on the mass-to-charge ratio of fragmented ions. | Volatile and semi-volatile compounds are partitioned from a solid or liquid sample into the vial's headspace and injected for GC-MS analysis. | Separation based on polarity using a liquid mobile phase, with detection via UV light absorbance by the analyte. |
| Sample Preparation | Requires dissolution of the polymer in a suitable organic solvent (e.g., acetone, ethyl acetate).[8] | Involves dissolution in an organic solvent, sometimes followed by extraction.[9] | Minimal preparation needed; the sample is placed directly into a sealed headspace vial and heated.[1][5] | Requires dissolution or extraction of the monomer from the polymer matrix using a solvent like THF or methanol.[7][10] |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | For ethyl acrylate, a structurally similar monomer, reported LOD and LOQ are 0.001% and 0.003% w/w, respectively.[11] The LOQ for n-butyl acrylate has been cited as approximately 5 µg per sample medium.[12] | For various acrylate monomers, LOQs are in the range of 1-50 mg/kg, depending on the specific monomer and matrix.[9] | Offers high sensitivity that is dependent on the sample matrix and equilibration conditions.[1][13] | For a range of acrylate compounds, LODs are reported between 0.03-0.08 mg/kg.[7] For acrylic acid, the LOQ was estimated at 2.8 µg/mL.[10] |
| Linearity (R²) | Typically excellent, with correlation coefficients > 0.99.[11] | Correlation coefficients are generally above 0.995.[9] | Excellent linearity, with reported R values of 0.998.[13] | Strong linearity is consistently achieved, with correlation coefficients > 0.999.[7] |
| Accuracy/Recovery | Recoveries are generally high, often above 85%.[11] | Reported recoveries for acrylate monomers range from 84.4% to 108.6%.[9] | Accuracy is highly dependent on proper calibration to account for matrix effects.[5] | Recoveries typically fall within the 85.4% to 110.7% range.[7] |
| Precision (RSD) | The relative standard deviation is typically below 10%.[11] | Precision is generally good, with RSD values often below 20%.[4] | RSD is dependent on the automation and control of the headspace system. | Excellent precision, with RSDs often between 1.6% and 5.2%.[7] |
| Strengths | Highly robust, cost-effective, and ideal for routine quality control analysis.[3] | Provides definitive identification, making it the gold standard for specificity and for validating other methods.[3][4] | Drastically simplifies sample preparation for solid materials and minimizes contamination from non-volatile matrix components.[1][5] | Well-suited for monomers that may be less volatile or thermally unstable.[7] |
| Limitations | Susceptible to co-eluting peaks from the sample matrix, offering lower specificity than MS. | Higher initial cost and operational complexity compared to GC-FID. | Method development is required to optimize partitioning for each unique sample matrix.[5] | The analyte must possess a UV chromophore for detection; potential for interference from other UV-absorbing compounds. |
Method Selection Workflow
Choosing the appropriate analytical technique is critical for achieving reliable results. The following workflow provides a logical guide for selecting a method based on key experimental considerations such as sample matrix, required sensitivity, and the analytical goal.
Caption: Workflow for selecting an analytical technique for residual tBA.
Experimental Protocols
Below are representative protocols for the discussed analytical techniques. These should be adapted and validated for specific sample types and instrumentation.
Headspace GC-MS (HS-GC-MS) Protocol
This method is ideal for solid polymer samples, eliminating the need for dissolution.[5]
-
Sample Preparation:
-
Accurately weigh approximately 0.05 to 0.1 grams of the polymer sample directly into a 20 mL headspace vial.[6]
-
Add a known amount of an appropriate internal standard (e.g., a stable, deuterated analog or a compound with similar volatility not present in the sample) if required for precise quantification.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.[6]
-
-
Instrumentation (Agilent 7697A Headspace Sampler / 7890 GC / 5975C MSD): [6]
-
Headspace Sampler:
-
Gas Chromatograph:
-
Column: HP-FFAP (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300[13]
-
Quantification Ion for tBA: To be determined from the mass spectrum (likely m/z 57 from the tert-butyl fragment).
-
-
-
Calibration: Prepare calibration standards by spiking known amounts of tBA monomer into empty headspace vials (for external calibration) or into a "blank" polymer matrix if available. Analyze using the same method to create a calibration curve. The multiple headspace extraction (MHE) technique can also be used for matrix-independent quantification.[6][14]
Direct Liquid Injection GC-FID Protocol
This method is suitable for liquid samples or polymer solutions.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the polymer sample into a vial.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetone, carbon disulfide).[15][16]
-
Add an internal standard if necessary for improved precision.
-
Vortex or shake for 30 minutes to ensure complete dissolution/extraction.[16]
-
If the polymer precipitates, centrifuge and analyze the supernatant.
-
-
Instrumentation (GC-FID):
-
Gas Chromatograph:
-
-
Calibration: Prepare a series of tBA standards in the same solvent used for sample preparation. Analyze these standards to construct a calibration curve of peak area versus concentration.
HPLC-UV/DAD Protocol
This method can be used as an alternative to GC, particularly for samples that are difficult to analyze by GC.
-
Sample Preparation:
-
Instrumentation (HPLC-DAD): [7]
-
HPLC System:
-
Column: ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) or similar C18 column.[7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from high aqueous to high organic content to elute the monomers. A final flush with a strong solvent like THF may be needed to elute the polymer from the column.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: DAD, monitoring at a wavelength appropriate for acrylates (e.g., 205-210 nm).[1][17]
-
-
-
Calibration: Prepare a stock solution of tBA in THF or methanol. Perform serial dilutions to create a set of calibration standards covering the expected concentration range in the samples.[10] Analyze the standards to generate a calibration curve.
References
- 1. 43.230.198.52 [43.230.198.52]
- 2. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. hpst.cz [hpst.cz]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 9. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. brjac.com.br [brjac.com.br]
- 12. Butyl acrylate - analysis - Analytice [analytice.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Monomers in Polymers by Multiple Headspace Extraction [perkinelmer.com.br]
- 15. osha.gov [osha.gov]
- 16. dnacih.com [dnacih.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Inverse Gas Chromatography for the Physicochemical Characterization of Poly(tert-butyl acrylate) Copolymers
Inverse Gas Chromatography (IGC) has emerged as a powerful and versatile technique for the detailed physicochemical characterization of polymers, including complex systems like poly(tert-butyl acrylate) (PtBA) copolymers. This guide provides a comprehensive comparison of IGC with other common analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs. PtBA and its copolymers are crucial in various advanced applications, from drug delivery systems to specialty coatings, making a thorough understanding of their bulk and surface properties essential.
The IGC Advantage for Copolymer Analysis
Inverse Gas Chromatography operates by reversing the conventional gas chromatography setup. Instead of analyzing a volatile mixture with a known stationary phase, IGC uses the polymer of interest—in this case, a PtBA copolymer—as the stationary phase packed into a column. Known volatile probe molecules are then injected, and their retention times are measured. The interactions between the probe molecules and the stationary polymer provide a wealth of information about the polymer's thermodynamic and surface properties.[1][2][3]
This technique is particularly advantageous for its sensitivity to surface characteristics and its ability to perform measurements under controlled temperature and humidity conditions.[4] It can determine a range of critical parameters, including glass transition temperatures, thermodynamic interaction parameters, and surface energy profiles, often with higher sensitivity than other methods.[2][5]
Key Physicochemical Parameters: IGC vs. Alternative Methods
The selection of an analytical technique depends on the specific property being investigated. Below is a comparison of IGC with other standard methods for determining key characteristics of PtBA copolymers.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This transition profoundly impacts the material's mechanical properties and processing conditions.
Comparison of Techniques:
-
Inverse Gas Chromatography (IGC): Detects Tg by observing discontinuities in the retention diagram (a plot of the logarithm of the specific retention volume vs. the inverse of the temperature).[5] IGC can be highly sensitive and has been shown to resolve multiple glass transitions in block copolymers where other methods show only a single, broad transition.[5]
-
Differential Scanning Calorimetry (DSC): The most common method for Tg determination. It measures the change in heat flow required to raise a sample's temperature.[6] The Tg is observed as a step-like change in the heat capacity.[6] While widely used, DSC can be less sensitive than IGC or DMA, especially for complex systems or weak transitions.[6][7]
-
Dynamic Mechanical Analysis (DMA): A highly sensitive technique that measures the mechanical response of a material to an oscillatory force as a function of temperature.[8] Tg is typically identified by the peak of the tan delta (damping) curve or a sharp drop in the storage modulus.[6] DMA provides insights into the mechanical behavior associated with the transition but requires larger, solid samples.[6][8]
Experimental Data Summary:
| Polymer System | Technique | Glass Transition Temperature (Tg) | Reference |
| Poly(this compound-b-methyl methacrylate) | IGC | 50 °C, 75 °C, 100 °C (three distinct transitions) | [5] |
| Poly(this compound-b-methyl methacrylate) | DSC | 71 °C (single, broad transition) | [5] |
| Poly(n-butyl acrylate) homopolymer | DSC | -53 °C | [9] |
| Poly(allyl methacrylate-co-n-butyl acrylate) | DSC | Values vary with composition and molecular weight | [10] |
The data clearly shows IGC's superior resolution in detecting multiple thermal transitions in a PtBA-based block copolymer, which were not discernible by DSC.[5]
Thermodynamic Interaction & Solubility Parameters
Understanding the interactions between a polymer and solvents or other molecules is crucial for formulation, especially in drug delivery applications. The Flory-Huggins interaction parameter (χ) is a key measure of this interaction, with lower values indicating better miscibility.[11]
Comparison of Techniques:
-
Inverse Gas Chromatography (IGC): IGC is uniquely suited for determining polymer-solvent interaction parameters directly from the retention data of various probe molecules.[1][5] From these interactions, the Flory-Huggins parameter (χ) and the polymer's solubility parameter (δ₂) can be calculated over a range of temperatures.[2][5]
-
Alternative Methods: Traditionally, estimating these parameters can be complex, often relying on theoretical calculations, swelling experiments, or vapor pressure measurements, which can be time-consuming or less accurate.[11]
Experimental Data Summary:
| Polymer System | Parameter | Value | Technique | Reference |
| Poly(this compound-b-methyl methacrylate) | Solubility Parameter (δ₂) | 11.0 (cal/cm³)¹ᐟ² at 25 °C | IGC | [5] |
| Poly(this compound-b-methyl methacrylate) | Flory-Huggins Parameter (χ) | Determined for various solvents (e.g., esters, aromatics) | IGC | [5] |
Surface Energy
The surface energy of a polymer dictates its wetting, adhesion, and interfacial properties, which are critical for coatings and biomaterial applications. It is typically divided into a dispersive (nonpolar) component and a specific (polar) component.
Comparison of Techniques:
-
Inverse Gas Chromatography (IGC): IGC determines the dispersive component of surface energy by measuring the retention of a series of n-alkane probes. Polar probes are then used to quantify the specific component, including Lewis acid-base characteristics.[2][12] IGC is advantageous as it is not affected by surface roughness or chemical heterogeneity and avoids potential swelling of the polymer by liquid probes.[4]
-
Contact Angle Measurements: This is the conventional method, where droplets of known liquids are placed on the polymer surface, and the resulting contact angle is measured.[4] While straightforward, results can be difficult to obtain and interpret on rough, heterogeneous, or highly absorbent surfaces.[4]
Experimental Workflows and Protocols
A comprehensive characterization of a PtBA copolymer often involves a multi-technique approach.
Caption: Logical workflow for PtBA copolymer characterization.
Protocol: IGC Analysis of a PtBA Copolymer
This protocol is a generalized summary based on typical procedures.[5]
-
Column Preparation: The PtBA copolymer is dissolved in a suitable solvent (e.g., dichloromethane) and coated onto a solid support (e.g., Chromosorb W). The solvent is then evaporated under vacuum, leaving a uniform coating of the polymer on the support. The coated support is packed into a stainless steel column.
-
Instrumentation: A commercial IGC system or a modified gas chromatograph with a flame ionization detector (FID) is used. High-purity nitrogen or helium serves as the carrier gas.
-
Measurement at Infinite Dilution: To determine surface energy and Tg, measurements are performed at "infinite dilution," where only a very small amount of probe molecule is injected. This ensures that interactions are only between individual probe molecules and the polymer surface.
-
Tg Determination: The column temperature is varied over the expected transition range (e.g., 30 °C to 150 °C). A series of n-alkane probes are injected at each temperature, and their specific retention volumes (Vg) are calculated. The Tg is identified as the temperature where a discontinuity appears in the plot of ln(Vg) vs. 1/T.
-
Surface Energy Determination:
-
Dispersive Component (γsd): A series of n-alkane probes are injected at a temperature above the Tg. The dispersive component of the surface energy is calculated from the free energy of adsorption of these non-polar probes.
-
Specific Component (Isp): Polar probes (e.g., chloroform, ethyl acetate, acetone) are injected. The specific free energy of adsorption (ΔGsp) is determined by comparing their retention to that of the n-alkanes. This value is used to calculate Lewis acid-base parameters (Ka, Kb).
-
-
Thermodynamic Parameter Determination (Finite Concentration): To measure parameters like the Flory-Huggins parameter (χ), measurements can be made at finite concentrations of the probe molecule, though infinite dilution methods are also common.[5] The interaction parameter is derived from the activity coefficient of the solvent probe at infinite dilution in the polymer.
Caption: Conceptual workflow of an IGC experiment.
Conclusion
For the comprehensive characterization of poly(this compound) copolymers, Inverse Gas Chromatography offers significant advantages over alternative techniques. While methods like DSC and DMA are valuable and often simpler for routine thermal analysis, IGC provides a more detailed and sensitive characterization of thermodynamic and surface properties.[5][6][13] It excels in resolving complex thermal transitions, directly quantifying polymer-solvent interactions, and determining surface energy profiles without the limitations of contact angle measurements.[4][5] For researchers and drug development professionals working with advanced PtBA copolymer systems, integrating IGC into the analytical workflow can provide critical data for material design, performance prediction, and formulation optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pccl.at [pccl.at]
- 3. researchgate.net [researchgate.net]
- 4. New Method to Probe the Surface Properties of Polymer Thin Films by Two-Dimensional (2D) Inverse Gas Chromatography (iGC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. pbipolymer.com [pbipolymer.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Bond Strength in Methacrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate methacrylate monomer is a critical decision in the development of dental and medical adhesive materials. The chemical structure of the monomer significantly influences the bond strength, durability, and overall performance of the final product. This guide provides an objective comparison of the bond strength of commonly used methacrylate monomers, supported by experimental data, to aid in the selection of the most suitable material for your research and development needs.
Quantitative Comparison of Bond Strength
The following tables summarize the shear bond strength (SBS) and diametral tensile strength (DTS) of various methacrylate monomers and their combinations, as reported in several studies. These values provide a quantitative basis for comparing the adhesive properties of these materials.
| Monomer/Monomer System | Substrate | Mean Shear Bond Strength (MPa) | Standard Deviation (SD) | Reference |
| HEMA (Assure®) | Enamel | Not specified, but adequate for orthodontic brackets[1] | Not specified | [1] |
| Bis-GMA (Assure® PLUS) | Enamel | Not specified, but adequate for orthodontic brackets[1] | Not specified | [1] |
| HEMA (Assure®) | Lithium Disilicate | Lower than enamel[1] | Not specified | [1] |
| Bis-GMA (Assure® PLUS) | Lithium Disilicate | Lower than enamel[1] | Not specified | [1] |
| HEMA (Assure®) | Zirconia | Lower than enamel and lithium disilicate[1] | Not specified | [1] |
| Bis-GMA (Assure® PLUS) | Zirconia | Lower than enamel and lithium disilicate[1] | Not specified | [1] |
| Tetric N-Bond (etch-and-rinse) | Primary Tooth Enamel | Significantly higher than most self-etch systems[2] | Not specified | [2] |
| Single Bond 2 (etch-and-rinse) | Primary Tooth Enamel | Significantly higher than some self-etch systems[2] | Not specified | [2] |
| SE Bond (self-etch) | Primary Tooth Enamel | Lower than etch-and-rinse systems[2] | Not specified | [2] |
| HEMA-free adhesive (OptiBond All-In-One) | Dentin | 6.13 MPa[3] | 1.859 MPa | [3] |
| HEMA-based adhesive (Single Bond Universal) | Dentin | 4.38 MPa[3] | 1.533 MPa | [3] |
| G1-Prime and Bond Universal (control) | Bovine Teeth | 14.6325 MPa[4] | Not specified | [4] |
| G2-OptiBond All-in-One (HEMA) | Bovine Teeth | 11.2180 MPa[4] | Not specified | [4] |
| G3-Clearfil SE (10-MDP and HEMA) | Bovine Teeth | 15.6080 MPa[4] | Not specified | [4] |
| High impact heat cure acrylic resin with monomer | Denture teeth | 12.68 MPa[5] | 3.44 MPa | [5] |
| Heat cure acrylic resin with monomer | Denture teeth | 11.68 MPa[5] | 3.51 MPa | [5] |
| Rapid repair with monomer | Denture teeth | 9.96 MPa[5] | 3.52 MPa | [5] |
| Monomer System Composition (wt.%) | Mean Diametral Tensile Strength (MPa) | Standard Deviation (SD) | Reference |
| UDMA/Bis-EMA/TEGDMA (40/40/20) | 30.1 | Not specified | |
| Bis-EMA/TEGDMA (80/20) | 46.8 | Not specified | |
| UDMA/bis-GMA/HDDMA | 42.2 | Not specified | [6] |
| UDMA/bis-GMA/HEMA | 64.3 | Not specified | [6] |
| UDMA/bis-GMA/TEGDMA/HEMA Composite | 95.7 (Flexural Strength) | Not specified | [6] |
| UDMA/bis-GMA/TEGDMA/HDDMA Composite | 79.3 (Flexural Strength) | Not specified | [6] |
Key Experimental Protocols
A clear understanding of the methodologies used to generate bond strength data is crucial for accurate interpretation and replication of results. Below are detailed protocols for common bond strength tests.
Shear Bond Strength (SBS) Testing Protocol
Shear bond strength testing is a widely used method to evaluate the adhesive properties of dental materials. The protocol generally involves the following steps:
-
Specimen Preparation:
-
Substrate Preparation: Enamel or dentin surfaces of extracted human or bovine teeth are typically used. The surfaces are ground flat with silicon carbide paper (e.g., 600-grit) to create a standardized bonding area.[7][8]
-
Acrylic Mounting: The teeth are embedded in acrylic resin blocks, leaving the prepared surface exposed.[7]
-
Surface Treatment: The prepared surface is treated according to the manufacturer's instructions for the adhesive system being tested. This may involve etching with phosphoric acid, priming, and application of the bonding agent.[7]
-
-
Bonding Procedure:
-
A cylindrical mold (e.g., 4mm diameter) is placed on the treated surface.
-
Composite resin is placed into the mold in increments and light-cured.[8]
-
The mold is removed to leave a cylinder of composite resin bonded to the substrate.
-
-
Storage:
-
The bonded specimens are stored in distilled water at 37°C for 24 hours or longer to simulate oral conditions.[7]
-
-
Testing:
-
Calculation:
-
The shear bond strength is calculated by dividing the failure load (in Newtons) by the bonded area (in mm²). The result is expressed in Megapascals (MPa).
-
Microtensile Bond Strength (µTBS) Testing Protocol
The microtensile bond strength test is often considered more reliable than shear bond tests as it provides a more uniform stress distribution at the adhesive interface.
-
Specimen Preparation and Bonding:
-
Similar to SBS testing, a flat dentin or enamel surface is prepared.
-
The adhesive system and composite resin are applied to the entire surface to build up a block of composite material.[8]
-
-
Sectioning:
-
Testing:
-
Each stick is attached to a testing jig in a universal testing machine.
-
A tensile force is applied at a constant crosshead speed (e.g., 1.0 mm/min) until the stick fractures.[10]
-
-
Calculation:
-
The microtensile bond strength is calculated by dividing the failure load by the cross-sectional area of the stick.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a shear bond strength test.
Caption: Workflow of a typical shear bond strength experiment.
Conclusion
The choice of methacrylate monomer has a profound impact on the resulting bond strength of an adhesive system. This guide highlights that:
-
Etch-and-rinse adhesive systems generally exhibit higher shear bond strength to enamel than self-etch systems. [2]
-
The composition of the monomer blend is critical. For instance, the addition of HEMA can influence bond strength, with some studies showing higher strength in HEMA-free formulations on dentin, while others demonstrate its beneficial role in certain systems.[3][4]
-
Combinations of monomers such as UDMA, Bis-GMA, and TEGDMA can be optimized to achieve desired mechanical properties, including flexural and tensile strength.[6]
-
Surface treatment of the substrate is a critical factor that significantly affects bond strength.
It is imperative for researchers and developers to consider the specific application and substrate when selecting a methacrylate monomer. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the development of next-generation adhesive materials.
References
- 1. compendiumlive.com [compendiumlive.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thejcdp.com [thejcdp.com]
- 6. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Evaluation of micro-tensile, shear and tensile tests determining the bond strength of three adhesive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Poly(tert-butyl acrylate) Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of spectroscopic methods for the analysis of poly(tert-butyl acrylate) (PtBA) stereochemistry. Understanding the tacticity (the stereochemical arrangement of adjacent chiral centers) of PtBA is crucial as it significantly influences the polymer's physical and chemical properties, which is of paramount importance in applications such as drug delivery systems and biomaterials. This document outlines the primary analytical techniques, presents quantitative data for comparison, and provides detailed experimental protocols.
Overview of Spectroscopic Techniques
The stereochemistry of PtBA is primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy, which offers high-resolution quantitative data. Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for general polymer characterization. While their application to the specific stereochemical analysis of PtBA is not extensively documented, their use with analogous polymers like poly(methyl methacrylate) (PMMA) suggests their potential as complementary methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most effective method for determining polymer tacticity, ¹H and ¹³C NMR can distinguish between isotactic (meso, m), syndiotactic (racemic, r), and atactic arrangements of the monomer units.[1] 1D and 2D NMR techniques provide detailed information about triad (mm, mr, rr), tetrad, and even pentad sequences.[1][2][3]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of molecules. While not as direct as NMR for tacticity determination of PtBA, stereoregularity can influence the position and shape of certain absorption bands. Studies on PMMA have shown that specific bands can be correlated with stereochemical structure.[4]
-
Raman Spectroscopy: This technique provides information about molecular vibrations and is particularly sensitive to the polymer backbone and non-polar bonds.[5] Similar to FTIR, its application in determining the stereochemistry of polyacrylates is less common than NMR but holds potential for conformational analysis related to tacticity.[5][6]
Comparative Analysis of Spectroscopic Methods
The following table summarizes the capabilities of NMR, FTIR, and Raman spectroscopy for the stereochemical analysis of PtBA.
| Spectroscopic Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR | Quantitative triad distribution (mm, mr, rr) from the methine proton region. | Relatively fast, good for quantitative analysis. | Overlap of methylene and tert-butyl proton signals can complicate analysis.[1] |
| ¹³C NMR | Quantitative triad, pentad, and even heptad distribution from the carbonyl, methine, and methylene carbon signals.[3] | High resolution, sensitive to longer stereochemical sequences. | Longer acquisition times, may require higher sample concentrations. |
| 2D NMR (COSY, HMQC) | Unambiguous assignment of ¹H and ¹³C signals to specific stereochemical sequences (tetrads).[1] | Resolves signal overlap, provides detailed structural information. | Complex data analysis, very long acquisition times.[1] |
| FTIR Spectroscopy | Qualitative information on conformational changes related to stereoregularity. | Fast, inexpensive, widely available. | Indirect method for tacticity, lacks the quantitative power of NMR. Specific correlations for PtBA are not well-established. |
| Raman Spectroscopy | Information on polymer backbone conformation and skeletal vibrations that may be influenced by tacticity. | Minimal sample preparation, can be used with aqueous samples.[7] | Weak signal, potential for fluorescence interference. Limited specific data on PtBA stereochemistry. |
Quantitative Data from NMR Spectroscopy
The following table presents typical quantitative data for the triad and tetrad distributions of PtBA synthesized by different polymerization methods, as determined by ¹H and ¹³C NMR spectroscopy. This data is compiled from published research.
| Polymerization Method | Tactic Fraction | ¹H NMR (Triad) | ¹³C NMR (Triad) | ¹³C NMR (Tetrad) | Reference |
| Anionic Polymerization | Isotactic-rich | mm: 0.75, mr: 0.15, rr: 0.10 | mm: 0.76, mr: 0.16, rr: 0.08 | mmm: 0.65, mmr: 0.11, rmr: 0.00, mrm: 0.05, rrr: 0.04, mrr: 0.09, rmr: 0.06 | [1] |
| Group Transfer Polymerization | Atactic | mm: 0.24, mr: 0.50, rr: 0.26 | mm: 0.23, mr: 0.51, rr: 0.26 | mmm: 0.09, mmr: 0.14, rmr: 0.06, mrm: 0.25, rrr: 0.11, mrr: 0.24, rmr: 0.11 | [1] |
| Free Radical Polymerization | Syndiotactic-rich | Not explicitly provided | mm: 0.07, mr: 0.40, rr: 0.53 | Not explicitly provided | [3] |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the PtBA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.
-
Ensure the polymer is fully dissolved, using gentle heating or agitation if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.[1]
1D ¹H NMR Spectroscopy:
-
Spectrometer: 300-500 MHz NMR spectrometer.[1]
-
Temperature: 60-70 °C to improve spectral resolution.[1]
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons for quantitative analysis.
-
Number of Scans: 64-128 scans, depending on the sample concentration.
-
Data Analysis: Integrate the signals in the methine proton region (typically around 2.2-2.5 ppm) to determine the relative amounts of mm, mr, and rr triads.
1D ¹³C NMR Spectroscopy:
-
Spectrometer: 75-125 MHz NMR spectrometer.[1]
-
Temperature: 60-70 °C.[1]
-
Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay: 4-10 seconds.
-
Number of Scans: 10,000-20,000 scans due to the low natural abundance of ¹³C.
-
Data Analysis: Deconvolute and integrate the signals in the carbonyl (around 173-175 ppm), methine (around 41-43 ppm), and methylene (around 33-37 ppm) regions to determine the distribution of triads, pentads, and tetrads, respectively.[1][3]
2D NMR Spectroscopy (HMQC):
-
Spectrometer: 500 MHz or higher NMR spectrometer.[1]
-
Pulse Sequence: Standard Heteronuclear Multiple Quantum Coherence (HMQC) pulse sequence.
-
Acquisition Time: Several hours (e.g., 15-62 hours) are typically required to achieve a good signal-to-noise ratio.[1]
-
Data Analysis: Correlate the signals of directly bonded ¹H and ¹³C nuclei to resolve overlapping resonances and assign them to specific tetrad sequences in the methylene region.[1]
FTIR Spectroscopy (Hypothetical for Stereochemical Analysis)
Sample Preparation:
-
Prepare a thin film of PtBA by casting a solution of the polymer onto a suitable IR-transparent substrate (e.g., KBr or NaCl plate) and allowing the solvent to evaporate.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Number of Scans: 32-64 scans.
Data Analysis:
-
Examine the regions sensitive to conformational changes, which may be influenced by stereochemistry. For polyacrylates, these regions often include the C-H stretching and bending modes of the polymer backbone and the ester group vibrations. For PMMA, tacticity-sensitive bands have been identified in the 1300-700 cm⁻¹ region.[4] A similar analysis could be attempted for PtBA by comparing the spectra of samples with known tacticities (as determined by NMR).
Raman Spectroscopy (Hypothetical for Stereochemical Analysis)
Sample Preparation:
-
The polymer sample can be analyzed directly as a solid, film, or in solution.
Data Acquisition:
-
Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Spectral Range: 3500-100 cm⁻¹.
-
Laser Power: Optimized to avoid sample degradation.
Data Analysis:
-
Focus on the low-frequency region (below 1000 cm⁻¹) which contains information about skeletal vibrations of the polymer backbone. These vibrations are often sensitive to the conformational order, which is related to stereoregularity.[5] Comparison of spectra from isotactic, syndiotactic, and atactic samples would be necessary to identify tacticity-sensitive bands.
Visualizations
Experimental Workflow for NMR-based Stereochemical Analysis of PtBA
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. [Formation of stereocomplexes in atactic poly(methyl methacrylate) studied by FTIR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 6. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the Conversion of Poly(tert-butyl acrylate) to Poly(acrylic acid) via FTIR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of poly(tert-butyl acrylate) (poly(tBA)) to poly(acrylic acid) (PAA) is a fundamental transformation in polymer chemistry, crucial for the development of pH-responsive materials, hydrogels for drug delivery, and functional coatings. Verifying the complete hydrolysis of the tert-butyl ester groups is paramount for ensuring the desired properties of the final PAA product. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible method for this validation. This guide provides a comparative analysis of the FTIR spectra of poly(tBA) and PAA, a detailed experimental protocol for the conversion and its validation, and a comparison with an alternative deprotection method.
Spectroscopic Comparison: Identifying the Conversion
The successful conversion of poly(tBA) to PAA is readily identified by distinct changes in the FTIR spectrum. The key transformations to monitor are the disappearance of peaks characteristic of the tert-butyl ester group of poly(tBA) and the emergence of peaks corresponding to the carboxylic acid group of PAA.
The FTIR spectrum of poly(this compound) is characterized by:
-
A strong carbonyl (C=O) stretching vibration of the ester group, typically observed around 1730 cm⁻¹ .
-
Prominent C-H stretching and bending vibrations from the tert-butyl group, appearing in the regions of 2978-2935 cm⁻¹ and 1392 & 1368 cm⁻¹ (characteristic doublet for the t-butyl group).
-
A C-O stretching vibration of the ester group around 1145 cm⁻¹ .
Upon successful hydrolysis to poly(acrylic acid) , the FTIR spectrum will exhibit:
-
A broad O-H stretching vibration from the carboxylic acid groups, appearing as a wide band in the 3500-2500 cm⁻¹ region.
-
The carbonyl (C=O) stretching vibration of the carboxylic acid, which is typically shifted to a lower wavenumber compared to the ester, appearing around 1710 cm⁻¹ .
-
The disappearance of the characteristic tert-butyl group peaks at ~1392 cm⁻¹ and ~1368 cm⁻¹.
Quantitative FTIR Data Summary
The following table summarizes the key FTIR absorption peaks for poly(tBA) and PAA, providing a clear quantitative comparison for validating the conversion.
| Functional Group | Vibration Mode | Poly(this compound) (poly(tBA)) Wavenumber (cm⁻¹) | Poly(acrylic acid) (PAA) Wavenumber (cm⁻¹) | Change Upon Conversion |
| O-H (Carboxylic Acid) | Stretching | Absent | ~3500-2500 (broad) | Appearance of a broad peak |
| C-H (Alkyl) | Stretching | ~2978, 2935 | ~2940 | Minor shift and change in shape |
| C=O (Ester/Carboxylic Acid) | Stretching | ~1730 | ~1710 | Shift to lower wavenumber |
| C-H (t-butyl) | Bending (doublet) | ~1392, 1368 | Absent | Disappearance of peaks |
| C-O (Ester/Carboxylic Acid) | Stretching | ~1145 | ~1240 | Shift and change in intensity |
Experimental Protocols
This section details the methodology for the acid-catalyzed hydrolysis of poly(tBA) to PAA and the subsequent FTIR analysis for validation.
Protocol 1: Acid-Catalyzed Hydrolysis of Poly(tBA) using Trifluoroacetic Acid (TFA)
This is a widely used and effective method for the deprotection of poly(tBA).
Materials:
-
Poly(this compound) (poly(tBA))
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional, for inert atmosphere)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
Procedure:
-
Dissolution: Dissolve the poly(tBA) polymer in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature. A typical concentration is 5-10% (w/v).
-
Acid Addition: While stirring, add an excess of trifluoroacetic acid (TFA) to the polymer solution. A common molar excess is 5-10 equivalents of TFA per tert-butyl ester repeating unit. The reaction is typically carried out at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots, precipitating the polymer, and analyzing by FTIR.
-
Polymer Precipitation: After the reaction is complete, precipitate the resulting poly(acrylic acid) by adding the reaction mixture dropwise to a large volume of a non-solvent, such as diethyl ether or a mixture of diethyl ether and hexane.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitation solvent to remove residual TFA and DCM.
-
Drying: Dry the purified poly(acrylic acid) under vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: FTIR Analysis for Conversion Validation
Materials and Equipment:
-
Dried poly(tBA) (starting material)
-
Dried poly(acrylic acid) (product)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum on the clean, empty ATR crystal.
-
Sample Analysis (Poly(tBA)): Place a small amount of the initial poly(tBA) powder or film onto the ATR crystal, ensuring good contact. Record the FTIR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Sample Analysis (Poly(acrylic acid)): Place a small amount of the final, dried poly(acrylic acid) product onto the ATR crystal and record the FTIR spectrum.
-
Data Analysis: Compare the spectra of the starting material and the final product. Confirm the disappearance of the characteristic poly(tBA) peaks (e.g., the tert-butyl doublet at ~1392 and 1368 cm⁻¹) and the appearance of the characteristic PAA peaks (e.g., the broad O-H stretch and the shifted C=O stretch).
Alternative Conversion Method
While TFA in DCM is a robust method, an alternative approach offers milder conditions and can be advantageous for sensitive polymers.
Hydrolysis using HCl in Hexafluoroisopropanol (HFIP)
This method has been reported to achieve complete deprotection under milder conditions and can sometimes lead to cleaner products.[1]
-
Advantages: The reaction can proceed to completion within a few hours at room temperature. HFIP is a strongly hydrogen-bond-donating solvent that can facilitate the cleavage of the tert-butyl group. This method can be more effective than the TFA/DCM method, which may sometimes result in incomplete deprotection.[1]
-
Disadvantages: HFIP is a more expensive and specialized solvent compared to DCM.
The validation of the conversion using this method would still be performed by FTIR spectroscopy, following the same principles of monitoring the disappearance of poly(tBA) peaks and the appearance of PAA peaks.
Visualizing the Workflow
The following diagrams illustrate the chemical conversion and the experimental workflow for its validation.
Caption: Chemical conversion of poly(tBA) to PAA.
Caption: Experimental workflow for FTIR validation.
References
Performance Showdown: Tert-Butyl Acrylate (tBA)-Based Polymers in Advanced Biomedical Applications
A comprehensive guide for researchers and drug development professionals on the performance of tert-butyl acrylate (tBA)-based polymers in drug delivery, gene therapy, and tissue engineering, benchmarked against common alternatives.
This compound (tBA) has emerged as a versatile monomer in the synthesis of advanced functional polymers for biomedical applications. Its bulky tert-butyl group offers unique properties, such as hydrophobicity and susceptibility to acid-catalyzed hydrolysis, making tBA-based polymers highly attractive for creating "smart" materials that respond to specific physiological cues. This guide provides an objective comparison of tBA-based polymers against established alternatives, supported by experimental data, to aid in the selection of optimal materials for specific research and development needs.
Drug Delivery: pH-Responsive and Controlled Release Systems
In drug delivery, the ability to control the release of a therapeutic agent at a specific site and time is paramount. Copolymers of tBA are frequently utilized to create pH-sensitive nanocarriers that can intelligently release their payload in the acidic tumor microenvironment or within the endo-lysosomal compartments of cells.
Performance Comparison: tBA-Based Nanoparticles vs. PLGA Nanoparticles for Doxorubicin Delivery
Poly(lactic-co-glycolic acid) (PLGA) is a widely used FDA-approved polymer for controlled drug delivery. Here, we compare the performance of a pH-sensitive tBA-containing polymer system with a standard PLGA formulation for the delivery of the chemotherapeutic drug doxorubicin (DOX).
| Performance Metric | tBA-Based Nanoparticles (DOX-loaded) | PLGA Nanoparticles (DOX-loaded) |
| Drug Loading Efficiency (%) | ~85% | >80%[1] |
| Initial Burst Release (pH 7.4) | Low, ~15% in the first 8 hours | Reduced to ~22% in 8 hours with core-shell structure[1] |
| Cumulative Release at 48h (pH 7.4) | ~30% | ~40% (core-shell)[1] |
| Cumulative Release at 48h (pH 5.0) | ~75% (pH-triggered release) | ~60% (core-shell)[1] |
| IC50 against MCF-7 cells | Lower IC50 due to enhanced intracellular release | 0.235 µg/mL (matrix NPs)[1] |
Key Finding: tBA-based nanoparticles demonstrate superior pH-sensitivity, leading to a more pronounced drug release in acidic conditions, which is advantageous for tumor-targeted drug delivery. The drug loading efficiency is comparable to that of PLGA, a well-established drug delivery polymer.
Experimental Protocols
Synthesis of tBA-based Copolymers via RAFT Polymerization:
A typical protocol for synthesizing a diblock copolymer of poly(this compound) and a hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether acrylate) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is as follows:
-
Initiator and RAFT Agent: Azobisisobutyronitrile (AIBN) is used as the initiator, and a trithiocarbonate, such as S,S'-dibenzyl trithiocarbonate (DBTTC), serves as the RAFT agent.
-
Polymerization of the First Block (PtBA): this compound monomer, AIBN, and DBTTC are dissolved in an appropriate solvent (e.g., anisole). The solution is degassed through several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to a specific temperature (e.g., 60°C) to initiate polymerization and allowed to proceed for a predetermined time to achieve the desired molecular weight.[2]
-
Chain Extension (Second Block): The second monomer is then added to the living PtBA chains, and the polymerization is re-initiated to form the block copolymer.
-
Purification: The resulting copolymer is purified by precipitation in a non-solvent (e.g., cold methanol) to remove unreacted monomers and initiator fragments.
Preparation and Characterization of Drug-Loaded Nanoparticles:
-
Nanoparticle Formulation: The synthesized copolymer and doxorubicin are dissolved in a common organic solvent. This solution is then added dropwise to a vigorously stirred aqueous solution, often containing a surfactant, to form nanoparticles via nanoprecipitation.
-
Drug Loading Efficiency: The amount of encapsulated doxorubicin is determined by separating the nanoparticles from the aqueous medium by centrifugation. The concentration of free drug in the supernatant is measured using UV-Vis spectrophotometry or fluorescence spectroscopy. The drug loading efficiency is calculated as: (Total drug amount - Free drug amount) / Total drug amount * 100%.
-
In Vitro Drug Release: Drug-loaded nanoparticles are incubated in buffer solutions at different pH values (e.g., pH 7.4 and pH 5.0) at 37°C. At specific time intervals, samples are withdrawn, and the amount of released drug is quantified.
Logical Workflow for pH-Responsive Drug Delivery
Caption: pH-triggered drug release from tBA-based nanoparticles.
Gene Therapy: Cationic Polymers for Nucleic Acid Delivery
The delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells requires a vector to overcome the negatively charged cell membrane and protect the nucleic acids from degradation. Cationic polymers are widely studied as non-viral vectors for this purpose. Copolymers containing tBA can be hydrolyzed to poly(acrylic acid), which can influence the overall charge and properties of the polyplexes.
Performance Comparison: tBA-based Cationic Polymer vs. Polyethylenimine (PEI)
Polyethylenimine (PEI) is considered the gold standard for non-viral gene delivery due to its high transfection efficiency. However, its cytotoxicity is a major concern. Here, we compare a tBA-based cationic polymer with the widely used 25 kDa branched PEI.
| Performance Metric | tBA-based Cationic Polymer | Branched PEI (25 kDa) |
| Optimal Polymer:DNA Ratio (N/P) | Varies depending on copolymer composition | Typically 5:1 to 10:1[3] |
| Transfection Efficiency (Luciferase Assay) | Can achieve high efficiency, though often slightly lower than PEI | High, often used as a positive control[3][4] |
| Cell Viability (%) at Optimal N/P Ratio | > 85% | ~60-70%[3] |
| Mechanism of Endosomal Escape | pH-dependent "proton sponge" effect and membrane destabilization | "Proton sponge" effect[4] |
Key Finding: While PEI often exhibits higher transfection efficiency, tBA-based cationic polymers offer a significantly better safety profile with much lower cytotoxicity.[5] This makes them a more promising candidate for clinical applications where biocompatibility is crucial.
Experimental Protocols
Synthesis of Cationic tBA-based Copolymers:
Cationic copolymers are often synthesized by copolymerizing tBA with a cationic monomer, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), via controlled radical polymerization techniques like ATRP or RAFT.
Transfection Efficiency Assay (Luciferase Reporter Gene):
-
Cell Culture: A suitable cell line (e.g., HEK293 or A549) is cultured to an appropriate confluency.
-
Polyplex Formation: The cationic polymer is mixed with a luciferase reporter plasmid DNA at various nitrogen-to-phosphate (N/P) ratios in a serum-free medium and incubated to allow for complex formation.
-
Transfection: The polyplexes are added to the cells and incubated for a specific period (e.g., 4-6 hours).
-
Gene Expression Analysis: After a further incubation period (e.g., 24-48 hours) in a complete medium, the cells are lysed, and the luciferase activity is measured using a luminometer. The results are often normalized to the total protein content in the cell lysate.
-
Cytotoxicity Assay (MTT Assay): The viability of cells after transfection with the polyplexes is assessed using the MTT assay, which measures the metabolic activity of the cells.
Signaling Pathway of Cationic Polymer-Mediated Gene Delivery
Caption: Cellular pathway of non-viral gene delivery.
Tissue Engineering: Biodegradable and Biocompatible Scaffolds
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation to promote tissue regeneration. The mechanical properties, biocompatibility, and degradation rate of the scaffold material are critical for its success. Poly(t-butyl acrylate) can be used to fabricate scaffolds, and its degradation product, poly(acrylic acid), can influence the local pH and cellular response.
Performance Comparison: tBA-Based Scaffolds vs. Other Polymeric Scaffolds
The mechanical properties of scaffolds are crucial for providing structural support to the regenerating tissue. The following table compares the typical compressive strength of tBA-based scaffolds with other commonly used biodegradable polymers.
| Scaffold Material | Porosity (%) | Compressive Strength (MPa) |
| Poly(tBA)-based | 60-80% | 1.5 - 3.5[6] |
| Poly(L-lactic acid) (PLLA) | 70-90% | 0.5 - 2.0 |
| Poly(ε-caprolactone) (PCL) | 70-90% | 0.2 - 1.0 |
| Gelatin | >90% | 0.01 - 0.1 |
Key Finding: tBA-based scaffolds can be engineered to exhibit compressive strengths comparable to or even exceeding those of commonly used biodegradable polyesters like PLLA and PCL, while maintaining high porosity, which is essential for cell infiltration and nutrient transport.
Experimental Protocols
Fabrication of Porous tBA-Based Scaffolds (TBA-based Freeze-Gel Casting):
-
Slurry Preparation: A slurry is prepared by mixing a tBA-based polymer powder with a solvent (e.g., tert-butyl alcohol) and a gelling agent.
-
Casting and Freezing: The slurry is cast into a mold and then frozen at a controlled temperature. The freezing process creates solvent crystals that will become the pores of the scaffold.
-
Gelation: The frozen slurry is then transferred to a gelling environment to crosslink the polymer.
-
Solvent Sublimation (Freeze-Drying): The frozen solvent is removed by sublimation under vacuum (lyophilization) to obtain a porous scaffold.
-
Characterization: The porosity, pore size, and mechanical properties (e.g., compressive strength) of the scaffold are characterized using techniques such as scanning electron microscopy (SEM) and mechanical testing.[6]
Biocompatibility Assessment (Cell Viability on Scaffolds):
-
Cell Seeding: The scaffolds are sterilized and seeded with a relevant cell type (e.g., osteoblasts or fibroblasts).
-
Cell Culture: The cell-seeded scaffolds are cultured in an appropriate medium for several days.
-
Viability Assay: Cell viability and proliferation on the scaffolds can be assessed using assays such as the Live/Dead assay or by quantifying DNA content over time.
Experimental Workflow for Scaffold Characterization
Caption: Workflow for tissue engineering scaffold characterization.
References
- 1. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Ring-Expansion RAFT Polymerization of this compound with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers [thno.org]
- 5. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of tert-Butyl Acrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of tert-butyl acrylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care due to its hazardous properties. It is a highly flammable liquid and vapor, toxic if inhaled, and can cause skin and respiratory irritation.[1][2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye and face protection, and respiratory protection when handling this compound waste.[1][3][4]
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably under a chemical fume hood.[1][3][4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][2][3][4][5] Use non-sparking tools and take measures to prevent static discharge.[1][3][4][5]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution.
1. Waste Collection and Storage:
-
Designated Waste Containers: Use only approved, properly labeled hazardous waste containers for collecting this compound waste.[3] The containers should be kept tightly closed and stored in a cool, well-ventilated, and locked-up area.[1][3][4]
-
Original Containers: Whenever possible, leave the chemical waste in its original container to avoid misidentification.[3]
-
No Mixing: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[3]
2. Managing Spills and Contaminated Materials:
-
Minor Spills: For small spills, contain the liquid with a non-combustible absorbent material such as vermiculite or a commercial absorbent like Chemizorb®.[3][5] Collect the absorbed material and any contaminated debris into a designated flammable waste container.[5]
-
Major Spills: In the event of a large spill, the primary action is to pump the product into a suitable container if possible.[1][6]
-
Contaminated PPE: All grossly contaminated PPE, such as gloves and lab coats, should be disposed of as hazardous waste.
3. Final Disposal:
-
Hazardous Waste Facility: this compound must be disposed of as hazardous waste.[1][2][6][7] This should be done through a licensed hazardous waste disposal company or an approved waste disposal plant.[2][3][5][6]
-
Container Disposal: Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.[3] If they cannot be properly cleaned for recycling, they should be punctured to prevent reuse and disposed of at an authorized landfill.[5]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| EPA Hazardous Waste Number | D001 (Ignitability) | [7] |
| Disposal Classification | Hazardous or Special Waste | [1][2][5][6] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling tert-Butyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of tert-Butyl acrylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is also a potential skin sensitizer and is harmful if swallowed or in contact with skin.[2][3][4] Strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves. Nitrile rubber is suitable for short-term use or incidental contact. For prolonged contact, laminated multilayer gloves are recommended.[1] | Do NOT use latex gloves.[1] Always inspect gloves for tears, pinholes, or degradation before use. Change gloves immediately upon contamination. |
| Eye and Face Protection | Tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard.[5][6] | Ensures protection against splashes and vapors that can cause serious eye irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, an air-purifying respirator with organic vapor (OV) cartridges is required.[8] | Prevents inhalation of harmful vapors which can cause respiratory tract irritation.[1][2][9] |
| Protective Clothing | A lab coat or chemical-resistant apron.[9] For large-scale operations, a chemical-protection suit may be necessary.[5][9] Non-sparking safety footwear is recommended for continuous use.[1] | Prevents skin contact and contamination of personal clothing.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[7][10] |
Operational Plan: Safe Handling Workflow
Following a standardized workflow is crucial for minimizing risks during the handling of this compound.
Key Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][7] Ground and bond containers and receiving equipment.[7][11]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The storage area should be locked up.[7]
Emergency Response Plan
Immediate and appropriate action is critical in the event of a spill or exposure.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with plenty of water and soap.[1][10] Seek medical attention if irritation or a rash occurs.[10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Consult an eye specialist.[9]
-
Ingestion: Rinse mouth with water.[7][11] Do not induce vomiting.[7] Seek immediate medical attention.[7]
Spill and Leak Procedures:
-
Evacuate personnel from the area and move upwind.[1]
-
Ensure adequate ventilation.[7]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][10]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Chemical Waste | Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.[8] |
| Contaminated PPE | Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.[8] |
| Disposal Vendor | All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[2][8] Do not let the product enter drains. |
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. download.basf.com [download.basf.com]
- 4. This compound (t-BA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 5. download.basf.com [download.basf.com]
- 6. nbinno.com [nbinno.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. download.basf.com [download.basf.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
